(S)-2-(Methylamino)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXBNPBZWXNBGN-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (S)-2-(Methylamino)propanoic acid hydrochloride: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride (N-Me-L-Ala-OH·HCl), is a chiral amino acid derivative of significant interest in modern pharmaceutical and biochemical research. Its structure, featuring a methyl group on the alpha-amino nitrogen, imparts unique conformational and biological properties when incorporated into peptides and other bioactive molecules. This modification is a key strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and receptor-binding affinity of peptide-based therapeutics.[1][2]
This guide provides an in-depth analysis of the core chemical properties, analytical methodologies, and strategic applications of N-methyl-L-alanine hydrochloride, offering a technical resource for professionals engaged in drug discovery, peptide synthesis, and chemical biology.
Key Identifiers:
-
IUPAC Name: (2S)-2-(methylamino)propanoic acid;hydrochloride[3]
-
Common Synonyms: N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH·HCl[1]
Physicochemical and Structural Properties
The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. N-methyl-L-alanine hydrochloride is a white to off-white crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1][4] The hydrochloride salt form significantly enhances its stability and solubility in aqueous and polar organic solvents, a critical factor for its use in biological assays and solution-phase reactions.[1][4]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.58 - 139.62 g/mol | [1][5][6][7] |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Melting Point | Approximately 137-141 °C | [4][8] |
| Solubility | Soluble in water, methanol, and ethanol.[4][8] | Chem-Impex[1], ChemBK[4] |
| Optical Rotation | +2º to +4º | [1] |
| Purity (Typical) | ≥ 98% (TLC) | [1] |
Causality Insight: The presence of the hydrochloride salt transforms the zwitterionic amino acid into a cationic species. This prevents the formation of intermolecular salt bridges that can reduce solubility, making it highly compatible with the polar protic solvents commonly used in peptide synthesis and biological buffers.
Synthesis and Reactivity
General Synthesis
N-methyl-L-alanine hydrochloride is typically prepared from its parent amino acid, L-alanine. A common laboratory-scale synthesis involves the reaction of N-methyl-L-alanine with hydrogen chloride in a suitable solvent like water or ethanol.[4][8] The product is then isolated by filtration and can be purified by crystallization.[4][8] More advanced synthetic routes focus on the N-alkylation of protected L-alanine esters, followed by deprotection, a method that allows for greater control and scalability.[9]
Reactivity and Role in Peptide Synthesis
The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[1][9] N-methylation of the peptide backbone is a proven strategy to:
-
Disrupt Hydrogen Bonding: The N-methyl group eliminates the amide N-H proton, a crucial hydrogen bond donor. This disruption can break stable secondary structures like β-sheets, increasing solubility and preventing aggregation.
-
Enhance Enzymatic Stability: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.[2]
-
Improve Cell Permeability: By reducing the hydrogen bonding capacity, N-methylation can decrease the polarity of the peptide, often leading to improved passive diffusion across cell membranes.[2]
However, the secondary amine of N-methylated amino acids presents a synthetic challenge. Steric hindrance can significantly slow down the coupling reaction during SPPS.
Expert Insight: To overcome the reduced reactivity, more potent coupling reagents are required. Standard reagents like HBTU may be insufficient. The use of stronger, uronium-based reagents such as HATU or COMU, often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is the standard field-proven approach to ensure efficient acylation of the N-methylated amine.[10]
Analytical and Spectroscopic Characterization
Rigorous analytical confirmation is the cornerstone of trustworthy research. The identity and purity of this compound must be validated before its use.
Standard Analytical Workflow
A self-validating protocol for confirming the quality of a newly acquired or synthesized batch of the compound is essential.
Caption: Workflow for Identity and Purity Confirmation.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation.
-
¹H NMR: Key expected signals include a doublet for the Cα-proton, a singlet for the N-methyl protons, a doublet for the Cβ-methyl protons, and broad signals for the exchangeable amine and carboxylic acid protons.
-
¹³C NMR: Expected signals correspond to the carbonyl carbon, the Cα carbon, the N-methyl carbon, and the Cβ carbon.[11]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. For the free base (C₄H₉NO₂), the expected exact mass is approximately 103.06 Da.[3] In MS analysis, the molecule will typically be observed as its protonated ion [M+H]⁺ at m/z ≈ 104.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic stretches for the O-H of the carboxylic acid, C-H bonds, the N-H of the secondary ammonium salt, and the C=O of the carbonyl group.
Applications in Drug Development
The unique properties conferred by N-methylation make this compound a valuable tool in the development of next-generation therapeutics.[9]
Peptide and Peptidomimetic Therapeutics
N-methylated amino acids are frequently incorporated into peptide drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles.[9] They are crucial in designing orally bioavailable cyclic peptides and other constrained macrocycles.
Neuroscience Research
Due to its structural similarity to endogenous amino acids, N-methyl-L-alanine hydrochloride can be used as a research tool to study neurotransmitter systems and amino acid transport mechanisms.[1][]
Chiral Synthesis
As a chiral building block, it serves as a starting material for the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is paramount.[4]
Caption: Role of N-Me-L-Ala in a Drug Discovery Workflow.
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is mandatory when handling any chemical reagent.
-
Hazard Identification: this compound is generally considered to be of low toxicity but may cause skin and serious eye irritation.[3][4][13] Avoid inhalation of dust and contact with skin and eyes.[4][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Use in a well-ventilated area, such as a fume hood, especially when handling the powder.[13] Wash hands thoroughly after handling.[13]
-
Storage: Store the compound in a tightly closed container in a cool, dry place.[15] Recommended storage temperatures are typically between 0-8°C to ensure long-term stability.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[4][13]
-
Skin Contact: Wash off with soap and plenty of water.[13][14]
-
Ingestion: If swallowed, rinse mouth with water and consult a physician.[15]
References
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N-alpha-Methyl-L-alanine hydrochloride. (2024). ChemBK. [Link]
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N-Methyl-L-Alanine. (n.d.). PubChem, National Institutes of Health. [Link]
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(R)-2-(Methylamino)propanoic acid hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]
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(S)-2-(METHYLAMINO)PROPANOIC ACID HCL. (n.d.). ChemBK. [Link]
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Safety Data Sheet. (2025). Angene Chemical. [Link]
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N-Methyl-L-alanine. (n.d.). Automated Topology Builder (ATB) and Repository. [Link]
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2-(Methylamino)propanoic acid hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]
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terpin anhydrous, 80-53-5. (n.d.). The Good Scents Company. [Link]
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Aurelio, L., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. Journal of Organic Chemistry, 70(13), 5183-9. [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
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3,5-Dicaffeoylquinic acid. (n.d.). Biopurify Phytochemicals. [Link]
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Optimizing Peptide Synthesis with High-Purity Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Vágner, J., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 12, 1644-1657. [Link]
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A Deep Dive into the Structural Analysis of (S)-2-(Methylamino)propanoic acid hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. Its structural nuances, particularly its stereochemistry and the influence of the N-methyl group, play a pivotal role in its biological activity and incorporation into novel therapeutic agents. This technical guide provides a comprehensive exploration of the core analytical techniques employed for the definitive structural elucidation of this molecule, offering both theoretical insights and practical, field-tested protocols.
Foundational Understanding: The Molecular Blueprint
This compound is a non-proteinogenic α-amino acid. The key structural features that dictate its chemical behavior and analytical profile are the presence of a stereocenter at the α-carbon, a secondary amine resulting from N-methylation, and its existence as a hydrochloride salt. These characteristics necessitate a multi-faceted analytical approach to fully characterize its identity, purity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its structure.
The "Why" Behind the Experiment: Causality in NMR Analysis
The choice of deuterated solvent is critical and influences the observed chemical shifts. Deuterated water (D₂O) is often employed due to the high solubility of the hydrochloride salt. In D₂O, the acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with deuterium, leading to their disappearance from the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may allow for the observation of exchangeable protons, providing a more complete picture of the molecule's proton environment. The hydrochloride form ensures that the secondary amine is protonated, which significantly affects the chemical shifts of neighboring protons.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) in D₂O | Predicted ¹³C Chemical Shift (ppm) in D₂O |
| C1 (C=O) | - | ~175 |
| C2 (α-CH) | ~3.8 (quartet, J ≈ 7 Hz) | ~60 |
| C3 (β-CH₃) | ~1.5 (doublet, J ≈ 7 Hz) | ~15 |
| N-CH₃ | ~2.7 (singlet) | ~30 |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific NMR instrument.
Step-by-Step Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing and Analysis: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid hydrochlorides.
The Logic of Ionization and Fragmentation
In positive ion mode ESI-MS, this compound is expected to be detected as its protonated molecule, [M+H]⁺, where M is the free base. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base plus the mass of a proton. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can then be used to fragment the [M+H]⁺ ion, providing valuable structural information. The fragmentation of protonated amino acids typically involves the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO)[1].
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of the free base, (S)-2-(methylamino)propanoic acid, is 103.12 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 104.1.
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of Protonated (S)-2-(Methylamino)propanoic acid
| m/z | Proposed Fragment | Neutral Loss |
| 104.1 | [M+H]⁺ | - |
| 86.1 | [M+H - H₂O]⁺ | H₂O |
| 58.1 | [M+H - COOH₂]⁺ | H₂O + CO |
| 58.0 | [CH₃NH=CHCH₃]⁺ | - |
The fragmentation pathways of protonated N-methylalanine are expected to be influenced by the presence of the N-methyl group, potentially leading to characteristic product ions that can differentiate it from other isomeric amino acids.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and abundant ion signal for the protonated molecule.
-
MS1 Spectrum Acquisition: Acquire a full scan mass spectrum (MS1) to identify the [M+H]⁺ ion.
-
MS/MS Spectrum Acquisition: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum (MS/MS) to observe the fragmentation pattern.
-
Data Interpretation: Analyze the MS and MS/MS spectra to confirm the molecular weight and propose fragmentation pathways consistent with the structure of the molecule.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry. Obtaining a single crystal of sufficient quality is a prerequisite for this technique.
The Imperative of a Single Crystal
The highly ordered arrangement of molecules in a single crystal allows for the diffraction of X-rays in a predictable pattern. The analysis of this diffraction pattern enables the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined. For a chiral molecule like this compound, X-ray crystallography can definitively confirm the absolute stereochemistry at the α-carbon.
Expected Crystallographic Parameters
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
For a chiral molecule intended for pharmaceutical applications, the determination of enantiomeric purity is a critical quality control parameter. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Principles of Chiral Separation
Chiral separation by HPLC can be achieved through two primary strategies: direct and indirect methods.
-
Direct Methods: Employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-methylated amino acids, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin) have shown excellent enantioselectivity[2].
-
Indirect Methods: Involve the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase, such as a C18 column. A commonly used derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Experimental Protocol for Chiral HPLC (Indirect Method)
-
Derivatization:
-
Dissolve a known amount of the this compound sample in a suitable buffer (e.g., sodium bicarbonate solution).
-
Add a solution of Marfey's reagent in acetone.
-
Heat the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).
-
Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid).
-
-
HPLC Analysis:
-
Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivatizing agent has strong absorbance (e.g., 340 nm for Marfey's reagent derivatives).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The two diastereomeric derivatives will have different retention times.
-
Integrate the peak areas of the two separated diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major diastereomer and Area₂ is the area of the minor diastereomer.
-
Caption: Workflow for Chiral HPLC Analysis via Derivatization.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive structural analysis of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of atomic connectivity, while mass spectrometry confirms the molecular weight and offers insights into its fragmentation behavior. X-ray crystallography, when feasible, delivers the ultimate proof of its three-dimensional structure and absolute stereochemistry in the solid state. Finally, chiral HPLC is essential for quantifying its enantiomeric purity, a critical parameter for its application in drug development. By integrating the data from these powerful methods, researchers and scientists can achieve a complete and unambiguous structural characterization of this important chiral building block.
References
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Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. National Institutes of Health. Available at: [Link]
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Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
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Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Available at: [Link]
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1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]
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1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000161). Human Metabolome Database. Available at: [Link]
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N-Methyl-L-Alanine. PubChem. Available at: [Link]
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A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]
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Crystal structure of mono-β-alanine hydrochloride. CORE. Available at: [Link]
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L-Alanine, N-methyl-. NIST WebBook. Available at: [Link]
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400 MHz 1H NMR spectrum of alanine in D2O; (b) inversion-recovery pulse... ResearchGate. Available at: [Link]
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Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. Available at: [Link]
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N-Methyl-L-alanine hydrochloride physical characteristics
An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-L-alanine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
N-Methyl-L-alanine hydrochloride is a pivotal amino acid derivative extensively utilized in peptide synthesis and pharmaceutical development. Its unique structural modification—the methylation of the alpha-amino group—imparts desirable properties to peptides, such as increased metabolic stability, enhanced membrane permeability, and modulated biological activity. This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic characteristics of N-Methyl-L-alanine hydrochloride. It is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical methodologies required for its effective application.
Core Physicochemical Properties
N-Methyl-L-alanine hydrochloride is the hydrochloride salt of N-Methyl-L-alanine, a non-proteinogenic amino acid. The addition of the hydrochloride group enhances its stability and solubility in aqueous media, making it highly suitable for various laboratory applications.[1]
Chemical Structure
The fundamental structure consists of an alanine backbone with a methyl group substituting one of the amino hydrogens.
Quantitative Data Summary
The key identifying and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Synonyms | N-Me-L-Ala-OH·HCl | [1][2] |
| CAS Number | 3913-67-5 | [1] |
| Molecular Formula | C₄H₉NO₂·HCl | [1] |
| Molecular Weight | 139.62 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder or solid | [1][4] |
| Purity | ≥98% (Typically assessed by TLC or HPLC) | [1] |
| Melting Point | Data varies; reported as high as 315-317 °C (for the free amino acid) | [5] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol | [1][4] |
| Optical Rotation | +2° to +4° | [1] |
| Storage Conditions | Store at 0-8°C in a dry, inert atmosphere | [1] |
Spectroscopic and Analytical Characterization
Confirming the identity and purity of N-Methyl-L-alanine hydrochloride is critical. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Expected signals include a quartet for the alpha-proton (Cα-H), a singlet for the N-methyl protons (N-CH₃), and a doublet for the beta-methyl protons (Cβ-CH₃). The proton on the nitrogen and the carboxylic acid proton may appear as broad signals and can exchange with deuterated solvents.[6]
-
¹³C NMR: Key resonances are expected for the carboxyl carbon, the alpha-carbon, the N-methyl carbon, and the beta-methyl carbon.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For N-Methyl-L-alanine, common fragments observed under Electron Ionization (EI) conditions correspond to the loss of the carboxyl group and other characteristic cleavages.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present. Key vibrational bands for N-Methyl-L-alanine hydrochloride include:
-
O-H stretch: A broad band for the carboxylic acid.
-
N-H stretch: Associated with the secondary amine hydrochloride.
-
C=O stretch: A strong absorption for the carbonyl group of the carboxylic acid.[7]
-
C-H stretch: For the methyl and methine groups.
Analytical Chromatography
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method for assessing purity and monitoring reaction progress.[1][6] Visualization can be achieved using ninhydrin, which reacts with the secondary amine to produce a characteristic color.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity analysis. Chiral HPLC methods can be employed to confirm the enantiomeric purity of the L-alanine derivative.[10]
Experimental Protocol: Synthesis via N-Methylation
The synthesis of N-Methyl-L-alanine is a foundational procedure for many research applications. A common and reliable method involves the direct N-methylation of a protected L-alanine precursor, followed by deprotection.[11] This approach ensures regioselectivity and preserves the stereochemistry at the alpha-carbon.
Synthesis Workflow
Detailed Step-by-Step Methodology
Causality Statement: This protocol utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which is stable under the basic conditions required for methylation but can be cleanly removed via hydrogenolysis, preventing racemization.
-
Step 1: Protection of L-alanine [11] a. Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution and cool the mixture to 0°C in an ice bath. b. While maintaining the temperature and a pH between 9 and 10, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours. c. After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. d. Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. e. Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid. The product, N-Benzyloxycarbonyl-L-alanine (Z-L-Ala), will precipitate. f. Filter the white precipitate, wash it with cold water, and dry it under a vacuum.
-
Step 2: N-Methylation of Protected Alanine [11] a. Under an inert atmosphere (e.g., nitrogen or argon), suspend Z-L-Ala (1.0 eq) in anhydrous tetrahydrofuran (THF). b. Cool to 0°C and add sodium hydride (NaH, 2.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. c. Allow the mixture to stir at room temperature for 1 hour. d. Cool the reaction back to 0°C and add methyl iodide (CH₃I, 2.5 eq) dropwise. Caution: Methyl iodide is a toxic and carcinogenic agent. e. Let the reaction warm to room temperature and stir overnight. f. Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent and purify via column chromatography.
-
Step 3: Deprotection and Hydrochloride Salt Formation [11] a. Dissolve the purified N-methylated intermediate from Step 2 in methanol. b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker) at room temperature until TLC indicates the complete consumption of the starting material. d. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. e. Evaporate the solvent. To form the hydrochloride salt, dissolve the resulting N-Methyl-L-alanine free base in a minimal amount of a suitable solvent and add a stoichiometric amount of hydrochloric acid. f. The final product, N-Methyl-L-alanine hydrochloride, can be isolated by evaporation or precipitation.
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.
Hazard Identification
Based on available safety data, the related compound β-N-methylamino-L-alanine hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[12] Similar precautions should be taken for N-Methyl-L-alanine hydrochloride.
-
GHS Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12][13]
Recommended Handling and PPE
A standard safety workflow should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][12]
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid inhalation.[12]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4][12]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool (0-8°C), and well-ventilated place.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
Key Applications in Research and Development
N-Methyl-L-alanine hydrochloride is not merely a chemical curiosity; it is a strategic tool in modern biochemical and pharmaceutical sciences.
-
Peptide Synthesis: It serves as a crucial building block for creating peptidomimetics. The N-methyl group blocks the formation of hydrogen bonds in the peptide backbone, which can be used to control secondary structure and improve oral bioavailability.[1][14]
-
Pharmaceutical Development: Its incorporation into drug candidates can enhance their efficacy. This modification can lead to improved solubility, stability against enzymatic degradation, and better pharmacokinetic profiles.[1] It is used in the synthesis of antibody-drug conjugates and other therapeutic agents.[14]
-
Neuroscience Research: Due to its structural similarity to endogenous amino acids, it is used as a tool to study neurotransmitter systems and synaptic transmission.[1]
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Navigating the Core Physicochemical Landscape of 4-Anilino-N-phenethylpiperidine (ANPP)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Anilino-N-phenethylpiperidine (ANPP), a pivotal intermediate in the synthesis of fentanyl and its analogs. This document is intended to serve as a critical resource for professionals in research, forensic science, and pharmaceutical development, offering a detailed exploration of its structural and chemical characteristics. Key physicochemical parameters, including solubility, melting point, and pKa, are presented alongside validated experimental protocols for their determination. Furthermore, this guide delves into the spectroscopic and chromatographic techniques essential for the unambiguous identification and characterization of ANPP, ensuring scientific integrity and supporting regulatory compliance.
Introduction: The Significance of ANPP in Synthetic Opioid Chemistry
4-Anilino-N-phenethylpiperidine, commonly referred to as ANPP or despropionyl fentanyl, is a synthetic piperidinamine derivative with the Chemical Abstracts Service (CAS) registry number 21409-26-7.[1][2][3] While not possessing intrinsic psychoactive properties, ANPP holds a critical position as a direct precursor in the synthesis of fentanyl, a potent synthetic opioid, and several of its analogs.[3] Its presence as an impurity in illicit fentanyl samples also underscores its importance in forensic analysis.[3] A thorough understanding of the physicochemical properties of ANPP is therefore paramount for its synthesis, purification, identification, and for the development of analytical methods to detect and quantify it in various matrices.
This guide provides an in-depth examination of the core physicochemical data of ANPP, moving beyond a simple listing of values to explain the causality behind experimental choices and to provide actionable protocols for laboratory application.
Core Physicochemical Properties of ANPP
The fundamental physicochemical characteristics of a compound govern its behavior in both chemical reactions and biological systems. For ANPP, these properties are crucial for optimizing synthetic routes, developing analytical methods, and understanding its potential metabolic fate.
Molecular Identity and Structure
A clear definition of the molecular identity is the foundation of any chemical characterization.
| Property | Value | Source(s) |
| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [3] |
| Synonyms | 4-Anilino-N-phenethylpiperidine, Despropionyl fentanyl, 4-Aminophenyl-1-phenethylpiperidine | [1][2][3] |
| CAS Number | 21409-26-7 | [1][2][3] |
| Molecular Formula | C₁₉H₂₄N₂ | [1][2] |
| Molecular Weight | 280.41 g/mol | [2] |
| Appearance | White to off-white or yellow crystalline solid/powder | [2] |
The structure of ANPP, featuring a piperidine ring substituted with an aniline group and a phenethyl moiety, is the primary determinant of its chemical properties.[2]
Figure 2: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid ANPP to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. [2]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [2]4. Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of ANPP in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility of ANPP in the aqueous buffer based on the measured concentration and the dilution factor.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
| Property | Value | Source(s) |
| Melting Point | 94-96 °C |
A sharp melting point range is indicative of high purity. Impurities will typically depress the melting point and broaden the melting range.
The capillary melting point method is a simple and widely used technique for determining the melting point of a solid. [4]
Figure 3: Workflow for Capillary Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of crystalline ANPP.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm. [5]3. Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium. [5]5. Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Predicted Value | Source(s) |
| pKa | 9.03 ± 0.10 |
The predicted pKa of approximately 9.03 suggests that the secondary amine in the piperidine ring is the most basic center in the molecule. At physiological pH (~7.4), a significant portion of ANPP will exist in its protonated, cationic form.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [1][6]
Figure 4: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of ANPP in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Immerse the calibrated pH electrode and a stirrer into the ANPP solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the ANPP has been neutralized. This point can be determined from the inflection point of the titration curve.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for the definitive identification and purity assessment of ANPP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of ANPP. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.
A monograph from the DEA's Special Testing and Research Laboratory provides details of the ¹H NMR spectrum of ANPP in DMSO-d₆ at 400 MHz. [7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of forensic analysis, GC-MS is frequently used to identify ANPP in seized drug samples. The gas chromatogram provides the retention time of ANPP, which is a characteristic property under specific chromatographic conditions. The mass spectrometer fragments the ANPP molecule in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides a reference mass spectrum for 4-Anilino-N-phenethylpiperidine. [8]
-
Sample Preparation: Dissolve the sample containing ANPP in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of ANPP from other components in the mixture is based on its boiling point and its interaction with the stationary phase of the column.
-
Ionization and Fragmentation: As ANPP elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented.
-
Mass Analysis and Detection: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: The resulting mass spectrum is compared to a reference library for positive identification of ANPP.
Stability and Storage
Understanding the stability of ANPP is crucial for ensuring the integrity of reference standards and for interpreting analytical results.
| Condition | Stability | Source(s) |
| Storage | Hygroscopic, store at -20°C under inert atmosphere |
It is recommended to store ANPP in a tightly sealed container, protected from light and moisture, at a low temperature to minimize degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. Stability studies, following ICH guidelines, should be conducted to establish a re-test period for analytical standards. [9][10][11]
Conclusion
This technical guide has provided a detailed examination of the core physicochemical properties of 4-Anilino-N-phenethylpiperidine (ANPP). The presented data, coupled with the detailed experimental protocols, offer a robust framework for the synthesis, handling, and analysis of this critical fentanyl precursor. A thorough understanding and application of this knowledge are essential for advancing research in synthetic opioid chemistry, enhancing forensic capabilities, and supporting the development of effective strategies to address the challenges posed by synthetic opioids.
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ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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NIH. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]
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ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
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-
ACS Publications. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). Retrieved from [Link]
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An In-Depth Technical Guide on the Solubility of (S)-2-(Methylamino)propanoic Acid Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in various organic solvents, offering a framework for formulation and experimental design.
Introduction: The Significance of this compound
This compound is a chiral amino acid derivative that serves as a crucial building block in the synthesis of complex peptides and pharmaceutical compounds.[1] Its incorporation into peptide chains can enhance proteolytic stability and modulate biological activity, making it a valuable component in medicinal chemistry.[2] A thorough understanding of its solubility is paramount for its effective application in drug design, formulation, and manufacturing processes.
As a hydrochloride salt of a modified amino acid, its solubility is governed by a complex interplay of its ionic nature, the physicochemical properties of the solvent, and environmental factors such as temperature. This guide aims to elucidate these factors and provide actionable protocols for solubility determination.
Physicochemical Properties and Their Impact on Solubility
The structure of this compound features a hydrophilic amino acid backbone with a carboxyl group and a protonated secondary amine, paired with a chloride counter-ion. This salt form generally enhances aqueous solubility compared to its free base.[1][3] However, its solubility in organic solvents presents a more nuanced picture.
Key Molecular Characteristics:
-
Molecular Formula: C₄H₁₀ClNO₂[4]
-
Molecular Weight: 139.58 g/mol [1]
-
Appearance: Typically a white to off-white crystalline solid.[1][4]
-
Ionic Nature: The presence of the hydrochloride salt imparts a high degree of ionic character, favoring interactions with polar solvents.
The solubility of amino acids and their salts is fundamentally influenced by their zwitterionic potential and the polarity of the solvent.[3] While the hydrochloride salt form prevents the formation of a true zwitterion, the molecule retains highly polar functional groups. Consequently, its solubility is expected to be highest in polar protic solvents that can effectively solvate both the cation (protonated amine) and the anion (chloride).
Solubility Profile in Common Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general principles of solubility for amino acid salts, a qualitative and semi-quantitative profile can be established.
General qualitative statements indicate that the compound is soluble in polar organic solvents like methanol and ethanol.[4][5][6] For context, a related compound, L-alanine methyl ester hydrochloride, exhibits a solubility of approximately 30 mg/mL in ethanol and 20 mg/mL in DMSO and DMF.[7] While not directly transferable, this provides a reasonable starting point for estimating the solubility of N-methyl-L-alanine hydrochloride.
Table 1: Estimated and Qualitative Solubility of this compound
| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility | Rationale |
| Polar Protic | Methanol | 33.0 | Soluble[4][5] | Capable of hydrogen bonding and solvating both the cation and anion. |
| Ethanol | 24.5 | Soluble[4][5] | Similar to methanol but with slightly lower polarity. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderately Soluble | High polarity, but less effective at solvating the chloride anion compared to protic solvents. |
| Dimethylformamide (DMF) | 36.7 | Sparingly to Moderately Soluble | Good solvent for polar molecules, but less effective than DMSO. | |
| Acetonitrile | 37.5 | Sparingly Soluble | Lower ability to solvate ions compared to DMSO and DMF. | |
| Nonpolar | Toluene | 2.4 | Insoluble | Lacks the polarity to overcome the lattice energy of the ionic salt.[3] |
| Hexane | 1.9 | Insoluble | Nonpolar nature prevents effective solvation of the ionic compound.[3] | |
| Other | Dichloromethane (DCM) | 9.1 | Very Sparingly Soluble to Insoluble | Limited polarity is insufficient for significant dissolution. |
Factors Influencing Solubility: A Deeper Dive
The dissolution of a crystalline solid in a solvent is an equilibrium process governed by the thermodynamics of breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For this compound, the key influencing factors are:
-
Solvent Polarity and Hydrogen Bonding: As an ionic compound, high solvent polarity is the primary driver for solubility. Polar protic solvents are particularly effective due to their ability to form hydrogen bonds with both the protonated amine and the chloride ion, thereby stabilizing the dissolved ions.
-
Temperature: The solubility of most solids, including this compound, is expected to increase with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.
-
Presence of Water: The solubility in organic solvents can be significantly enhanced by the presence of small amounts of water. Water is an excellent solvent for this compound and can act as a co-solvent, increasing the overall polarity of the medium.
-
pH of the Medium (in aqueous or mixed aqueous/organic systems): While this guide focuses on organic solvents, it's crucial to note that in systems containing water, pH will play a dominant role. The solubility of amino acid hydrochlorides typically increases in acidic conditions.[8]
Standardized Protocol for Experimental Solubility Determination
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical technique.
Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] The time required for equilibration should be determined in preliminary studies by sampling at various time points until the concentration of the solute in the solution remains constant.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.
This entire process should be performed in triplicate to ensure the precision of the results.[11]
Caption: Workflow for Equilibrium Solubility Determination.
Logical Framework for Solvent Selection in Drug Development
The choice of solvent or solvent system is a critical decision in various stages of drug development, from synthesis and purification to formulation. The following logical framework can guide this selection process.
Caption: Decision tree for solvent selection.
This framework emphasizes a multi-faceted approach, balancing the need for solubility with practical considerations such as toxicity and regulatory acceptance. For instance, while methanol may offer excellent solubility, its toxicity might preclude its use in a final drug product formulation, leading to the selection of a less toxic but adequately solubilizing solvent like ethanol.
Conclusion
This compound is a polar, ionic compound with a solubility profile that favors polar protic organic solvents. While precise quantitative data across a broad spectrum of solvents is sparse, a strong understanding of the underlying physicochemical principles allows for rational solvent selection and experimental design. The standardized shake-flask protocol provides a robust method for generating the high-quality solubility data required for informed decision-making in research and drug development. Future work should focus on systematically generating and publishing quantitative solubility data for this important building block in a wider array of pharmaceutically relevant solvents and temperatures.
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ChemBK. N-alpha-Methyl-L-alanine hydrochloride. [Link]
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World Health Organization. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [Link]
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Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
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He, Y., et al. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]
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Vasilevsk, P.G., et al. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
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World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
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SlideShare. solubility experimental methods.pptx. [Link]
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Chemistry LibreTexts. Backgrounds of Amino Acids. [Link]
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Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
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Tsume, Y., et al. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]
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SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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U.S. Pharmacopeia. Description and Solubility. [Link]
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Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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Chakravarty, D., et al. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
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ChemBK. (S)-2-(METHYLAMINO)PROPANOIC ACID HCL. [Link]
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Unilong Industry Co., Ltd. N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. [Link]
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Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4377, N-Methyl-DL-Alanine. [Link]
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Yoshizawa, T., et al. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5950, L-Alanine. [Link]
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Al-kassas, R., et al. Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. MDPI. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of N-Methyl-L-alanine Hydrochloride
Introduction: The Significance of N-Methyl-L-alanine in Modern Drug Development
N-Methyl-L-alanine is a non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its incorporation into peptide-based therapeutics is a key strategy for enhancing their pharmacokinetic profiles. The N-methylation of the peptide backbone can sterically hinder enzymatic degradation, thereby increasing metabolic stability.[1] Furthermore, this modification can improve membrane permeability and modulate the biological activity of peptides.[1] A thorough understanding of the chemical structure and properties of N-Methyl-L-alanine hydrochloride, the common salt form, is therefore paramount for its effective application in drug design and development.
This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize N-Methyl-L-alanine hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data and provide field-proven protocols for sample analysis.
Molecular Structure and Properties
N-Methyl-L-alanine hydrochloride is the hydrochloride salt of N-Methyl-L-alanine. The presence of the hydrochloride salt is a critical consideration in spectroscopic analysis as it protonates the secondary amine, influencing its chemical and spectral properties.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂ | |
| Molecular Weight | 139.58 g/mol | |
| Appearance | White to off-white powder | [2] |
| CAS Number | 3913-67-5 (for N-Methyl-L-alanine) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For N-Methyl-L-alanine hydrochloride, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Methyl-L-alanine hydrochloride is expected to show distinct signals for each proton in the molecule. The protonation of the nitrogen atom by HCl will lead to a downfield shift of adjacent protons and the appearance of an N-H proton signal.
Expected ¹H NMR Data (in D₂O):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Cα-H | ~3.0 - 3.5 | Quartet (q) | ~7 |
| N-CH₃ | ~2.3 - 2.7 | Singlet (s) | - |
| Cβ-CH₃ | ~1.2 - 1.5 | Doublet (d) | ~7 |
| N-H | Broad, variable | Singlet (s) | - |
| COOH | Broad, variable | Singlet (s) | - |
Note: The chemical shifts are based on expected values for N-methyl-L-alanine and may vary slightly for the hydrochloride salt.[1][2]
Interpretation of the ¹H NMR Spectrum:
-
The Cα-H proton appears as a quartet due to coupling with the three protons of the Cβ-methyl group.
-
The N-CH₃ protons appear as a singlet as there are no adjacent protons to couple with.
-
The Cβ-CH₃ protons appear as a doublet due to coupling with the single Cα-H proton.
-
The N-H and COOH protons are acidic and may exchange with deuterium in D₂O, leading to their disappearance or significant broadening. In a non-deuterated solvent like DMSO-d₆, these peaks would be more clearly visible.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Data (in D₂O):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =O (Carboxyl) | ~175 - 180 |
| C α | ~55 - 60 |
| N-C H₃ | ~30 - 35 |
| C β | ~15 - 20 |
Note: These are predicted chemical shifts for N-Methyl-L-alanine.[2]
Interpretation of the ¹³C NMR Spectrum:
-
The carboxyl carbon (C=O) is the most deshielded and appears furthest downfield.
-
The alpha-carbon (Cα) is attached to the electronegative nitrogen and carbonyl group, resulting in a downfield shift.
-
The N-methyl carbon (N-CH₃) and the beta-carbon (Cβ) are in the more shielded aliphatic region of the spectrum.
Experimental Protocol: NMR Spectroscopy
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR analysis of N-Methyl-L-alanine HCl.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-Methyl-L-alanine hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections.
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
Reference the spectra using the residual solvent peak.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3300-2500 | O-H stretch (from COOH), N⁺-H stretch (from amine salt) | Strong, Broad |
| ~2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1730-1700 | C=O stretch (carboxylic acid) | Strong |
| ~1600-1500 | N-H bend | Medium |
Note: These are based on typical ranges for amino acid hydrochlorides.[1][3]
Interpretation of the IR Spectrum:
-
The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a carboxylic acid, which is often superimposed with the N⁺-H stretching vibrations of the secondary ammonium salt.
-
The sharp peaks in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methyl groups.
-
A strong, sharp absorption around 1730-1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.
-
The N-H bending vibration typically appears in the 1600-1500 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
Workflow for Solid-State IR Analysis (KBr Pellet)
Caption: Workflow for IR analysis using the KBr pellet method.
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any traces of water.
-
In an agate mortar and pestle, grind 1-2 mg of N-Methyl-L-alanine hydrochloride with approximately 100 mg of the dry KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the empty pellet holder in the IR spectrometer and acquire a background spectrum.
-
Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption peaks and their corresponding wavenumbers.
-
Assign these peaks to the respective functional groups based on established correlation charts.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a non-volatile salt like N-Methyl-L-alanine hydrochloride, electrospray ionization (ESI) is the preferred method.
Expected Mass Spectrometry Data (ESI-MS):
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak.
| m/z | Ion |
| 104.07 | [C₄H₁₀NO₂]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum will show a prominent peak at an m/z value corresponding to the molecular weight of the free base (103.12 g/mol ) plus the mass of a proton (1.01 g/mol ). This confirms the molecular weight of the compound. Further fragmentation can be induced (MS/MS) to provide additional structural information. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as COOH (45 Da) or H₂O and CO (46 Da).[4]
Experimental Protocol: ESI-MS
Workflow for ESI-MS Analysis
Sources
An In-depth Technical Guide on the Biological Significance of N-Methylated Amino Acids
Introduction
In the landscape of biological macromolecules, the nuanced chemical modifications of their fundamental building blocks can elicit profound functional consequences. Among these, the N-methylation of amino acids represents a subtle yet powerful alteration with far-reaching implications for protein structure, function, and therapeutic potential. This guide provides a comprehensive technical overview of the biological significance of N-methylated amino acids, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the biosynthesis, diverse biological roles, and the transformative impact of this modification on peptide-based therapeutics, supported by field-proven insights and methodologies.
N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a post-translational modification that can also be incorporated during peptide synthesis.[1] This seemingly minor addition dramatically alters the physicochemical properties of the amino acid residue, influencing peptide backbone conformation, proteolytic stability, and membrane permeability.[2][3] These alterations are not merely academic; they are pivotal in shaping the biological activity of a vast array of natural products and have become a cornerstone of modern peptide drug design.[4][5]
I. The Chemical and Structural Impact of N-Methylation
The introduction of a methyl group onto the amide nitrogen of a peptide bond imposes significant steric hindrance and eliminates the hydrogen bond donor capability of that position. This has two primary consequences for the peptide's structure and behavior:
-
Conformational Rigidity: The steric clash of the N-methyl group with adjacent residues restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[6][7] This conformational constraint can favor specific secondary structures, such as β-turns, and can even induce cis-peptide bonds, a feature often associated with proline residues.[6] The ability to pre-organize a peptide into its bioactive conformation through N-methylation can significantly enhance its binding affinity and selectivity for its biological target.[8][9]
-
Reduced Hydrogen Bonding: The absence of the amide proton prevents the formation of hydrogen bonds that are crucial for the formation and stability of canonical secondary structures like α-helices and β-sheets.[8] This disruption can lead to more flexible or alternatively folded structures. However, in the context of drug design, this can be advantageous by reducing intermolecular aggregation and improving solubility, particularly for hydrophobic peptides.[3][10]
Diagram: Impact of N-Methylation on Peptide Backbone
Caption: N-methylation alters peptide backbone properties by introducing steric hindrance and removing a hydrogen bond donor.
II. Biosynthesis and Metabolism of N-Methylated Amino Acids
In nature, N-methylation is carried out by a class of enzymes known as N-methyltransferases (NMTs).[11] These enzymes typically utilize S-adenosylmethionine (SAM) as the methyl donor in a nucleophilic substitution reaction.[11] The biosynthesis can occur at the level of free amino acids or as a post-translational modification of proteins.
-
Free Amino Acid Methylation: Certain non-ribosomal peptide synthetases (NRPSs) possess N-methylation domains that methylate amino acids prior to their incorporation into a growing peptide chain. This is a common strategy in the biosynthesis of many microbial natural products with therapeutic properties.
-
Post-Translational N-Terminal Methylation: A number of eukaryotic and prokaryotic proteins undergo N-terminal methylation, where the α-amino group of the N-terminal amino acid is methylated.[1][12] This modification is catalyzed by N-terminal methyltransferases (NTMTs) and is often involved in regulating protein-protein interactions and protein stability.[1] For instance, the methylation of the N-terminal tail of histone H3 is a key epigenetic mark that influences gene expression.[1]
-
Side-Chain Methylation: The side chains of certain amino acids, notably lysine and arginine, are also subject to N-methylation by protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs), respectively.[1][11] These modifications are critical in regulating chromatin structure, signal transduction, and other cellular processes.[13][14]
The metabolic fate of N-methylated amino acids is less well-characterized than their biosynthesis. Demethylation reactions, catalyzed by demethylases, can remove methyl groups, providing a dynamic regulatory mechanism.
III. Biological Functions and Significance
The presence of N-methylated amino acids in biological systems is associated with a wide range of functions, from modulating enzyme activity to conferring unique properties on natural products.
Table 1: Examples of Biologically Active N-Methylated Peptides and Proteins
| Molecule | Organism/Source | N-Methylated Residue(s) | Biological Significance |
| Cyclosporin A | Tolypocladium inflatum | Sarcosine, N-methyl-L-leucine, N-methyl-L-valine, N-methyl-Bmt | Immunosuppressant drug that inhibits calcineurin.[9] |
| Actinomycin D | Streptomyces species | Sarcosine, N-methyl-L-valine | Anticancer agent that intercalates into DNA and inhibits transcription. |
| Histone H3 | Eukaryotes | N-methyl-lysine, N-methyl-arginine | Epigenetic regulation of gene expression.[1] |
| Ribosomal Proteins | Bacteria and Eukaryotes | N-terminal N-methyl-alanine, N-methyl-lysine | Regulation of ribosome biogenesis and function.[12] |
IV. N-Methylated Amino Acids in Drug Discovery and Development
The insights gained from naturally occurring N-methylated peptides have spurred significant interest in utilizing this modification to enhance the therapeutic properties of peptide-based drugs.[2][4] The primary challenges with conventional peptide therapeutics are their poor metabolic stability and low oral bioavailability.[5][9]
A. Enhancing Proteolytic Stability
Peptides are rapidly degraded in the body by proteases, leading to a short in vivo half-life.[8][10] N-methylation of the peptide backbone introduces steric hindrance that can significantly block protease access to the amide bond, thereby increasing resistance to enzymatic cleavage.[3][15] This enhanced stability translates to a longer duration of action and potentially less frequent administration.[8][10]
B. Improving Membrane Permeability and Oral Bioavailability
A major hurdle for peptide drugs is their inability to efficiently cross biological membranes, including the intestinal epithelium and the blood-brain barrier, which limits their oral bioavailability.[8][10] N-methylation can improve membrane permeability through several mechanisms:
-
Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the peptide, which can facilitate its partitioning into lipid membranes.[2]
-
Reduced Desolvation Penalty: By masking the amide proton, N-methylation reduces the number of hydrogen bonds with water molecules that need to be broken for the peptide to enter the hydrophobic core of a membrane.
-
Conformational Effects: N-methylation can promote conformations that are more amenable to passive diffusion across membranes.[16]
Remarkably, strategic multiple N-methylation of certain peptides has been shown to dramatically improve their intestinal permeability and even lead to significant oral bioavailability.[9] For example, peptides rich in N-methyl phenylalanine have been shown to passively diffuse across the blood-brain barrier.[8][10]
Diagram: Workflow for N-Methyl Scan in Peptide Drug Discovery
Caption: A systematic N-methyl scan is a key strategy for optimizing peptide drug candidates.
V. Methodologies for Synthesis and Analysis
The deliberate incorporation of N-methylated amino acids into peptides is a cornerstone of modern peptide chemistry. Various synthetic and analytical techniques are employed to achieve this and to study the resulting molecules.
A. Synthesis of N-Methylated Amino Acids and Peptides
The synthesis of N-methylated amino acids can be complex, but several efficient methods have been developed for both solution-phase and solid-phase synthesis.[5][17]
Experimental Protocol: Solid-Phase Synthesis of an N-Methylated Peptide
This protocol outlines a general procedure for incorporating an Fmoc-protected N-methyl amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Rink amide resin).
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Repeat the treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF.
3. Coupling of the N-Methyl Amino Acid:
-
Dissolve the Fmoc-N-methyl amino acid (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-4 hours. Coupling to an N-methylated residue is often slower than to a primary amine.[18]
-
Monitor the coupling reaction using a qualitative test like the Kaiser test (which will be negative for the secondary amine of the N-methylated residue) or the chloranil test.
4. Capping (Optional but Recommended):
-
After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
7. Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.
B. Analytical Techniques for N-Methylated Peptides
A suite of analytical techniques is essential for the characterization of N-methylated peptides:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight of the synthesized peptides and to confirm the incorporation of the methyl group. Tandem mass spectrometry (MS/MS) is employed for sequencing and identifying the precise location of the N-methylation.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for purifying and assessing the purity of N-methylated peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR spectroscopy are powerful tools for determining the three-dimensional structure of N-methylated peptides in solution. NMR can provide detailed information about the conformational preferences and the presence of cis/trans isomers of the N-methylated amide bond.
VI. Future Perspectives and Conclusion
The biological significance of N-methylated amino acids is undeniable, spanning from fundamental cellular processes to the cutting edge of drug development. The ability of this subtle modification to profoundly alter the properties of peptides and proteins makes it a critical tool for both understanding biological systems and engineering novel therapeutics.
Future research will likely focus on several key areas:
-
Expanding the N-Methylome: Identifying and characterizing the full complement of N-methylated proteins in various organisms will provide deeper insights into their regulatory roles.
-
Enzymology of N-Methylation and Demethylation: A better understanding of the enzymes that control N-methylation will open up new avenues for therapeutic intervention.
-
Advanced Synthetic Methodologies: The development of more efficient and selective methods for synthesizing N-methylated peptides will accelerate drug discovery efforts.[19][20]
-
Computational Modeling: In silico methods will play an increasingly important role in predicting the conformational and pharmacokinetic consequences of N-methylation, guiding the rational design of peptide therapeutics.
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- Protein methyl
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An In-depth Technical Guide to the Discovery and History of (S)-2-(Methylamino)propanoic Acid Hydrochloride
Abstract
(S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its hydrochloride salt is a stable, water-soluble form commonly used in synthesis. The introduction of a methyl group on the α-nitrogen of L-alanine confers unique properties, including enhanced metabolic stability and improved membrane permeability, making it a valuable building block for modifying peptide therapeutics. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and key applications of N-methyl-L-alanine hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational work of pioneers like Emil Fischer, explore modern stereospecific synthetic routes, and present detailed experimental protocols and characterization data.
Introduction: The Significance of a Single Methyl Group
In the realm of peptide and small molecule drug design, subtle structural modifications can lead to profound changes in pharmacological properties. N-methylation of amino acids is a prime example of such a high-impact modification. The replacement of an amide proton with a methyl group in the peptide backbone eliminates a hydrogen bond donor, introduces steric hindrance, and increases lipophilicity.[1][2][3] These changes can lead to:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the in vivo half-life of peptide drugs.[4][5]
-
Enhanced Membrane Permeability and Oral Bioavailability: The increased lipophilicity and altered hydrogen bonding capacity can improve a peptide's ability to cross cellular membranes, a critical factor for oral drug delivery.[4][6][7]
-
Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule in a bioactive conformation, leading to enhanced binding affinity and specificity for its target receptor.[5]
(S)-2-(Methylamino)propanoic acid is a chiral building block that allows for the strategic incorporation of these advantages into a peptide sequence. Its hydrochloride salt provides a stable and easy-to-handle solid form for synthesis.[8][9]
Historical Perspective: From Foundational Chemistry to Modern Applications
The story of N-methyl-L-alanine is intrinsically linked to the broader history of amino acid chemistry. The parent amino acid, L-alanine, is a fundamental component of proteins. However, the journey to its N-methylated counterpart and the understanding of its significance took several decades of chemical exploration.
A pivotal moment in the history of N-methylated amino acids was the seminal work of German chemist Emil Fischer in 1915 . Fischer was the first to report a general method for the monomethylation of α-amino acids.[4] His approach involved a three-step process: protection of the primary α-amino group (often as a toluenesulfonamide), N-methylation, and subsequent deprotection to yield the secondary N-methyl amino acid.[4] While groundbreaking, Fischer's original methods were often harsh, requiring conditions that could lead to racemization and were incompatible with sensitive functional groups.[4]
The mid-20th century saw further advancements in synthetic organic chemistry, leading to the development of milder and more efficient methods for N-methylation. A particularly significant contribution was the use of sodium hydride and methyl iodide for the N-methylation of N-acyl and N-carbamoyl protected amino acids, a method extensively developed by Benoiton and colleagues. This provided a more widely applicable route to a range of N-methylated amino acids.
The latter half of the 20th century and the early 21st century have witnessed a surge in interest in N-methylated amino acids, driven by the burgeoning field of peptide therapeutics. This has spurred the development of highly stereospecific and scalable synthetic routes, including enzymatic and whole-cell biocatalysis methods, which offer green and efficient alternatives to classical chemical synthesis.[10][11]
Physicochemical and Spectroscopic Data
(S)-2-(Methylamino)propanoic acid hydrochloride is typically a white to off-white crystalline solid.[8] It is soluble in water and polar organic solvents like methanol and ethanol.[8]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂·HCl | [9] |
| Molecular Weight | 139.58 g/mol | [12][13] |
| Appearance | White to off-white powder | [8][9] |
| Melting Point | ~137-141 °C | [8] |
| Optical Rotation | +2° to +4° | [9] |
| CAS Number | 3913-67-5 (for free base) | [9] |
Spectroscopic Characterization:
-
¹H NMR: Expected signals include a doublet for the Cα-proton, a singlet for the N-methyl protons, and a doublet for the Cβ-methyl protons.[14][15]
-
¹³C NMR: Expected chemical shifts are approximately 170-180 ppm for the carbonyl carbon (C=O), 55-65 ppm for the α-carbon (C-2), 30-35 ppm for the N-methyl carbon (N-CH₃), and 15-20 ppm for the β-methyl carbon (C-3).[15]
-
IR Spectroscopy: Characteristic absorption bands include a broad O-H stretch (2500-3300 cm⁻¹), an N-H stretch (3300-3500 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), a strong C=O stretch (1700-1725 cm⁻¹), and an N-H bend (1550-1650 cm⁻¹).[15]
-
Mass Spectrometry: The molecular ion peak for the free base is expected at m/z 103.06.
Synthetic Methodologies: A Comparative Overview
The synthesis of enantiomerically pure (S)-2-(Methylamino)propanoic acid is crucial for its application in drug development. Several distinct strategies have been developed, each with its own advantages and limitations.
Caption: Overview of major synthetic routes to N-Methyl-L-Alanine.
Chemical Synthesis
This is one of the most common and reliable methods for preparing enantiomerically pure N-methyl-L-alanine. The strategy involves three key steps:
-
Protection of the α-amino group: To prevent over-methylation, the primary amine of L-alanine is protected with a suitable group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).[14][16]
-
N-Methylation: The protected amino acid is then treated with a methylating agent, typically methyl iodide, in the presence of a strong base like sodium hydride.[16]
-
Deprotection: The protecting group is removed to yield the final product.
Detailed Protocol: N-methylation of Boc-L-alanine [1]
-
Step 1: Boc Protection of L-alanine
-
Dissolve L-alanine (1.0 eq) in a mixture of 1,4-dioxane and water at 0°C.
-
Adjust the pH to 9-10 using a 10% aqueous NaOH solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, ~1.0-1.1 eq) and stir the mixture overnight at room temperature, maintaining the pH.
-
Wash the mixture with an organic solvent like ethyl acetate.
-
Acidify the aqueous layer to pH 2 with 2 M HCl.
-
Extract the product, Boc-L-alanine, with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
-
Step 2: N-Methylation
-
In an oven-dried, argon-flushed flask, suspend Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Carefully add sodium hydride (60% dispersion in mineral oil, ~2.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction back to 0°C and add methyl iodide (~2.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.
-
Extract the product, Boc-N-methyl-L-alanine, with an organic solvent.
-
-
Step 3: Deprotection
-
Dissolve the crude Boc-N-methyl-L-alanine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise and stir for 24 hours at room temperature.
-
Remove the solvent and excess TFA under vacuum to yield N-methyl-L-alanine.
-
Causality of Experimental Choices:
-
Protection: The Boc group is chosen for its stability during the methylation step and its ease of removal under acidic conditions (TFA) that do not typically cause racemization.
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical because sodium hydride reacts violently with water.
-
Stoichiometry: An excess of sodium hydride and methyl iodide is used to drive the reaction to completion.
Reductive amination offers a direct route to N-methyl-L-alanine from a keto-acid precursor, pyruvate.[16][17] The reaction involves the formation of an intermediate imine between pyruvate and methylamine, which is then reduced in situ to the desired amino acid.
Detailed Protocol: Reductive Amination of Pyruvate [16]
-
Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Acidify the reaction mixture with dilute HCl to decompose any remaining reducing agent.
-
Purify the product using ion-exchange chromatography.
Causality of Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone starting material.
-
pH Control: The reaction is typically carried out at a neutral to slightly basic pH to favor imine formation without significantly hydrolyzing it.
Biocatalytic Synthesis
Enzymatic methods provide a highly stereospecific and environmentally friendly route to N-methyl-L-alanine.[10] The key enzyme is N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida.[10][18]
Caption: Enzymatic synthesis of N-Methyl-L-Alanine by NMAADH.
A highly efficient method involves using engineered microorganisms, such as Corynebacterium glutamicum, that overexpress the NMAADH gene from P. putida.[10][11] This approach allows for the one-step fermentative production of N-methyl-L-alanine from simple sugars and methylamine.
Detailed Protocol: Fermentative Production [10]
-
Cultivate the engineered C. glutamicum strain in a suitable growth medium.
-
Transfer the culture to a production medium containing a carbon source (e.g., glucose) and methylamine.
-
Conduct the fermentation in a fed-batch mode to maintain optimal substrate concentrations.
-
Monitor the production of N-methyl-L-alanine in the culture supernatant by HPLC.
-
After fermentation, separate the cells and purify the product from the supernatant, typically by ion-exchange chromatography.
Advantages of Biocatalytic Synthesis:
-
High Stereoselectivity: The enzyme produces the desired (S)-enantiomer with high purity.
-
Milder Reaction Conditions: The process operates at physiological pH and temperature.
-
Reduced Byproducts: Avoids the formation of di-N-methylated byproducts often seen in chemical synthesis.[10]
-
Sustainability: Utilizes renewable feedstocks.
Formation of the Hydrochloride Salt
The free base of N-methyl-L-alanine can be converted to its hydrochloride salt for improved stability and handling.
Detailed Protocol: Hydrochloride Salt Formation [8]
-
Dissolve the purified N-methyl-L-alanine in a suitable solvent, such as water or ethanol.
-
Carefully add a stoichiometric amount of hydrochloric acid.
-
Control the temperature and reaction time to allow for salt formation.
-
Obtain the solid product by filtration or by evaporating the solvent.
-
The product can be further purified by crystallization from a suitable solvent system.
Applications in Drug Discovery and Development
The primary application of N-methyl-L-alanine is as a building block in the synthesis of modified peptides with improved therapeutic properties.[1][2]
Cyclosporin A: A Case Study
A prominent example of a therapeutic peptide containing multiple N-methylated amino acids is Cyclosporin A .[10][16][17] This cyclic undecapeptide is a potent immunosuppressant widely used in organ transplantation.[16] It contains seven N-methylated amino acids, which are crucial for its oral bioavailability and ability to cross cell membranes to reach its intracellular target.[16][17] While N-methyl-L-alanine is not one of the specific amino acids in Cyclosporin A, the drug serves as a powerful illustration of the successful application of N-methylation in overcoming the challenges of peptide drug delivery.
The incorporation of N-methyl-L-alanine and other N-methylated amino acids is a key strategy in the development of new peptide drugs for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[3][6]
Conclusion
From its conceptual origins in the pioneering work of Emil Fischer, this compound has evolved into a valuable tool in modern drug discovery. The development of diverse and sophisticated synthetic methodologies, from robust chemical routes to highly efficient biocatalytic processes, has made this important building block readily accessible to researchers. The ability of N-methylation to enhance the stability, permeability, and overall drug-like properties of peptides ensures that N-methyl-L-alanine will continue to play a significant role in the design and development of the next generation of peptide therapeutics. This guide has provided a comprehensive overview of its history, synthesis, and application, offering a solid foundation for scientists and researchers working in this exciting field.
References
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Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring. PubMed. Available at: [Link]
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Role of amino acid N-methylation in cyclosporins on ring opening and fragmentation mechanisms during collisionally induced dissociation in an ion trap. PubMed. Available at: [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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The Role of N-Methyl Amino Acids in Peptide Drug Discovery. Apeptide. Available at: [Link]
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Cyclosporines: Biosynthesis and Beyond. ResearchGate. Available at: [Link]
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N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]
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N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. ResearchGate. Available at: [Link]
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Synthesis and antimitogenic activities of four analogues of cyclosporin A modified in the 1-position. PubMed. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]
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Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
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Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. Available at: [Link]
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Cyclosporin Structure and Permeability: From A to Z and Beyond. ACS Publications. Available at: [Link]
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N-alpha-Methyl-L-alanine hydrochloride. ChemBK. Available at: [Link]
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(S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2). Organic Syntheses. Available at: [Link]
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One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Nature.com. Available at: [Link]
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N-Methyl-d,l Alanine. Sciencemadness Discussion Board. Available at: [Link]
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N-methyl alanine, 600-21-5. The Good Scents Company. Available at: [Link]
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Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. Available at: [Link]
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An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. ACS Publications. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Available at: [Link]
-
Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]
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(R)-2-(Methylamino)propanoic acid hydrochloride. PubChem. Available at: [Link]
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(2R)-2-(methylamino)propanoic acid | C4H9NO2 | CID 92973. PubChem. Available at: [Link]
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N-Methyl-L-alanine Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and organic synthesis, the quest for molecules with enhanced therapeutic properties is perpetual. Among the strategies employed to refine the characteristics of peptide-based drugs, the incorporation of N-methylated amino acids has emerged as a particularly powerful tool. N-methylation can significantly improve pharmacokinetic profiles by increasing metabolic stability and membrane permeability.[1] At the heart of this advanced approach lies a versatile chiral building block: N-Methyl-L-alanine hydrochloride.
This technical guide serves as an in-depth resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of N-Methyl-L-alanine hydrochloride, from its fundamental physicochemical properties to its synthesis and strategic applications in both peptide and asymmetric synthesis. The protocols and insights contained herein are designed to be self-validating, grounded in established scientific principles to empower innovation in the laboratory.
Physicochemical Properties and Stereochemical Integrity
N-Methyl-L-alanine hydrochloride, with the chemical formula C₄H₉NO₂·HCl, is the hydrochloride salt of N-Methyl-L-alanine. The defining structural features are a methyl group on the alpha-amino nitrogen and the L-configuration at the chiral center. This specific stereochemistry is crucial, as the biological activity of resulting peptides and chiral molecules is often highly dependent on their three-dimensional structure.[2]
The hydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, making it a convenient and versatile reagent in various synthetic applications.[3][4] Maintaining the enantiomeric purity of this building block is paramount to ensure the stereochemical integrity of the final product.
A summary of its key physicochemical properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₂·HCl | [2] |
| Molecular Weight | 139.62 g/mol | [2] |
| CAS Number | 3913-67-5 | [2] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | [3][4] |
| Optical Rotation | +2º to 4º | [2] |
| Storage Conditions | 0-8°C | [2] |
Synthesis of N-Methyl-L-alanine
The synthesis of N-Methyl-L-alanine can be achieved through several methodologies, with the most common being the direct methylation of protected L-alanine and the reductive amination of a keto acid precursor.[5] The latter offers a robust and scalable route to this valuable chiral building block.
Detailed Protocol: Reductive Amination of Pyruvate
This protocol describes the synthesis of N-Methyl-L-alanine from sodium pyruvate and methylamine hydrochloride, followed by conversion to the hydrochloride salt.
Step 1: Reductive Amination
-
In a suitable reaction vessel, dissolve sodium pyruvate (1.0 equivalent) and methylamine hydrochloride (1.2 equivalents) in a buffered aqueous or aqueous/methanol solution (e.g., phosphate buffer, pH 7-8).[5]
-
To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) at room temperature.[5]
-
Stir the reaction mixture for 24-48 hours, monitoring its progress using an appropriate analytical technique such as NMR or LC-MS.[5]
-
Upon completion, carefully acidify the reaction mixture with dilute HCl to decompose any residual borohydride.[5]
Step 2: Purification and Salt Formation
-
The crude N-Methyl-L-alanine can be purified using ion-exchange chromatography.[5]
-
To obtain the hydrochloride salt, the purified free amino acid is dissolved in a suitable solvent (e.g., water or ethanol), and hydrochloric acid is added.[3]
-
The resulting N-Methyl-L-alanine hydrochloride is then isolated by filtration and can be further purified by crystallization.[3]
Applications as a Chiral Building Block in Peptide Synthesis
The incorporation of N-Methyl-L-alanine into peptide chains is a well-established strategy to enhance the therapeutic potential of peptide-based drugs.[6] The N-methyl group imparts steric hindrance, which can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[1] Furthermore, N-methylation can restrict the conformational flexibility of the peptide backbone, which may lead to improved receptor binding affinity and selectivity.
Despite these advantages, the steric bulk of the N-methyl group presents a synthetic challenge, often requiring more potent coupling reagents and longer reaction times to achieve efficient peptide bond formation.[6]
Detailed Protocol: Incorporation of Fmoc-N-methyl-L-alanine in SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for coupling Fmoc-N-methyl-L-alanine.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-N-methyl-L-alanine
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
HATU (or another suitable coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N-methyl-L-alanine (typically 3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, ~0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid).
-
Coupling: Add the activated Fmoc-N-methyl-L-alanine solution to the deprotected resin. Allow the coupling reaction to proceed for an extended period (e.g., 4 hours to overnight) to ensure complete reaction.[6]
-
Washing: Wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the desired sequence.
Analytical Methods for Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric integrity of N-Methyl-L-alanine hydrochloride and its derivatives is critical. A combination of analytical techniques is typically employed.
Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of amino acids.[7] For N-methylated amino acids, derivatization may be employed to enhance separation and detection.[7]
Detailed Protocol: Chiral HPLC of a Derivatized N-Methyl-L-alanine Sample
This protocol provides a general method for determining the enantiomeric excess (% ee) of N-methyl-DL-alanine after derivatization with a chiral derivatizing agent (e.g., Marfey's reagent).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., C18 column for separating diastereomers)
-
Mobile phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid
-
Chiral derivatizing agent
-
N-methyl-DL-alanine sample
Procedure:
-
Derivatization: React the N-methyl-DL-alanine sample with the chiral derivatizing agent to form diastereomers.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject the derivatized sample.
-
Run the HPLC method with a suitable gradient to separate the diastereomers.
-
Detect the separated diastereomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis: The two diastereomers will exhibit different retention times. Integrate the peak areas of the two separated peaks to calculate the enantiomeric ratio and the enantiomeric excess (% ee).
Safety and Handling
While N-Methyl-L-alanine hydrochloride has low toxicity, proper laboratory safety protocols should always be followed.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Use in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][8]
-
Storage: Store in a cool, dry place in a tightly sealed container.[9] Recommended storage temperature is between 0-8°C.[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice if irritation persists.[3][8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.[8]
Conclusion
N-Methyl-L-alanine hydrochloride is a fundamentally important chiral building block that offers significant advantages in the synthesis of modified peptides and other complex chiral molecules. Its ability to enhance the pharmacokinetic properties of peptide therapeutics makes it an invaluable tool for drug discovery and development. While its synthesis and incorporation require careful consideration of reaction conditions, the protocols outlined in this guide provide a solid foundation for its successful application. As the demand for more stable and effective therapeutics continues to grow, the strategic use of N-Methyl-L-alanine hydrochloride is poised to play an increasingly critical role in the future of medicinal chemistry and organic synthesis.
References
-
ChemBK. (2024, April 9). N-alpha-Methyl-L-alanine hydrochloride. Retrieved from [Link]
-
Unilong Industry Co., Ltd. (n.d.). N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. Retrieved from [Link]
-
Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, June 6). N-Methyl-d,l Alanine. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-DL-Alanine. Retrieved from [Link]
-
Hamase, K. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, April 23). N-Methyl-d,l Alanine. Retrieved from [Link]
-
Aurell, C.-J., et al. (n.d.). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Unlocking New Therapeutic Potential: A Technical Guide to (S)-2-(Methylamino)propanoic Acid Hydrochloride as a Strategic Tool in Drug Development
Executive Summary
In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, strategic molecular modifications are paramount to overcoming inherent pharmacokinetic hurdles. (S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-alanine hydrochloride, has emerged as a critical chiral building block for such innovations. This guide provides an in-depth exploration of its synthesis, characterization, and, most importantly, its application as a transformative tool for enhancing the therapeutic profile of peptide-based drug candidates. We will delve into the mechanistic underpinnings of how N-methylation improves metabolic stability, cell permeability, and conformational rigidity, offering researchers and drug development professionals a comprehensive resource for leveraging this unique amino acid derivative.
Introduction: Clarifying Identity and Strategic Importance
A critical point of clarification is the distinction between (S)-2-(Methylamino)propanoic acid (N-Methyl-L-alanine) and its isomer, (S)-2-amino-3-(methylamino)propanoic acid, commonly known as β-N-methylamino-L-alanine (L-BMAA). While structurally similar, their biological activities are vastly different. L-BMAA is a well-documented neurotoxin implicated in neurodegenerative diseases[1][2]. In stark contrast, this compound is a non-proteinogenic α-amino acid that serves as a valuable tool in medicinal chemistry[1]. Its primary significance lies not in its intrinsic biological activity, but in its incorporation into peptide backbones to enhance their therapeutic properties[3].
The N-methylation of peptides is a key strategy to improve their druggability[3]. The addition of a methyl group to the amide nitrogen of a peptide backbone imparts several advantageous properties, including increased resistance to enzymatic degradation, improved membrane permeability, and conformational constraint to enhance receptor binding[3]. This guide will focus exclusively on the synthesis and application of this compound as a strategic building block in the design of next-generation therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The hydrochloride salt form enhances its water solubility and stability, making it suitable for a variety of biochemical applications[4].
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid;hydrochloride | PubChem |
| Synonyms | N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH·HCl | [4] |
| CAS Number | 65672-32-4 | [5] |
| Molecular Formula | C4H10ClNO2 | [5] |
| Molecular Weight | 139.58 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~137-141 °C | [6] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | [6] |
| pKa (Predicted) | 2.32 ± 0.10 | PubChem |
| logP (Predicted) | -2.5 | PubChem |
The N-methylation introduces significant structural changes compared to its parent amino acid, L-alanine. The methyl group provides steric hindrance and removes a hydrogen bond donor from the peptide backbone, which has profound implications for the structure and function of peptides into which it is incorporated[7].
Synthesis and Characterization
The synthesis of (S)-2-(Methylamino)propanoic acid can be achieved through several routes, including chemical synthesis and biocatalytic methods. The choice of method often depends on factors such as desired stereochemical purity, scale, and available resources.
Chemical Synthesis
Common chemical synthesis strategies include the direct methylation of protected L-alanine and reductive amination of a pyruvate precursor[8].
3.1.1. Direct N-Methylation of Protected L-Alanine
This widely used method involves a three-step process: protection of the amino and carboxyl groups of L-alanine, N-methylation, and subsequent deprotection.
Experimental Protocol: Synthesis via N-Methylation of Boc-L-alanine
-
Step 1: Protection of L-alanine. L-alanine is reacted with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., a mixture of water and dioxane) to yield Boc-L-alanine. The product is typically purified by extraction and crystallization.
-
Step 2: N-Methylation. Boc-L-alanine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). A strong base, such as sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere. After stirring, a methylating agent, typically methyl iodide (CH₃I), is added dropwise. The reaction is allowed to proceed to completion, often overnight at room temperature.
-
Step 3: Deprotection and Hydrochloride Salt Formation. The N-methylated intermediate is deprotected by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or diethyl ether). This removes the Boc group and simultaneously forms the hydrochloride salt of the final product. The this compound can then be isolated by filtration or evaporation of the solvent and purified by recrystallization.
Causality Behind Experimental Choices: The use of a protecting group like Boc is crucial to prevent the methylation of the carboxylic acid and over-methylation to form the di-N-methylated byproduct. Anhydrous conditions and an inert atmosphere are necessary in the methylation step due to the reactivity of the strong base (NaH) with water and oxygen.
Biocatalytic Synthesis
Fermentative processes using engineered microorganisms, such as Corynebacterium glutamicum, have been developed for the one-step production of N-methyl-L-alanine from sugars and methylamine[9]. This approach offers high stereoselectivity, avoiding racemization issues that can occur under harsh chemical conditions, and operates under milder reaction conditions[8]. A whole-cell biocatalyst derived from a pyruvate-overproducing C. glutamicum strain, engineered to express an N-methyl-L-amino acid dehydrogenase gene, can achieve high titers of the desired product[9].
Characterization and Quality Control
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. In ¹H NMR of the free base, characteristic signals include a singlet for the N-methyl protons, a quartet for the α-proton, and a doublet for the β-methyl protons[10].
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to separate it from starting materials and byproducts. Chiral HPLC methods can be employed to determine the enantiomeric purity.
-
Thin-Layer Chromatography (TLC): A rapid method to assess purity, often visualized with ninhydrin, which gives a characteristic color with secondary amines[11].
Potential Research Areas and Applications in Drug Development
The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics to improve their pharmacokinetic properties[5][12].
Enhancing Metabolic Stability
Peptide-based drugs are often susceptible to rapid degradation by proteases in the body. The N-methyl group on the peptide backbone provides steric hindrance, making the adjacent peptide bond less accessible to proteolytic enzymes. This increased resistance to degradation leads to a longer in vivo half-life, which can allow for less frequent dosing and improved patient compliance.
Improving Cell Permeability and Oral Bioavailability
A major challenge for peptide therapeutics is their poor membrane permeability, which generally necessitates administration by injection. N-methylation can enhance the lipophilicity of a peptide and reduce its hydrogen bonding capacity, both of which can lead to improved absorption across the gastrointestinal tract and other biological membranes[13]. In some cases, multiple N-methylations have been shown to dramatically improve the oral bioavailability of cyclic peptides[13].
Modulating Conformation and Receptor Binding
The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor. This conformational constraint is a valuable tool in the rational design of potent and selective peptide-based drugs.
Case Study: Endomorphin Analogues
Endomorphins are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor. However, their therapeutic potential is limited by poor metabolic stability. Studies on endomorphin analogues where the proline residue was substituted with N-Methyl-L-alanine demonstrated the impact of this modification on receptor binding and, by extension, potential in vivo activity[14]. This serves as a clear example of how (S)-2-(Methylamino)propanoic acid is used to probe and enhance the properties of bioactive peptides.
Neuroscience Research
While not possessing significant direct activity itself, peptides incorporating N-Methyl-L-alanine are valuable tools in neuroscience research[4][12]. By creating more stable and bioavailable versions of neuropeptides, researchers can better study their roles in neurotransmitter systems and their potential as treatments for neurological disorders[12][15].
Future Outlook and Conclusion
This compound is a key enabling tool in the field of medicinal chemistry and drug development. Its role as a strategic building block for the N-methylation of peptides provides a reliable method for enhancing the pharmacokinetic properties of this important class of therapeutics. As the demand for more effective and patient-friendly peptide-based drugs grows, the application of N-methylated amino acids like N-Methyl-L-alanine is set to expand. Future research will likely focus on the development of more efficient and scalable synthesis methods, as well as the systematic exploration of its incorporation into a wider range of therapeutic peptides to unlock new treatment modalities for a variety of diseases. This guide has provided a comprehensive overview of the core technical aspects of this compound, empowering researchers and drug developers to harness its full potential in their quest for novel and improved medicines.
References
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(2S)-2-(dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 71350321 - PubChem. (URL: [Link])
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beta-N-methylamino-L-alanine is a low-affinity agonist of metabotropic glutamate receptors - PubMed. (URL: [Link])
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N-alpha-Methyl-L-alanine hydrochloride - ChemBK. (URL: [Link])
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N-Methyl-L-Alanine (CAS 600-21-5): Synthesis, Properties, and Applications. (URL: [Link])
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N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem - NIH. (URL: [Link])
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(S)-2-(METHYLAMINO)PROPANOIC ACID HCL - ChemBK. (URL: [Link])
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One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (URL: [Link])
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N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem - NIH. (URL: [Link])
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(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (URL: [Link])
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The environmental neurotoxin β-N-methylamino-L-alanine inhibits melatonin synthesis in primary pinealocytes and a rat model - PubMed. (URL: [Link])
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N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. (URL: [Link])
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(R)-2-(Methylamino)propanoic acid hydrochloride - PubChem. (URL: [Link])
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (URL: [Link])
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N-Methylalanine (Compound) - Exposome-Explorer - IARC. (URL: [Link])
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The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine | Request PDF - ResearchGate. (URL: [Link])
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). (URL: [Link])
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A Technical Guide to the Thermochemical Properties of N-Methyl-L-alanine Hydrochloride
Executive Summary
N-Methyl-L-alanine, a non-proteinogenic α-amino acid, is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its incorporation into peptide-based drug candidates can significantly enhance proteolytic stability, membrane permeability, and overall therapeutic efficacy.[1][2] The hydrochloride salt, N-Methyl-L-alanine hydrochloride, is often utilized to improve solubility and handling properties. For researchers, scientists, and drug development professionals, a deep understanding of the thermochemical properties of this compound is not merely academic; it is a prerequisite for robust process development, formulation design, and ensuring drug product stability and safety. This guide provides a comprehensive technical overview of the key thermochemical parameters of N-Methyl-L-alanine hydrochloride, detailing both experimental and computational methodologies for their determination and explaining the profound implications of this data in a pharmaceutical context.
The Critical Role of Thermochemistry in Drug Development
Thermochemical data forms the bedrock of physicochemical characterization in preformulation studies. Properties such as enthalpy of formation, heat capacity, melting point, and thermal stability directly influence:
-
Process Safety: Exothermic decomposition events can pose significant hazards during manufacturing (e.g., drying, milling). Quantifying the thermal stability envelope is critical for defining safe operating limits.
-
Polymorph Screening: Different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) possess distinct energies, solubilities, and stabilities. Calorimetric techniques are essential for identifying and characterizing these forms.
-
Formulation Design: The energy of interactions between the API and excipients can be assessed calorimetrically, guiding the selection of compatible formulation components.[3]
-
Stability and Shelf-Life: The kinetics of degradation are temperature-dependent. Understanding the thermal decomposition pathways and activation energies allows for the prediction of long-term stability under various storage conditions.
-
Computational Modeling: Experimentally determined enthalpies of formation serve as crucial benchmarks for validating and refining computational models, which can accelerate the design of new molecules with desired properties.[4][5][6]
Core Physicochemical and Thermochemical Properties
While extensive experimental thermochemical data for N-Methyl-L-alanine hydrochloride specifically is not abundant in publicly accessible literature, we can consolidate known physical properties and infer thermochemical behavior based on its parent compound, L-alanine, and related structures.
Table 1: Physicochemical Properties of N-Methyl-L-alanine and its Hydrochloride Salt
| Property | Value | Compound | Source |
| Molecular Formula | C₄H₉NO₂ | N-Methyl-L-alanine | [1][7] |
| Molecular Weight | 103.12 g/mol | N-Methyl-L-alanine | [1][7] |
| Molecular Formula | C₄H₉NO₂·HCl | N-Methyl-L-alanine HCl | [8] |
| Molecular Weight | 139.58 g/mol | N-Methyl-L-alanine HCl | [8] |
| Appearance | White to off-white powder/solid | Both | [1][9][10] |
| Melting Point | ~315-317 °C (decomposes) | N-Methyl-L-alanine | [1] |
| Melting Point | ~137-141 °C | N-Methyl-D-alanine HCl | [9] |
| Enthalpy of Fusion (ΔfusH°) | 13.38 kJ/mol | N-Methyl-L-alanine (Calculated) | [11] |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -342.51 kJ/mol | N-Methyl-L-alanine (Calculated) | [11] |
Note: The melting point for the hydrochloride salt is cited for the D-enantiomer but is expected to be identical for the L-enantiomer. Calculated values are derived from computational methods and provide valuable estimates in the absence of experimental data.
Experimental Determination of Thermochemical Properties
A multi-technique approach is essential for a comprehensive thermochemical profile. The following protocols are presented as self-validating systems, incorporating calibration and verification steps crucial for data integrity.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures mass changes. Performed simultaneously (STA), they provide a powerful dataset on melting, crystallization, decomposition, and thermal stability.
Caption: Workflow for DSC and TGA analysis.
-
Instrument Calibration: Calibrate the temperature and heat flow of the DSC instrument using a certified indium standard. The onset of melting for indium should be within ±0.5 °C of 156.6 °C.
-
Sample Preparation: Accurately weigh 3-5 mg of N-Methyl-L-alanine hydrochloride into a vented aluminum DSC pan. Crimp the lid securely.
-
Method Setup:
-
Data Analysis:
-
Melting Point (Tm): Determine the onset and peak temperature of the sharp endothermic event on the DSC curve. This corresponds to the melting of the hydrochloride salt.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to quantify the energy required for the phase transition.
-
Decomposition Temperature (Tdecomp): Identify the onset temperature of significant mass loss from the TGA curve. This indicates the start of thermal decomposition. The decomposition of L-alanine occurs at approximately 310 °C, providing a comparative reference.[13]
-
Causality: Using an inert nitrogen purge is critical to prevent thermo-oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule itself. A vented pan prevents pressure buildup from any off-gassing during decomposition.
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is the gold-standard method for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.[14][15]
Caption: Deriving Enthalpy of Formation via Hess's Law.
-
Calorimeter Calibration: Determine the energy equivalent (heat capacity) of the calorimeter system (C_calorimeter). This is a critical self-validating step.
-
Sample Preparation:
-
Press a pellet of N-Methyl-L-alanine hydrochloride (~0.5-1.0 g).
-
Place the pellet in a crucible and attach a fuse wire of known mass and combustion energy.
-
Add a small, precise amount of water (~1 mL) to the bottom of the bomb to ensure all acidic products are in aqueous solution.
-
-
Combustion:
-
Seal the bomb and pressurize with high-purity oxygen to ~3 MPa.[15]
-
Submerge the bomb in the calorimeter's water jacket and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change (ΔT) over time until a stable final temperature is reached.
-
-
Analysis and Corrections:
-
Calculate the total heat released (q_total) = C_calorimeter * ΔT.
-
Correct for the heat released by the fuse wire ignition.
-
Perform a titration of the bomb washings to determine the amount of nitric acid formed from the atmospheric nitrogen in the bomb. Correct the total heat for the enthalpy of formation of nitric acid.
-
The corrected heat value corresponds to the energy of the constant-volume combustion reaction (ΔcU).
-
Convert ΔcU to the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°) using Hess's Law and the known standard enthalpies of formation for CO₂, H₂O, and aqueous HCl.
-
Expertise: The titration step is non-negotiable for nitrogen-containing compounds. Failing to correct for nitric acid formation is a common source of significant error in determining the combustion energy of amino acids and other biological molecules.
Computational Thermochemistry
In parallel with experimental work, computational methods provide invaluable insight into thermochemical properties. Density Functional Theory (DFT) is a powerful tool for this purpose.[4][5][6]
-
Methodology: Calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). The geometry of the N-Methyl-L-alanine hydrochloride molecule is first optimized to find its lowest energy conformation.
-
Property Calculation: From the optimized structure, vibrational frequency analysis is performed to confirm a true energy minimum and to calculate thermochemical properties like enthalpy, entropy, and heat capacity at different temperatures.
-
Improving Accuracy: The accuracy of calculated enthalpies of formation can be significantly improved by using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. This approach allows for the cancellation of systematic errors in the calculations, leading to more reliable predictions.
DFT studies have shown that N-methylation of amino acids leads to increased lipophilicity and aqueous solubility, and alters electronic properties like the HOMO-LUMO gap.[4][5][6] These computational insights complement experimental findings and help build a more complete molecular profile.
Conclusion
The thermochemical properties of N-Methyl-L-alanine hydrochloride are foundational to its successful development as a pharmaceutical ingredient. A systematic approach combining DSC/TGA for thermal stability and phase behavior, bomb calorimetry for fundamental energetic properties, and computational modeling for predictive insights is essential. The protocols and principles outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby mitigating risks in process scale-up, ensuring the selection of stable solid forms, and ultimately accelerating the path to viable therapeutic applications.
References
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- An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine). Benchchem.
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- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central.
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- Constant-volume calorimetry (video). Khan Academy.
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An In-depth Examination of the Stereochemistry of (S)-2-(Methylamino)propanoic Acid
<Technical Guide
Introduction
(S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine, is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and drug development.[1][2] Its unique structure, featuring a methyl group on the α-nitrogen, confers advantageous properties to molecules, particularly peptides, leading to enhanced stability, bioavailability, and efficacy.[1] This technical guide provides a comprehensive exploration of the stereochemistry of (S)-2-(Methylamino)propanoic acid, detailing its structure, synthesis, and characterization, with a focus on the principles and methodologies crucial for researchers and drug development professionals.
The core of this molecule's utility lies in its chirality. The "S" designation in its name refers to the specific three-dimensional arrangement of the atoms around the chiral center—the α-carbon. This carbon is bonded to four different groups: a hydrogen atom, a carboxylic acid group, a methylamino group, and a methyl group.[3][4] This specific spatial arrangement is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2-(Methylamino)propanoic acid is fundamental to its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂ | [5][6] |
| Molecular Weight | 103.12 g/mol | [5][7] |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid | [5] |
| CAS Number | 3913-67-5 | [5][6] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 315-317 °C (decomposes) | [1] |
| Solubility | Slightly soluble in water and aqueous acids | [1] |
The Significance of N-Methylation in Peptide and Drug Design
The introduction of an N-methyl group into a peptide backbone is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based drugs.[1][2]
Key Advantages of N-Methylation:
-
Increased Proteolytic Stability: The N-methyl group provides steric hindrance, which protects the adjacent peptide bond from enzymatic degradation by proteases. This extends the in-vivo half-life of the peptide therapeutic.[1]
-
Enhanced Membrane Permeability: The methylation of the amide nitrogen reduces the number of hydrogen bond donors, which can lead to improved passive diffusion across cell membranes and enhance oral bioavailability.
-
Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide backbone, leading to a more defined and predictable three-dimensional structure. This can result in higher receptor binding affinity and selectivity.[2]
The following diagram illustrates the impact of N-methylation on peptide drug efficacy.
Caption: Impact of N-methylation on peptide drug properties.
Synthesis of (S)-2-(Methylamino)propanoic Acid
The enantiomerically pure form of N-methyl-L-alanine is a valuable starting material for asymmetric synthesis.[1] A common laboratory-scale synthesis involves the reductive amination of L-alanine.
Experimental Protocol: Synthesis from L-Alanine
Materials:
-
L-alanine
-
Aqueous formaldehyde (37%)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Dowex 50W X8 cation-exchange resin
-
Deionized water
Procedure:
-
Dissolve L-alanine in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add aqueous formaldehyde to the solution while maintaining the temperature at 0°C.
-
In a separate beaker, prepare a solution of sodium borohydride in a small amount of water.
-
Carefully add the sodium borohydride solution dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.
-
Apply the acidified solution to a column packed with Dowex 50W X8 cation-exchange resin.
-
Wash the column with deionized water to remove any unreacted starting materials and byproducts.
-
Elute the N-methyl-L-alanine from the resin using an aqueous ammonia solution.
-
Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified (S)-2-(Methylamino)propanoic acid.[1]
The following diagram outlines the workflow for this synthesis.
Caption: Synthesis workflow for (S)-2-(Methylamino)propanoic acid.
Stereochemical Characterization
Confirming the enantiomeric purity of (S)-2-(Methylamino)propanoic acid is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Determination
Rationale for Method Selection:
Chiral HPLC allows for the separation of enantiomers, which have identical physical properties in a non-chiral environment. This is achieved by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[8][9] The derivatization approach is often preferred for its robustness and versatility. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice for the derivatization of amino acids.
Materials:
-
(S)-2-(Methylamino)propanoic acid sample
-
Marfey's reagent
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Derivatization: React the (S)-2-(Methylamino)propanoic acid sample with Marfey's reagent in a suitable buffer (e.g., sodium bicarbonate) to form diastereomers.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column: Reversed-phase C18 column.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).[1]
-
-
Data Analysis: The two diastereomers will exhibit different retention times. Integrate the peak areas of the separated diastereomers to calculate the enantiomeric ratio and the enantiomeric excess (% ee).[1]
The logical workflow for this analytical method is depicted below.
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Conclusion
(S)-2-(Methylamino)propanoic acid stands as a powerful and versatile chiral building block in modern organic synthesis.[1] Its incorporation into peptides offers a reliable strategy to enhance their therapeutic properties by improving stability and bioavailability.[1] The methodologies for its synthesis and stereochemical characterization are well-established, providing a solid foundation for researchers to leverage the unique advantages of this N-methylated amino acid in their synthetic and drug discovery endeavors. A meticulous approach to stereochemical control and analysis is essential to fully realize the potential of (S)-2-(Methylamino)propanoic acid in the development of novel therapeutics.
References
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N-Methyl-L-Alanine | C4H9NO2 | CID 5288725. PubChem. Available at: [Link]
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A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. QMRO Home. Available at: [Link]
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Fmoc-N-methyl-L-alanine. Chem-Impex. Available at: [Link]
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L-Alanine, N-methyl-. NIST WebBook. Available at: [Link]
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A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Available at: [Link]
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N-Methyl-d,l Alanine. Sciencemadness Discussion Board. Available at: [Link]
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Why is 2-aminopropanoic acid a stereoisomer?. Quora. Available at: [Link]
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Why is 2-hydroxypropanoic acid a stereoisomer?. Quora. Available at: [Link]
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- 9. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
An In-Depth Technical Guide to the Safe Laboratory Handling of (S)-2-(Methylamino)propanoic Acid Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-(Methylamino)propanoic acid hydrochloride (CAS 65672-32-4) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Introduction and Compound Profile
This compound, also known as N-Methyl-L-alanine hydrochloride, is a derivative of the amino acid alanine.[1] Its unique structure, featuring a methyl group on the amino nitrogen, makes it a valuable building block in peptide synthesis and pharmaceutical development.[1] Understanding its specific properties is the foundation for safe and effective laboratory use.
Nomenclature and Identification:
-
IUPAC Name: (2S)-2-(methylamino)propanoic acid;hydrochloride
-
Synonyms: N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH·HCl[1]
-
CAS Number: 65672-32-4[2]
-
Molecular Formula: C₄H₁₀ClNO₂[1]
-
Molecular Weight: 139.58 g/mol
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a compound is the first step in a robust safety assessment. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.
| Property | Characteristics | References |
| Appearance | White to off-white crystalline solid/powder. | [1] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [3] |
| Melting Point | Approximately 137-141°C. | [3] |
| Stability | Generally stable under standard laboratory conditions.[4] Hygroscopic. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [4][6] |
Hazard Identification and Risk Assessment: A Precautionary Approach
Potential Hazards
-
Eye Irritation: Many amino acid hydrochlorides are known to cause serious eye irritation.[4] Direct contact with the eyes may lead to redness, pain, and potential damage.
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.[6][7]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[7]
-
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
Risk Assessment Workflow
A systematic risk assessment is a non-negotiable prerequisite for any laboratory procedure involving this compound. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment decision workflow for handling this compound.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols and consistent use of appropriate PPE are the cornerstones of laboratory safety.
Engineering Controls
-
Fume Hood: All manipulations of the solid compound, including weighing and dissolution, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Hand | Nitrile gloves. Inspect for tears or holes before use. | Provides a barrier against skin contact. |
| Body | A flame-resistant lab coat. | Protects skin and clothing from spills. |
| Respiratory | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | Prevents inhalation of dust. The need should be determined by a risk assessment. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with built-in checks to ensure safety and accuracy.
Protocol for Weighing the Solid Compound
-
Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, dry weigh boat on the balance and tare to zero.
-
Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Transport: Securely cover the weigh boat before transporting it to the next step of the procedure.
Protocol for Dissolution
-
Preparation: In a chemical fume hood, place a beaker or flask of the appropriate size on a stir plate. Add the calculated volume of the desired solvent (e.g., deionized water, ethanol).
-
Addition: Slowly add the weighed this compound to the solvent while stirring to prevent clumping and splashing.
-
Complete Dissolution: Continue stirring until the solid is completely dissolved. The container may be gently warmed if necessary, depending on the experimental parameters.
-
Labeling: Immediately label the container with the compound name, concentration, solvent, and date.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Spill Response
The following flowchart outlines the appropriate response to a spill.
Caption: Emergency response workflow for a spill of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Given that the compound is hygroscopic, storage in a desiccator may be advisable.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Waste Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9][10]
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Aqueous solutions of the compound should be collected in a designated "Halogenated Organic Waste" container.[9][10][11] Do not pour down the drain.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.
Conclusion
The safe handling of this compound, as with any laboratory chemical, relies on a foundation of knowledge, preparation, and consistent adherence to established safety protocols. By understanding its properties, conducting thorough risk assessments, and utilizing appropriate controls and PPE, researchers can work with this compound confidently and safely. This guide serves as a vital resource in that endeavor, promoting a culture of safety and scientific excellence.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Campus Operations, Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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Hazardous Waste Segregation. Retrieved from [Link]
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Angene Chemical. 3-(Methylamino)propanoic acid Safety Data Sheet. Retrieved from [Link]
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PubChem. (2S)-2-(dimethylamino)propanoic acid hydrochloride. Retrieved from [Link]
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ChemBK. (S)-2-(METHYLAMINO)PROPANOIC ACID HCL. Retrieved from [Link]
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Lab (1) Qualitative Tests of Amino Acids. Retrieved from [Link]
- Google Patents. US2404503A - Preparation of amino acids from their salts.
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ResearchGate. "Amino Acid Analysis". In: Current Protocols in Protein Science. Retrieved from [Link]
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Wikipedia. VX (nerve agent). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (S)-2-(Methylamino)propanoic acid hydrochloride in Advanced Peptide Synthesis
Executive Summary: The Strategic Value of N-Methylation in Peptide Therapeutics
The modification of peptide backbones via N-methylation is a cornerstone strategy in modern medicinal chemistry, transforming native peptide sequences into drug candidates with superior pharmacological profiles.[1][2][3] The introduction of a methyl group on the amide nitrogen, as provided by building blocks like (S)-2-(Methylamino)propanoic acid hydrochloride (N-methyl-L-alanine hydrochloride), imparts critical advantages. These include enhanced metabolic stability by shielding the peptide bond from proteolytic degradation, improved cell permeability and oral bioavailability due to increased lipophilicity and reduced hydrogen bonding capacity, and conformational constraint, which can lock the peptide into a bioactive conformation, thereby increasing receptor affinity and selectivity.[4][5][6]
However, the very feature that confers these benefits—the secondary amine—introduces a significant synthetic challenge. The steric hindrance and reduced nucleophilicity of the N-methyl group make peptide bond formation substantially more difficult than with primary amino acids.[7][8][9] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the causality behind these challenges and delivers robust, field-proven protocols to successfully incorporate N-methyl-L-alanine into peptide sequences with high fidelity and yield.
Physicochemical Profile: this compound
A thorough understanding of the starting material is fundamental to its successful application. The properties of N-methyl-L-alanine hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 65672-32-4 | [10] |
| Molecular Formula | C₄H₁₀ClNO₂ | [10] |
| Molecular Weight | 139.58 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [] |
| Solubility | Slightly soluble in Water and Methanol | [] |
| Storage | Store at 2-8°C under an inert atmosphere | [] |
| Synonyms | N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH HCl | [10][] |
The Mechanistic Hurdle: Overcoming Steric Hindrance in N-Methyl Amide Bond Formation
The primary obstacle in utilizing N-methylated amino acids is the kinetic challenge of the coupling reaction.
-
Reduced Nucleophilicity: A secondary amine is inherently less nucleophilic than a primary amine due to the electron-donating effect and steric bulk of the methyl group. This slows the rate of nucleophilic attack on the activated carboxylic acid of the incoming amino acid.
-
Steric Hindrance: The N-methyl group physically obstructs the approach of the activated acylating species, further impeding bond formation. This effect is magnified when coupling an N-methylated residue to another N-methylated residue, a notoriously difficult step in peptide synthesis.[7][12]
These factors necessitate the use of highly potent coupling reagents and optimized conditions to drive the reaction to completion and minimize side reactions. Standard reagents like DCC/HOBt are often insufficient, leading to low yields and incomplete couplings.
Selecting the Optimal Coupling Reagent: A Comparative Guide
The choice of coupling reagent is the single most critical parameter for the successful incorporation of N-methyl-L-alanine. The following reagents have demonstrated high efficacy in overcoming the associated steric and electronic barriers.
| Reagent | Acronym | Key Advantages & Rationale |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt-ester. It is renowned for its high efficiency and rapid coupling rates, particularly for sterically hindered amino acids. The azabenzotriazole moiety minimizes racemization.[12][13][14] |
| ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | PyAOP | A phosphonium salt that is exceptionally effective for coupling N-protected N-methyl amino acids, demonstrating superior performance in challenging sequences.[7][8][15] |
| (Bromotripyrrolidinophosphonium hexafluorophosphate) | PyBrOP | A highly reactive halogenophosphonium reagent that forms an acyl bromide intermediate. It is powerful enough for the most difficult couplings but must be used with caution as it can increase the risk of racemization.[13][16] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | COMU | A third-generation uronium salt incorporating the Oxyma Pure leaving group. It offers efficacy comparable to HATU but is non-explosive and has better solubility, making it a safer and highly efficient alternative.[13] |
| (2-Bromo-1-ethyl Pyridinium Tetrafluoroborate) | BEP | A pyridinium-based reagent demonstrated to be a powerful and efficient coupling agent for N-methylated peptide synthesis, proceeding with minimal loss of optical purity.[17] |
These couplings are performed in the presence of a non-nucleophilic tertiary base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to neutralize the hydrochloride salt and facilitate the reaction.[13] For couplings at high risk of racemization, the weaker base sym-collidine is recommended.[13]
Experimental Workflow and Protocols
The following protocols provide detailed, step-by-step methodologies for incorporating N-methyl-L-alanine in both solid-phase and solution-phase synthesis.
Diagram: General SPPS Workflow for N-Methyl Amino Acid Incorporation
Caption: Automated workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of an Fmoc-N-methyl-L-alanine residue onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-N-methyl-L-alanine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Bromophenol Blue test solution (250 mg in 50 mL DMF)[12]
Methodology:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes. Drain. Repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation (Critical Step): In a separate vial, dissolve Fmoc-N-methyl-L-alanine and HATU in DMF. Add DIPEA to this solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are standard for N-methylated residues.
-
Reaction Monitoring: Remove a small sample of resin beads, wash them with methanol, and add a few drops of the Bromophenol Blue test solution.[12] A blue or green color indicates incomplete coupling (free secondary amine), while a yellow color signifies completion.[12] The standard ninhydrin test will not work as it requires a primary amine.
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Recoupling (If Necessary): If the monitoring test indicates an incomplete reaction, repeat steps 4-7. If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Continuation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Final Cleavage: After the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Diagram: Chemical Mechanism of HATU-Mediated Coupling
Caption: Activation of Fmoc-N-Me-L-Ala with HATU to form a reactive ester, followed by coupling.
Troubleshooting and Self-Validation
A robust protocol includes a self-validating system to address common challenges.
| Issue | Causality | Validation & Solution |
| Incomplete Coupling | Insufficient activation or steric hindrance preventing reaction completion. | Validation: Bromophenol Blue test remains blue/green.[12] Solution: 1) Perform a second coupling (recouple). 2) Increase coupling time or temperature (e.g., microwave-assisted synthesis).[4] 3) Switch to a more potent coupling reagent like PyBrOP for subsequent attempts. |
| Racemization | Prolonged exposure to the activating agent and base can lead to the formation of an oxazolonium ion intermediate, which is prone to racemization.[18] | Validation: Chiral HPLC or MS/MS analysis of the final peptide reveals diastereomeric impurities. Solution: 1) Minimize pre-activation and coupling times where possible. 2) Use a weaker base (e.g., sym-collidine) instead of DIPEA.[13] 3) Ensure the use of additives like HOAt (inherent in HATU) which are known to suppress racemization.[15] |
| Cleavage Side Reactions | Acid-catalyzed fragmentation between consecutive N-methyl residues or diketopiperazine (DKP) formation can occur during TFA cleavage.[7][8] | Validation: HPLC and Mass Spectrometry of the crude product show unexpected peptide fragments or cyclic byproducts. Solution: Optimize the cleavage time; shorter cleavage times can often minimize these side reactions.[7][8] |
By systematically applying these protocols and troubleshooting steps, researchers can confidently and efficiently incorporate this compound, leveraging its unique benefits to advance the development of novel peptide-based therapeutics.
References
-
Chatterjee, J., Laufer, B., Beck, J. G., et al. (2011). N-methylated sst2 selective somatostatin cyclic peptide analogue as a potent candidate for treating neurogenic inflammation. ACS Medicinal Chemistry Letters, 2(7), 509–514. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. Available at: [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. Public Full-text. Available at: [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. Available at: [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available at: [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]
-
Aapptec Peptides. (n.d.). N-Methyl Amino Acids. Retrieved from [Link]
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. The Journal of Organic Chemistry, 59(9), 2437–2446. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]
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- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound (65672-32-4) for sale [vulcanchem.com]
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- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Enantioselective Synthesis Using (S)-2-(Methylamino)propanoic Acid
Introduction: (S)-2-(Methylamino)propanoic Acid - A Versatile Chiral Building Block
(S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine, is a non-proteinogenic α-amino acid that has garnered significant attention in modern organic synthesis. Its unique structural feature, a methyl group on the α-nitrogen, imparts valuable properties to molecules, particularly peptides, leading to enhanced metabolic stability, improved membrane permeability, and modulated biological activity.[1][2] Beyond its role in peptide chemistry, the inherent chirality of N-methyl-L-alanine makes it an excellent starting material for the synthesis of complex, enantiomerically pure molecules, obviating the need for chiral resolutions or asymmetric catalysts in later synthetic stages.[1]
These application notes provide detailed protocols for the utilization of (S)-2-(Methylamino)propanoic acid in enantioselective synthesis, with a focus on its application as a chiral auxiliary for the diastereoselective alkylation of enolates to generate α-substituted N-methyl-α-amino acids.
Core Application: Asymmetric Synthesis of α-Alkylated Amino Acids via an N-Methyl-L-Alanine-Derived Oxazolidinone Auxiliary
A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] Oxazolidinones, popularized by David A. Evans, are a class of chiral auxiliaries widely employed in stereoselective aldol, alkylation, and Diels-Alder reactions.[3] These auxiliaries are often derived from readily available amino acids or amino alcohols.[3]
Herein, we detail a robust protocol for the enantioselective synthesis of α-alkylated N-methyl-α-amino acids, leveraging a chiral oxazolidinone auxiliary derived from (S)-2-(Methylamino)propanoic acid. The inherent chirality of N-methyl-L-alanine is transferred to the oxazolidinone, which then directs the stereoselective alkylation of an attached acyl group. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-substituted amino acid derivative.
Experimental Protocols
Protocol 1: Synthesis of the (S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one Chiral Auxiliary
This protocol details the synthesis of the chiral oxazolidinone auxiliary from (S)-2-(Methylamino)propanoic acid. The procedure involves the reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone.
Materials:
-
(S)-2-(Methylamino)propanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl carbonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reduction of (S)-2-(Methylamino)propanoic acid:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add (S)-2-(Methylamino)propanoic acid (1.0 equivalent) portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(methylamino)propan-1-ol.
-
-
Cyclization to the Oxazolidinone:
-
Dissolve the crude (S)-2-(methylamino)propan-1-ol (1.0 equivalent) in ethanol.
-
Add diethyl carbonate (1.5 equivalents) and a catalytic amount of sodium ethoxide.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and neutralize with dilute HCl.
-
Remove the solvent under reduced pressure and partition the residue between water and CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one chiral auxiliary.
-
Protocol 2: Diastereoselective Alkylation of the N-Acyl Oxazolidinone
This protocol describes the acylation of the chiral auxiliary and the subsequent diastereoselective alkylation to introduce the desired α-substituent.
Materials:
-
(S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one (from Protocol 1)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
Procedure:
-
N-Acylation:
-
Dissolve the (S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 equivalents) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 equivalents) dropwise and stir for 30 minutes at -78 °C, then allow to warm to 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-acyl oxazolidinone. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF at -78 °C, add LDA (1.1 equivalents) dropwise. Stir for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (1.2 equivalents) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography to isolate the major diastereomer.
-
Protocol 3: Removal of the Chiral Auxiliary
This protocol outlines the cleavage of the chiral auxiliary to yield the α-alkylated N-methyl-α-amino acid derivative.
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Hydrolytic Cleavage:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water at 0 °C.
-
Add aqueous hydrogen peroxide (4.0 equivalents) followed by aqueous lithium hydroxide (2.0 equivalents).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with dilute HCl and extract with ethyl acetate to recover the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid and extract with a suitable organic solvent or use ion-exchange chromatography to isolate the desired α-alkylated (S)-2-(methylamino)propanoic acid derivative.
-
Data Presentation
| Entry | Alkyl Halide (R-X) | Product (α-alkylated N-methyl-α-amino acid) | Expected Yield (%) | Expected Diastereomeric Excess (d.e. %) |
| 1 | Benzyl bromide | 2-(Methylamino)-3-phenylpropanoic acid | 85-95 | >98 |
| 2 | Ethyl iodide | 2-(Methylamino)butanoic acid | 80-90 | >95 |
| 3 | Allyl bromide | 2-(Methylamino)pent-4-enoic acid | 80-90 | >95 |
Note: Expected yields and d.e. are based on analogous systems using Evans oxazolidinone auxiliaries and may require optimization for this specific system.
Visualization of Workflow and Stereocontrol
Caption: Workflow for the enantioselective synthesis of α-alkylated N-methyl-α-amino acids.
Caption: Stereochemical model for the diastereoselective alkylation of the chiral enolate.
References
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
- Ghosez, L. et al. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA. 2001, 55(11), 933-936.
- Evans, D. A. et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. J. Am. Chem. Soc. 1982, 104, 6, 1737–1739.
-
University of York. Asymmetric Synthesis. Available at: [Link]
Sources
The Strategic Incorporation of N-Methyl-L-alanine Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
N-Methyl-L-alanine (NMLA) hydrochloride is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry. Distinguished from its parent amino acid, L-alanine, by a methyl group on the α-nitrogen, this structural modification imparts unique physicochemical properties, including increased lipophilicity and steric hindrance.[1][2] These characteristics are strategically exploited in drug design to enhance the therapeutic potential of peptide-based drug candidates. The incorporation of NMLA into peptide backbones can significantly improve proteolytic stability, enhance membrane permeability, and modulate biological activity by constraining conformational flexibility.[1][2][3] This guide provides a comprehensive technical overview of the applications of N-Methyl-L-alanine hydrochloride, complete with detailed experimental protocols and quantitative data to support its rational use in drug discovery and development.
Introduction: The Power of a Single Methyl Group
Peptide-based therapeutics offer high target selectivity and potency, but their development is often hampered by poor pharmacokinetic profiles, such as rapid degradation by proteases and low oral bioavailability.[3][4] A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-Methyl-L-alanine serves as a powerful tool to imbue peptides with more drug-like properties.
The N-methyl group introduces steric hindrance, which shields the adjacent peptide bond from enzymatic cleavage by proteases.[5] This modification also removes a hydrogen bond donor from the amide backbone, which can lead to increased lipophilicity and improved passive diffusion across cellular membranes.[3] Furthermore, the restricted rotation around the N-Cα bond can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[3]
Core Applications in Medicinal Chemistry
Enhancing Proteolytic Stability
One of the most significant advantages of incorporating NMLA into a peptide sequence is the dramatic increase in resistance to enzymatic degradation.
Mechanism: The N-methyl group acts as a steric shield, preventing proteases from efficiently binding to and cleaving the peptide backbone. This protection can extend beyond the immediate site of methylation, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[5]
The following table presents data on the proteolytic stability of a model peptide and its N-methylated analogs when exposed to trypsin.
| Peptide Analogue | Modification Status | Cleavage Site Residue | Protease | Half-life (t½) | Fold Increase in Stability |
| DKLYWWEFL | Non-methylated | - | Trypsin | ~2.5 min | - |
| N-Me-D (at P2 position) | N-methylated Asp | Aspartate | Trypsin | 3 h | 72 |
| N-Me-K (at P1 position) | N-methylated Lys | Lysine | Trypsin | > 42 h | > 1000 |
| N-Me-L8 (at P1' position) | N-methylated Leu | Leucine | Trypsin | > 42 h | > 1000 |
| N-Me-Y (at P2' position) | N-methylated Tyr | Tyrosine | Trypsin | > 42 h | > 1000 |
Improving Membrane Permeability and Bioavailability
N-methylation can enhance a peptide's ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.
Mechanism: By replacing an amide proton with a methyl group, N-methylation reduces the number of hydrogen bond donors, which can decrease the desolvation penalty for entering the lipid bilayer of cell membranes. This, coupled with an overall increase in lipophilicity, can significantly improve passive permeability.
The impact of N-methylation on the apparent permeability coefficient (Papp) of cyclic hexapeptides across an in vitro Caco-2 cell monolayer, a model for the intestinal barrier, is summarized below.
| Peptide | Number of N-Methyl Groups | Papp (10⁻⁶ cm/s) |
| c(Pro-Phe-D-Trp-Lys-Thr-Phe) | 0 | 0.1 |
| N-Me analog 1 | 1 | 1.5 |
| N-Me analog 2 | 2 | 2.8 |
| N-Me analog 3 | 3 | 4.0 |
Modulating Biological Activity and Receptor Selectivity
The conformational constraints imposed by N-methylation can have a profound impact on a peptide's interaction with its biological target, leading to changes in binding affinity and functional activity.
Mechanism: By restricting the peptide's conformational freedom, N-methylation can pre-organize it into a structure that is more complementary to the binding pocket of its receptor, thus enhancing affinity. Conversely, it can also introduce steric clashes that reduce binding to off-target receptors, thereby improving selectivity.
The following table presents data on the binding affinity of endomorphin-2 (EM-2) analogues, where the native proline residue is substituted with N-Methyl-L-alanine or its D-isomer, to µ and δ opioid receptors. A lower inhibition constant (Ki) indicates higher binding affinity.[6]
| Peptide Analogue | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Endomorphin-2 (Tyr-Pro-Trp-Phe-NH₂) | 0.34 | 15.7 |
| [N-Me-L-Ala²]EM-2 | 1.25 | 289 |
| [N-Me-D-Ala²]EM-2 | 0.78 | 18.3 |
Experimental Protocols
Synthesis of N-Methyl-L-alanine
This protocol describes a common laboratory-scale synthesis of N-Methyl-L-alanine from L-alanine via reductive amination.[7]
Materials:
-
L-alanine
-
Deionized water
-
Aqueous formaldehyde (37%)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Dowex 50W X8 cation-exchange resin
Procedure:
-
Dissolve L-alanine in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add aqueous formaldehyde to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
In a separate flask, prepare a solution of sodium borohydride in deionized water and cool it to 0°C.
-
Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully acidify the reaction mixture with hydrochloric acid to pH 2 to decompose any excess sodium borohydride.
-
Apply the acidified solution to a column packed with Dowex 50W X8 cation-exchange resin.
-
Wash the column with deionized water to remove any unreacted starting materials and salts.
-
Elute the N-Methyl-L-alanine from the resin using an aqueous ammonia solution.
-
Collect the fractions containing the product and remove the solvent under reduced pressure to yield N-Methyl-L-alanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of N-Methyl-L-alanine into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-methylation of peptide backbones is a pivotal chemical modification in modern peptidomimetic and drug design, offering a strategic approach to enhance proteolytic stability, membrane permeability, and conformational rigidity.[1][2][3] The incorporation of N-Methyl-L-alanine (N-Me-Ala), a simple yet impactful N-methylated amino acid, can significantly improve the pharmacokinetic profile of peptide-based therapeutics.[1][4] However, the synthetic introduction of N-methylated residues via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance and reduced nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain.[5] This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-N-Me-Ala-OH into peptide sequences, addressing common challenges with field-proven insights and troubleshooting strategies. We will delve into the rationale behind reagent selection, optimized reaction conditions, and robust analytical characterization of the final N-methylated peptide.
The Significance of N-Methylation in Peptide Drug Discovery
The amide bond of a peptide backbone is a primary target for enzymatic degradation by proteases in biological systems. N-methylation, the substitution of the amide proton with a methyl group, provides steric shielding that protects the adjacent peptide bond from proteolytic cleavage.[1] This modification also disrupts the hydrogen-bonding network of the peptide backbone, which can lead to increased lipophilicity and improved cell permeability.[1] Furthermore, the introduction of an N-methyl group restricts the conformational flexibility of the peptide, potentially locking it into a bioactive conformation and thereby increasing its affinity and selectivity for its biological target.[1] The immunosuppressant drug, Cyclosporin A, which contains seven N-methylated amino acids, is a prime example of the successful application of this strategy to achieve excellent pharmacokinetic properties.[6]
Challenges in the Synthesis of N-Methylated Peptides
The primary obstacle in incorporating N-methylated amino acids is the increased steric bulk and reduced nucleophilicity of the secondary amine.[5] This steric hindrance significantly impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[5] This difficulty is particularly pronounced when coupling two consecutive N-methylated amino acids and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[5][7] Standard coupling reagents like HBTU and HCTU are often less effective for these demanding couplings.[5][8]
Synthesis of Fmoc-N-Methyl-L-alanine (Fmoc-N-Me-Ala-OH)
While Fmoc-N-Me-Ala-OH is commercially available, it can be expensive.[9] For researchers requiring larger quantities or custom derivatives, several synthetic routes are available. One of the most effective methods for N-methylation of amino acids is the Biron-Kessler method, which involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), methylation of the resulting acidic NH group, and subsequent removal of the o-NBS group.[9] Another efficient approach involves the formation of an oxazolidinone from the corresponding Fmoc-amino acid, followed by reductive opening with a Lewis acid to yield the Fmoc-N-methyl-amino acid.[10]
Detailed Protocol for Incorporating Fmoc-N-Me-Ala-OH via SPPS
This protocol outlines the manual incorporation of Fmoc-N-Me-Ala-OH into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-N-Me-Ala-OH
-
Peptide synthesis grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling Reagent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or an equivalent high-activity reagent (e.g., PyAOP, COMU).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Experimental Workflow
The following diagram illustrates the key steps in the coupling cycle for incorporating Fmoc-N-Me-Ala-OH.
Caption: Workflow for the incorporation of Fmoc-N-Me-Ala-OH in SPPS.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes to ensure optimal reaction kinetics.[11]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12] Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-N-Me-Ala-OH:
-
In a separate vessel, pre-activate the Fmoc-N-Me-Ala-OH. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of Fmoc-N-Me-Ala-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to react for 1-2 minutes.[8]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, extended reaction times or double coupling may be necessary.[5][8]
-
-
Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. A bromophenol blue test is recommended, as the secondary amine of the N-methylated residue will give a false negative result with the ninhydrin test.[5][8] A yellow color of the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amine, necessitating a recoupling step.[5][8]
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) and IPA (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Global Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1] Centrifuge to collect the peptide pellet, wash with cold ether, and then dry under vacuum. The crude peptide should then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Recommended Reagent Equivalents and Conditions
| Parameter | Recommendation | Rationale |
| Fmoc-N-Me-Ala-OH | 4 equivalents | Ensures a sufficient excess to drive the reaction to completion, compensating for the lower reactivity of the N-methylated amine. |
| Coupling Reagent (HATU) | 3.9 equivalents | A highly potent uronium salt-based reagent that is effective for sterically hindered couplings.[5][8][13] |
| Base (DIPEA) | 8 equivalents | A non-nucleophilic, hindered base that facilitates the activation of the carboxylic acid without causing significant racemization.[8] |
| Coupling Time | 1-2 hours (or longer) | N-methylated amino acids require longer coupling times than their non-methylated counterparts due to steric hindrance.[5] |
| Solvent | DMF or NMP | Polar aprotic solvents that are excellent for both swelling the resin and dissolving the reagents.[11] |
Characterization of the N-Methylated Peptide
Robust analytical methods are crucial for confirming the successful incorporation of N-Me-Ala and for assessing the purity of the final peptide product.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary method for analyzing peptide purity.[14] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[14] It is important to note that N-methylated peptides often exhibit peak broadening or the presence of multiple peaks in the HPLC chromatogram, even for a pure sample.[15][16] This phenomenon is due to the slow interconversion between the cis and trans conformers of the N-methylated amide bond.[6][16]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-Me-Ala residue.[14][17] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis.[14]
Caption: Analytical workflow for the characterization of N-methylated peptides.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Bromophenol Blue Test) | Insufficient reagent potency or reaction time. | Switch to a more powerful coupling reagent like PyAOP or PyBrOP.[5][6] Increase the coupling time or perform a double coupling. |
| Presence of Deletion Sequences in MS | Incomplete coupling at the N-methylated residue. | Optimize coupling conditions as described above. Ensure adequate resin swelling.[5] |
| Multiple Peaks in HPLC of Purified Peptide | Cis/trans isomerism of the N-methylated amide bond. | This is an inherent property of N-methylated peptides.[6][16] The identity of the peaks can be confirmed by collecting the fractions and subjecting them to MS analysis. |
| Low Final Yield | Accumulation of incomplete couplings throughout the synthesis. | Meticulously monitor each coupling step, especially those involving N-methylated residues. |
Conclusion
The incorporation of N-Methyl-L-alanine into peptide chains is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. While the synthesis of N-methylated peptides presents challenges due to steric hindrance, these can be overcome through the use of optimized protocols, potent coupling reagents, and careful monitoring of reaction completion. The detailed procedures and troubleshooting guide provided in this application note offer a robust framework for researchers to successfully synthesize and characterize N-methylated peptides, paving the way for the development of more effective and stable peptide therapeutics.
References
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. Retrieved from [Link]
-
PubMed. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
ACS Publications. (2000). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Reddit. (2023). SPPS for N Methylated Peptides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Fmoc-L-alanine. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
THE GPM. (n.d.). Amino acid protecting groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]
-
PubMed. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved from [Link]
-
Cambridge Open Engage. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
- Google Patents. (n.d.). Alpha-N-methylation of amino acids.
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Springer. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (1968). Mass spectrometry of N-methylated peptide derivatives. Retrieved from [Link]
-
National Institutes of Health. (2017). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Topic: Analytical Methods for Quantifying (S)-2-(Methylamino)propanoic acid hydrochloride
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Foreword: A Strategic Approach to the Quantification of N-Methyl-L-alanine HCl
(S)-2-(Methylamino)propanoic acid, more commonly known as N-methyl-L-alanine (NMLA), is a non-proteinogenic α-amino acid of significant interest in pharmaceutical sciences.[1] As the hydrochloride salt, it serves as a critical chiral building block in the synthesis of modified peptides and peptidomimetics.[2][3] The introduction of the N-methyl group can confer advantageous properties to therapeutic peptides, such as enhanced metabolic stability against proteolytic degradation and improved membrane permeability.[1][3]
Given its chiral nature, the stereochemical identity of NMLA is paramount. The biological activity of its parent compound, alanine, is enantiomer-dependent, and the same principle applies to its derivatives. One enantiomer may be therapeutically active, while the other could be inert or even toxic.[4] Therefore, robust and reliable analytical methods are required not only to quantify the total amount of NMLA HCl but also to determine its enantiomeric purity with high precision.
This guide eschews a one-size-fits-all template. Instead, it is structured to provide a cascading level of detail, from the foundational principles of analysis to specific, field-tested protocols. We will explore the causal chain behind every methodological choice—why a specific column is chosen, why derivatization is necessary for a given technique, and how to ensure the data generated is both accurate and defensible. This document is intended for the practicing researcher and drug development professional, providing the technical depth needed to implement and troubleshoot these essential analytical methods.
Physicochemical Profile and Analytical Challenges
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid hydrochloride | [2] |
| Common Names | N-methyl-L-alanine HCl, H-N-Me-Ala-OH HCl | [2] |
| CAS Number | 3913-67-5 (free base) | |
| Molecular Formula | C₄H₁₀ClNO₂ | [5] |
| Molecular Weight | 139.58 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [2][5] |
| Solubility | Soluble in water and polar organic solvents like methanol | [5] |
The primary analytical challenges stem from three core properties:
-
Chirality : The molecule exists as two non-superimposable mirror images (enantiomers). Any robust quantitative method must be stereospecific, capable of separating the desired (S)-enantiomer from its (R)-counterpart.[4]
-
High Polarity : The zwitterionic nature of the amino acid moiety makes it highly polar. This leads to poor retention on traditional reversed-phase chromatography columns and necessitates specific chromatographic strategies.
-
Low Volatility : Like other amino acids, NMLA is a salt that will decompose at the high temperatures required for Gas Chromatography (GC) without prior chemical modification.[7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most prevalent technique for the analysis of NMLA due to its versatility in handling polar, non-volatile compounds. The central choice in HPLC method development is how to achieve chiral separation.
Method 1: Direct Enantioseparation using Chiral Stationary Phases (CSPs)
Expertise & Experience: This is the most direct and elegant approach. A Chiral Stationary Phase (CSP) is a column packing material that is itself enantiomerically pure. It creates a transient diastereomeric complex with the analyte enantiomers. Because these complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, resulting in separation.[4] CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for underivatized amino acids.[9]
Protocol 2.1: Chiral HPLC-UV for Enantiomeric Purity
-
Objective: To separate and quantify the (S)- and (R)-enantiomers of N-methyl-alanine.
-
Instrumentation: HPLC system with UV detector.
-
Column: CHIROBIOTIC T, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: 50/50 (v/v) Methanol / 20 mM Ammonium Acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Accurately weigh ~10 mg of N-methyl-L-alanine HCl standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Injection Volume: 10 µL.
-
System Suitability Test (SST):
-
Prepare a racemic (50:50) mixture of N-methyl-D-alanine and N-methyl-L-alanine.
-
Inject the racemic mixture.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.
-
-
Data Analysis:
-
The enantiomeric purity (or enantiomeric excess, %ee) is calculated from the peak areas (A) of the S- and R-enantiomers: %ee = [(A_S - A_R) / (A_S + A_R)] * 100
-
Method 2: RP-HPLC with Pre-Column Chiral Derivatization
Expertise & Experience: When a dedicated chiral column is unavailable or unsuitable, an alternative strategy is to use a chiral derivatizing agent. This involves reacting the racemic analyte with a pure enantiomer of a derivatizing reagent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral column like a C18.[2][10] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a classic choice for this purpose.[11] The derivatization also introduces a strong chromophore (dinitrophenyl group), significantly enhancing UV detection sensitivity.[2]
Experimental Workflow: Derivatization and RP-HPLC Analysis
Caption: Workflow for chiral analysis via derivatization.
Protocol 2.2: Derivatization with Marfey's Reagent and HPLC-UV Analysis
-
Objective: To form diastereomers of NMLA for separation on a reversed-phase column.
-
Reagents:
-
Marfey's Reagent (FDAA) solution: 1 mg/mL in acetone.
-
1 M Sodium Bicarbonate.
-
2 M Hydrochloric Acid.
-
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL NMLA sample solution, add 200 µL of 1 M sodium bicarbonate.
-
Add 400 µL of the Marfey's Reagent solution.
-
Vortex and incubate the mixture in a water bath at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 200 µL of 2 M HCl.
-
Dilute with mobile phase as needed and filter before injection.
-
-
HPLC Conditions:
-
Trustworthiness: The elution order of the diastereomers will be consistent. The L-NMLA derivative will typically elute before the D-NMLA derivative when using the L-form of Marfey's reagent. This must be confirmed with individual standards.
Method 3: LC-MS/MS for High-Sensitivity Quantification
Expertise & Experience: For quantifying trace amounts of NMLA, particularly in complex matrices like biological fluids or during stability studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11][12] Its unparalleled sensitivity and selectivity, derived from monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM), allow for quantification far below the limits of UV detection.[12] While derivatization is not strictly necessary for MS detection, it can improve chromatographic peak shape and ionization efficiency.[11]
Protocol 2.3: LC-MS/MS Quantification Outline
-
Objective: To achieve highly sensitive and selective quantification of NMLA.
-
Sample Preparation: May include protein precipitation (for biological samples) or simple dilution. Derivatization (as in Protocol 2.2) can be used to enhance chromatographic performance.
-
LC System: UPLC/HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: These must be determined empirically by infusing a pure standard of NMLA. A typical transition would be:
-
Parent Ion (Q1): [M+H]⁺ = 104.1 m/z
-
Daughter Ion (Q3): A characteristic fragment, e.g., loss of the carboxyl group (HCOOH), resulting in a fragment at 58.1 m/z.
-
-
Validation: A stable isotope-labeled internal standard (e.g., N-methyl-d3-L-alanine) is essential for the highest accuracy, as it co-elutes and corrects for matrix effects and instrument variability.
Gas Chromatography (GC): A Derivatization-Dependent Approach
Expertise & Experience: GC is a powerful separation technique, but it cannot be used for direct analysis of amino acids due to their non-volatile, salt-like nature.[7] A chemical derivatization step is mandatory to convert the polar carboxyl and amino groups into nonpolar, volatile esters and amides suitable for GC analysis.[8] This approach is highly effective for purity testing and can be coupled with a mass spectrometer for definitive identification.
Experimental Workflow: GC Analysis of NMLA
Caption: General workflow for GC analysis of amino acids.
Protocol 3.1: Silylation and Chiral GC-MS Analysis
-
Objective: To quantify NMLA and its enantiomer by GC after converting them to volatile trimethylsilyl (TMS) derivatives.
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reagent is highly effective, and its by-products are very volatile, eluting with the solvent front and not interfering with the chromatogram.[7][13]
-
Derivatization Procedure:
-
Place ~1 mg of the dried NMLA HCl sample into a 2 mL reaction vial.
-
Add 100 µL of acetonitrile and 100 µL of MSTFA.
-
Cap the vial tightly and heat at 100 °C for 2-4 hours to ensure complete derivatization.[8]
-
Cool the vial to room temperature before injection.
-
-
GC Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/Splitless, 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 200 °C.
-
Detector: FID at 280 °C or MS scanning from m/z 50-500.
-
-
Trustworthiness: The stability of TMS derivatives can be compromised by moisture.[8] Therefore, all glassware must be scrupulously dry, and samples should be protected from atmospheric moisture. The use of MTBSTFA can form more stable derivatives if moisture is a concern.[8]
Method Validation & Data Comparison
All analytical procedures intended for quality control or regulatory submission must be validated to prove their suitability.[14] Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[15]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Resolution (Rs) > 1.5 between enantiomers and from any impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery of a known amount of spiked standard. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. |
Comparison of Analytical Methods
| Method | Primary Application | Typical LOQ | Advantages | Disadvantages |
| Chiral HPLC-UV | Enantiomeric purity | ~1 µg/mL | Direct, no derivatization, robust. | Requires expensive chiral column. |
| RP-HPLC-UV (Deriv.) | Enantiomeric purity, Quantification | ~0.1 µg/mL | Uses standard C18 columns, enhanced UV sensitivity. | Derivatization adds time and potential for error. |
| LC-MS/MS | Trace quantification, complex matrices | <1 ng/mL | Highest sensitivity and selectivity. | High instrument cost, potential for matrix effects. |
| Chiral GC-MS (Deriv.) | Purity testing, identification | ~10 ng/mL | High resolution, definitive identification by MS. | Derivatization is mandatory and moisture-sensitive. |
Conclusion
The quantification of (S)-2-(Methylamino)propanoic acid hydrochloride requires careful consideration of its chiral and polar nature.
-
For routine enantiomeric purity testing in bulk drug substance, direct chiral HPLC is often the most efficient and robust method.
-
When a chiral column is not available, or when higher sensitivity is needed with UV detection, RP-HPLC with pre-column chiral derivatization is an excellent and validated alternative.
-
For trace-level quantification, especially in complex biological or environmental samples, LC-MS/MS is the undisputed gold standard.
-
GC-MS provides a high-resolution orthogonal technique, valuable for impurity identification, but requires a rigorous and moisture-free derivatization process.
The selection of the appropriate method depends on the specific analytical question, the required sensitivity, the sample matrix, and the available instrumentation. Each protocol described herein provides a self-validating system when executed with appropriate system suitability tests and adherence to established validation principles.
References
- Benchchem. (n.d.). Optimization of derivatization for GC analysis of N-Methyl-L-alanine.
- Benchchem. (n.d.). Technical Support Center: N-Methyl-L-alanine Enantiomer Resolution.
- Benchchem. (n.d.). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis.
-
Funakoshi, T., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 26(2), 438. Retrieved from [Link]
-
Strege, M. A., & Ticar, M. N. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. Retrieved from [Link]
- Sciencemadness Discussion Board. (2013). N-Methyl-d,l Alanine.
- Benchchem. (n.d.). An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine).
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
- Merck Millipore. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
-
Jiang, L., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 641. Retrieved from [Link]
-
Zhang, T., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Pharmaceutical and Biomedical Analysis, 128, 151-157. Retrieved from [Link]
- ChemBK. (2024). N-alpha-Methyl-L-alanine hydrochloride.
- Benchchem. (n.d.). N-methyl-L-alanine: A Technical Guide to its Biological Significance.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
-
Walker, J. M. (Ed.). (2009). Peptide and Protein Protocols. Humana Press. Retrieved from [Link]
- U.S. Food and Drug Administration. (2000). Draft Guidance Analytical Procedures and Methods Validation CMC Documentation.
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Lee, H. W., et al. (2019). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmacopuncture, 22(2), 98–103. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Chiral Separation of N-Methyl-L-alanine
Abstract
The enantiomeric purity of N-Methyl-L-alanine, a methylated amino acid derivative, is a critical quality attribute in pharmaceutical development and biological research. Its stereoisomers can exhibit marked differences in pharmacological activity and toxicity.[1] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of N-Methyl-L-alanine enantiomers. We explore a direct chiral separation approach utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), specifically the Astec® CHIROBIOTIC® V2 column. This guide provides a comprehensive protocol, method development insights, and expected results to aid researchers, scientists, and drug development professionals in achieving baseline resolution of N-Methyl-L-alanine enantiomers.
Introduction: The Significance of Chiral Purity
N-Methyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine.[1] Like many chiral molecules, it exists as a pair of non-superimposable mirror images known as enantiomers (D- and L-forms). While possessing identical physical properties in an achiral environment, these enantiomers can interact differently with chiral biological systems, leading to varied physiological responses.[2] Consequently, the ability to separate and quantify the individual enantiomers of N-Methyl-L-alanine is paramount for ensuring the safety and efficacy of pharmaceutical products and for advancing our understanding of its role in biological processes.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations.[3] The two primary strategies for resolving enantiomers via HPLC are:
-
Direct Separation: This method employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, resulting in different retention times.[1]
-
Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct physicochemical properties and can be separated on a conventional achiral HPLC column.[4][5]
This application note will focus on the direct separation method, which is often preferred as it eliminates the need for derivatization, thereby simplifying sample preparation and avoiding potential kinetic resolution issues.[2] We will detail a method centered around the Astec® CHIROBIOTIC® V2 column, a vancomycin-based CSP known for its broad enantioselectivity for a variety of molecules, including amines and amino acid derivatives.[6][7]
Method Development Strategy
The development of a successful chiral separation method requires a systematic approach. The following diagram illustrates the logical workflow for developing the HPLC method for N-Methyl-L-alanine.
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Application Note: Robust and High-Throughput GC-MS Analysis of (S)-2-(Methylamino)propanoic Acid Following Derivatization
Abstract
This application note provides a comprehensive guide for the derivatization of (S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar, zwitterionic nature and low volatility, direct GC-MS analysis of N-methyl-L-alanine is impractical.[1][2][3] Derivatization is an essential step to convert the analyte into a volatile and thermally stable form suitable for gas chromatography.[2][4] This document details two primary, field-proven derivatization methodologies: silylation and a two-step esterification/acylation process. It offers in-depth explanations of the underlying chemistry, step-by-step protocols, and critical insights into optimizing each procedure for reliable and reproducible quantitative analysis in research, clinical, and drug development settings.
Introduction: The Rationale for Derivatization
(S)-2-(Methylamino)propanoic acid is a methylated amino acid of significant interest in various biological and pharmaceutical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive mass-based identification. However, the inherent properties of amino acids, including N-methyl-L-alanine—high polarity, the presence of active hydrogen atoms in the carboxyl and secondary amine groups, and negligible vapor pressure—preclude their direct analysis by GC.[1][2] Injecting such compounds directly into a hot GC inlet can lead to thermal decomposition, poor peak shape (tailing), and irreversible adsorption onto the column.[2][5]
Derivatization addresses these challenges by chemically modifying the polar functional groups.[4] The primary goals are:
-
Increase Volatility: By replacing active hydrogens with nonpolar moieties, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[6][7]
-
Enhance Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[8][9]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances quantification accuracy.[1]
-
Generate Characteristic Mass Spectra: Derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification and confirmation.[4][10]
This guide will focus on two of the most robust and widely adopted derivatization strategies for amino acids: silylation and acylation combined with esterification.[2]
Strategy 1: Silylation with MSTFA
Silylation is a common and effective derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[6][11][12] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent for amino acids.[1] A key advantage of MSTFA is that its by-products are volatile and typically elute with the solvent front, minimizing chromatographic interference.[1]
Mechanism: MSTFA reacts with the acidic proton of the carboxylic acid group and the proton on the secondary amine of N-methyl-L-alanine to form a di-TMS derivative. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the reagent.[13]
Caption: Workflow for the silylation of N-methyl-L-alanine using MSTFA.
This protocol is adapted for samples containing amino acids and requires rigorous exclusion of moisture for optimal results.[11][13]
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ideally with 1% TMCS catalyst
-
Acetonitrile (anhydrous, GC grade)
-
Methylene Chloride (anhydrous, GC grade)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Drying (Critical Step): Transfer an aliquot of the aqueous sample containing N-methyl-L-alanine into a reaction vial. Evaporate the sample to complete dryness at 70°C under a gentle stream of dry nitrogen.[13]
-
Azeotropic Water Removal: To ensure all moisture is removed, add 0.5 mL of methylene chloride to the dried residue and evaporate to dryness again under the same conditions.[13] The presence of water will consume the reagent and lead to poor derivatization yield.[11]
-
Reagent Addition: To the completely dry residue, add 1 mL of acetonitrile followed by 250 µL of MSTFA (+ 1% TMCS).[13] The amount of reagent may need to be optimized based on the expected analyte concentration.
-
Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer. Place the vial in a heating block or oven set to 150°C for 2.5 hours.[13]
-
Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.[13]
Strategy 2: Two-Step Esterification and Acylation
This classic and highly reliable two-step approach first converts the carboxylic acid group to an ester, followed by acylation of the secondary amine.[14] This method often yields very stable derivatives with excellent chromatographic properties.[9] A common combination involves esterification with methanolic HCl followed by acylation with Pentafluoropropionic Anhydride (PFPA). The use of fluorinated acylating agents, like PFPA, significantly enhances sensitivity for electron capture detection (ECD) and provides characteristic mass fragments for MS analysis.[7]
Mechanism:
-
Esterification: In the presence of an acidic catalyst (HCl), methanol reacts with the carboxylic acid group of N-methyl-L-alanine to form a methyl ester.
-
Acylation: The highly reactive PFPA then acylates the secondary amine group, replacing the amine hydrogen with a pentafluoropropionyl group.
Caption: Workflow for the two-step derivatization of N-methyl-L-alanine.
This protocol is adapted from established methods for the comprehensive analysis of amino acids in biological matrices.[15]
Materials:
-
2 M Hydrochloric Acid (HCl) in Methanol (MeOH)
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate (EA, anhydrous, GC grade)
-
Toluene (GC grade)
-
Borate Buffer (pH 9) or Sodium Bicarbonate solution
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Pipette the sample (e.g., 10 µL of urine) into a reaction vial and evaporate to dryness under a stream of nitrogen.[8][15]
-
Step 1: Esterification:
-
Step 2: Acylation:
-
Work-up and Extraction:
-
Cool the vial to room temperature.
-
Neutralize the reaction by adding a suitable buffer (e.g., 500 µL borate buffer or sodium bicarbonate solution).
-
Add an extraction solvent (e.g., 500 µL of toluene), vortex vigorously for 30 seconds, and centrifuge to separate the layers.[15]
-
-
Analysis: Carefully transfer the upper organic layer (toluene) containing the derivatized analyte to a GC autosampler vial. The sample is ready for injection.
Method Comparison and Selection
The choice between silylation and acylation depends on several factors, including the sample matrix, available instrumentation, and the need for stability.[2]
| Feature | Silylation (MSTFA) | Esterification/Acylation (PFPA) |
| Reaction Steps | One-step (after drying) | Two-step with intermediate drying |
| Derivative Stability | Less stable, sensitive to moisture.[9][11] | More stable, can be stored in solvent.[9] |
| By-products | Volatile, non-interfering.[1] | Reagents must be removed via work-up. |
| Sensitivity | Good for MS detection. | Excellent, especially for ECD.[2][7] |
| Moisture Sensitivity | Extremely high; requires anhydrous conditions.[11][16] | High, but work-up can remove excess reagent. |
| Best For | Clean samples, high-throughput needs. | Complex matrices (e.g., urine, plasma), methods requiring high stability and sensitivity.[9] |
GC-MS Parameters and Expected Results
While optimal GC-MS conditions must be determined empirically, the following provides a typical starting point for analyzing N-methyl-L-alanine derivatives.
-
GC Column: A mid-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, TR-5), is recommended for separating these derivatives.[1] For chiral analysis, a specialized chiral stationary phase (e.g., Chirasil-L-Val) would be required.[17][18]
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 60-80°C) to resolve the derivative from the solvent, then ramp at 10-20°C/min to a final temperature of ~280-300°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[15]
The resulting mass spectrum of the derivatized N-methyl-L-alanine will show a molecular ion (or a characteristic fragment from its loss) and a fragmentation pattern that can be used for definitive identification. For instance, ethyl chloroformate derivatives of N-methyl amino acids often show an abundant [M-COOC2H5]+ ion.[19]
Troubleshooting
-
No/Low Peak Intensity: The most common cause is incomplete drying and the presence of moisture.[11] Re-optimize the drying steps. Also, consider if reagent amounts are sufficient for the sample.
-
Multiple Peaks for Analyte: This may indicate incomplete derivatization (e.g., only one functional group reacted) or the formation of different derivatives.[4] Adjusting reaction time and temperature can help drive the reaction to completion.[4][10] For silylation, using a catalyst (TMCS) can improve yields.[13]
-
Tailing Peaks: This suggests interaction with active sites in the GC system. Ensure the GC liner is clean and deactivated. It can also indicate incomplete derivatization.
Conclusion
Both silylation with MSTFA and two-step esterification/acylation are highly effective methods for the derivatization of (S)-2-(Methylamino)propanoic acid for GC-MS analysis. The choice of method should be guided by the specific requirements of the assay, including sample complexity, required sensitivity, and throughput needs. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can achieve robust, reliable, and accurate quantification of this important N-methylated amino acid.
References
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Husek, P., Simek, P., & Tvrzicka, E. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]
-
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]
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Zaggout, R., Gaskel, S. J., & Hajjaj, J. S. (2010). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small PeptidesUsing Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 18, 1366-1376. [Link]
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Yuan, M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Analytical Chemistry, 89(9), 4936-4943. [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]
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Li, Y., et al. (2019). GC-MS separation and determination of 20 amino acids in biological samples based on ethyl chloroformate second derivation. Journal of Chromatography B, 1118-1119, 102-108. [Link]
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Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1584. [Link]
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Restek Corporation. (n.d.). Acylation Derivatization Reagents. [Link]
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Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. Journal of Chromatography A, 877(1-2), 39-61. [Link]
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ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS.... [Link]
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Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(2), 15. [Link]
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Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]
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Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(4), 625-645. [Link]
-
Sobolevsky, T. G., et al. (2013). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 36(15), 2515-2522. [Link]
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Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-15. [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
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Moos, M., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2881, 137-152. [Link]
-
Colantonio, C., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106178. [Link]
-
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. [Link]
-
ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. [Link]
-
ResearchGate. (n.d.). A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in.... [Link]
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Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
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Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Forensic Sciences, 59(5), 1367-1374. [Link]
-
Foss, A. J., & Aubel, M. T. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. [Link]
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- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing N-methylated Peptides with NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Importance of N-methylated Peptides and the Crucial Role of NMR
N-methylated peptides are at the forefront of modern drug discovery, offering significant advantages over their natural peptide counterparts. The strategic substitution of a backbone amide proton with a methyl group confers remarkable properties, including enhanced metabolic stability, increased cell permeability, and improved receptor binding affinity and selectivity.[1][2][3] This modification, inspired by naturally occurring peptides like cyclosporine, can transform a peptide with poor pharmacokinetic properties into a viable drug candidate.[4][5] However, the very modification that provides these benefits—the introduction of a methyl group—also introduces significant structural complexity.
N-methylation removes a hydrogen bond donor, introduces steric bulk, and can significantly alter the conformational landscape of a peptide.[6][7] A critical consequence of N-methylation is the increased propensity for cis-trans isomerization around the N-methylated amide bond.[8][9] The energy barrier for this isomerization is lower than for standard peptide bonds, leading to the potential co-existence of multiple conformational isomers in solution.[10][11] Understanding the three-dimensional structure and the dynamics of these isomers is paramount for rational drug design, as only one conformation may be biologically active.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, high-resolution technique for elucidating the solution-state structure and dynamics of N-methylated peptides. Unlike crystal structures, which provide a static image, NMR allows for the characterization of peptides in a near-physiological environment, providing insights into their conformational equilibria.[12][13] This guide provides a detailed overview of key NMR techniques and step-by-step protocols tailored for the unique challenges presented by N-methylated peptides.
The Unique Challenges of N-methylated Peptides in NMR Studies
The presence of N-methyl groups introduces specific challenges that must be addressed with carefully chosen NMR experiments:
-
Absence of Amide Protons: The most straightforward NMR experiments for peptide structure determination rely on the amide protons as a starting point for sequential assignment. N-methylation eliminates these protons, necessitating alternative assignment strategies.
-
Cis/Trans Isomerization: The presence of both cis and trans isomers for each N-methylated amide bond can lead to a doubling of NMR signals for nearby residues, significantly complicating the spectra.[14]
-
Conformational Heterogeneity: N-methylated peptides can exist in multiple conformations that are in slow or intermediate exchange on the NMR timescale, leading to broad lines or multiple sets of resonances.[5]
Core NMR Techniques for N-methylated Peptide Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the comprehensive characterization of N-methylated peptides.
One-Dimensional ¹H NMR: The First Look
The 1D ¹H NMR spectrum provides the initial assessment of sample purity and conformational complexity. The presence of multiple peaks in regions corresponding to specific protons (e.g., alpha-protons, methyl groups) can be an early indicator of cis/trans isomerism or other forms of conformational heterogeneity.
2D TOCSY (Total Correlation Spectroscopy): Identifying Spin Systems
TOCSY is crucial for identifying all the protons within a single amino acid residue (a spin system). By tracing correlations from the alpha-proton, one can assign the beta, gamma, and other side-chain protons. In N-methylated peptides, this is a key step in grouping resonances that belong to the same residue.[12]
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Through-Space Correlations and Sequential Assignment
ROESY is the cornerstone experiment for determining the three-dimensional structure of N-methylated peptides. It detects protons that are close in space (< 5-6 Å), irrespective of whether they are bonded. This is critical for:
-
Sequential Assignment: Establishing connections between adjacent amino acid residues by observing ROEs between the alpha-proton of one residue and the N-methyl or side-chain protons of the preceding residue.[15]
-
Structural Restraints: The intensity of ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the distance restraints needed for structure calculation.
For medium-sized molecules like many peptides, ROESY is often preferred over its counterpart, NOESY (Nuclear Overhauser Effect Spectroscopy). This is because for molecules in the intermediate molecular weight range (around 1-2 kDa), the NOE effect can be close to zero, leading to very weak or absent cross-peaks in a NOESY spectrum.[13][15] ROESY, however, provides reliable cross-peaks regardless of the molecule's tumbling rate.[16]
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A Fingerprint for Non-Methylated Residues
While N-methylated residues lack an amide proton, the remaining non-methylated residues can be analyzed using a ¹H-¹⁵N HSQC experiment. This experiment correlates the nitrogen atom of an amide group with its attached proton, producing a "fingerprint" spectrum where each peak corresponds to a specific non-methylated residue.[17][18] This is invaluable for:
-
Assessing Sample Quality: A well-dispersed HSQC spectrum is indicative of a folded, well-behaved peptide.[19]
-
Confirming Assignments: It provides an independent method for assigning the non-methylated residues.
-
Studying Ligand Interactions: Changes in the chemical shifts of HSQC peaks upon the addition of a ligand can identify the binding site.[20]
For this experiment, the peptide needs to be isotopically labeled with ¹⁵N, which can be achieved during peptide synthesis by using ¹⁵N-labeled amino acids.[21]
Experimental Workflows and Protocols
The following sections provide detailed protocols for sample preparation and the acquisition of key NMR spectra for an N-methylated peptide.
Visualizing the NMR Workflow
Caption: General workflow for NMR analysis of N-methylated peptides.
Protocol 1: Sample Preparation for NMR Spectroscopy
Meticulous sample preparation is the foundation for high-quality NMR data.[22]
1. Peptide Purity and Quantity:
- Ensure the peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.[12] Impurities can complicate spectra and lead to erroneous conclusions.
- For typical NMR experiments, a sample concentration of 1-5 mM is recommended.[23][24] This translates to approximately 1.5-7.5 mg of a 1 kDa peptide dissolved in 500 µL of solvent.
2. Solvent Selection:
- Choose a deuterated solvent to minimize the solvent signal in the ¹H NMR spectrum. Common choices include deuterium oxide (D₂O) or a mixture of H₂O/D₂O (typically 90%/10%) to observe exchangeable amide protons of non-methylated residues.[12]
- For peptides that are not soluble in aqueous solutions, deuterated organic solvents such as methanol-d₄ or DMSO-d₆ can be used.
3. Buffer and pH:
- If using an aqueous solvent, a buffer is necessary to maintain a stable pH. A phosphate buffer is a common choice.[21]
- The pH of the sample should be carefully adjusted, as it can significantly affect the chemical shifts of titratable groups and the overall conformation of the peptide. A pH range of 4-6 is often a good starting point to slow down the exchange of amide protons with the solvent.
- Keep the total salt concentration below 300 mM to avoid signal broadening.[21]
4. NMR Tube and Referencing:
- Use a high-quality, clean NMR tube.
- Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid), to the sample.[6] This allows for accurate comparison of chemical shifts across different experiments and samples.
Protocol 2: 2D ROESY Data Acquisition and Processing
This protocol outlines the steps for acquiring a 2D ROESY spectrum on a typical 600 MHz NMR spectrometer.
1. Spectrometer Setup:
- Tune and match the probe for the ¹H frequency.
- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
2. Acquisition Parameters:
- Pulse Program: Select a standard ROESY pulse sequence (e.g., roesyesgp on Bruker instruments).
- Spectral Width: Set the spectral width to encompass all proton signals (typically 10-12 ppm).
- Mixing Time: This is a critical parameter. A mixing time of 150-300 ms is a good starting point for peptides.[6] It may need to be optimized to maximize the signal-to-noise of cross-peaks while minimizing spin diffusion artifacts.[25]
- Number of Scans: Acquire a sufficient number of scans (e.g., 8-32) per increment to achieve a good signal-to-noise ratio.
- Dimensions: Typically, 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁) are acquired.
3. Data Processing:
- Apply a window function (e.g., a squared sine-bell) to both dimensions to improve resolution and reduce truncation artifacts.
- Perform a Fourier transform in both dimensions.
- Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
- Reference the spectrum using the internal standard.
4. Data Analysis:
- Integrate the volumes of the cross-peaks.
- Use the integrated volumes to calculate inter-proton distance restraints. The isolated spin-pair approximation, with a known fixed distance (e.g., between geminal protons) as a reference, is often used.[6]
Protocol 3: 2D ¹H-¹⁵N HSQC Data Acquisition and Processing
This protocol is for ¹⁵N-labeled peptides.
1. Spectrometer Setup:
- Tune and match the probe for both ¹H and ¹⁵N frequencies.
- Perform locking and shimming as described for the ROESY experiment.
2. Acquisition Parameters:
- Pulse Program: Select a standard HSQC pulse sequence with sensitivity enhancement and water suppression (e.g., hsqcetf3gpsi on Bruker instruments).
- Spectral Widths: Set the ¹H spectral width as before (10-12 ppm). For the ¹⁵N dimension, a typical spectral width is 30-40 ppm, centered around 118 ppm.
- Number of Scans: The number of scans will depend on the sample concentration and the level of ¹⁵N enrichment. For a 1 mM sample, 8-16 scans per increment are usually sufficient.
- Dimensions: Acquire 2048 data points in the ¹H dimension and 128-256 increments in the ¹⁵N dimension.
3. Data Processing:
- Process the data similarly to the ROESY spectrum, using appropriate window functions, Fourier transformation, and phasing for both dimensions.
4. Data Analysis:
- Each peak in the spectrum corresponds to a specific amide ¹H-¹⁵N pair.
- Analyze the chemical shift dispersion to assess the degree of folding.
- Use the assignments as starting points for connecting to side-chain protons via 3D experiments if necessary.
Data Interpretation and Structure Calculation
The ultimate goal of these NMR experiments is to generate a set of structural restraints that can be used to calculate the three-dimensional structure of the peptide.
Visualizing the Path to Structure
Sources
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Application Notes and Protocols for the Use of (S)-2-(Methylamino)propanoic Acid Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of N-Methyl-L-alanine Hydrochloride in Medicinal Chemistry
(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride, is a chiral non-proteinogenic amino acid derivative that has garnered significant attention in pharmaceutical development.[1][2] Its unique structural feature—a methyl group on the alpha-amino nitrogen—imparts valuable properties to active pharmaceutical ingredients (APIs) and their intermediates. The incorporation of this N-methylated moiety can enhance metabolic stability by providing steric hindrance against enzymatic degradation, improve membrane permeability and bioavailability, and constrain the conformation of molecules to favor bioactive poses.[1]
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. We will delve into the practical applications of this compound as a key starting material and intermediate in the synthesis of various pharmaceutical building blocks. This guide moves beyond theoretical concepts to provide detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to empower scientists in their drug discovery and development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | Approximately 137-141°C | [4] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [4] |
| CAS Number | 16696-54-9 | [2] |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid hydrochloride | [5] |
Safety and Handling: this compound is harmful if swallowed and may cause skin and eye irritation.[6] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application 1: Chiral Building Block for Pseudoephedrine Intermediate via Akabori-Momotani Reaction
The Akabori-Momotani reaction is a classic method for the synthesis of β-amino alcohols from α-amino acids and aldehydes. This reaction has been utilized in the synthesis of ephedrine and pseudoephedrine, important precursors for various pharmaceuticals.[7][8] The reaction proceeds through the formation of an intermediate oxazolidinone, which is subsequently hydrolyzed to the desired amino alcohol.[7]
Mechanistic Rationale
The reaction is initiated by the condensation of (S)-2-(Methylamino)propanoic acid with an aldehyde (in this case, benzaldehyde) to form an azomethine ylide. This intermediate then undergoes a 1,3-dipolar cycloaddition with a second molecule of the aldehyde to yield a substituted oxazolidine-5-one. The stereochemical outcome of the reaction is influenced by the geometry of the azomethine ylide and the facial selectivity of the cycloaddition. Subsequent hydrolysis of the oxazolidinone ring affords the β-amino alcohol. The use of the chiral starting material, (S)-2-(Methylamino)propanoic acid, allows for the stereoselective synthesis of the desired ephedrine or pseudoephedrine diastereomers.
Detailed Protocol: Synthesis of a Pseudoephedrine/Ephedrine Intermediate
This protocol is adapted from literature descriptions of the Akabori-Momotani reaction.[7][9]
Materials:
-
This compound
-
Benzaldehyde
-
Toluene
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium hydroxide solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Neutralization of the Starting Material: In a beaker, dissolve this compound (1.0 eq) in a minimal amount of water. Slowly add a stoichiometric amount of a suitable base (e.g., 1M NaOH) with stirring until a neutral pH is achieved. The free N-methyl-L-alanine can then be extracted into an organic solvent like diethyl ether, dried over anhydrous magnesium sulfate, and the solvent evaporated to yield the free amino acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine the free (S)-2-(Methylamino)propanoic acid (1.0 eq) and benzaldehyde (2.5 eq) in toluene.
-
Oxazolidinone Formation: Heat the reaction mixture to reflux. The water formed during the initial condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the oxazolidin-5-one intermediate. The reaction is typically refluxed for several hours.
-
Hydrolysis: After cooling the reaction mixture to room temperature, carefully add a dilute aqueous solution of hydrochloric acid (e.g., 2M HCl). Heat the mixture to reflux for 1-2 hours to effect the hydrolysis of the oxazolidinone.
-
Work-up and Extraction: Cool the reaction mixture and transfer it to a separatory funnel. The aqueous layer will contain the hydrochloride salt of the amino alcohol product. Wash the aqueous layer with diethyl ether to remove any unreacted benzaldehyde and other non-polar impurities.
-
Basification and Product Isolation: Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >12 is reached. This will liberate the free amino alcohol. Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pseudoephedrine/ephedrine mixture. Further purification can be achieved by recrystallization or column chromatography.
Application 2: Reductive Amination for the Synthesis of Chiral Amino Acids
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[10] In the context of our topic, this compound can be synthesized via the reductive amination of pyruvic acid with methylamine. This approach is particularly useful for the large-scale production of N-methylated amino acids.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary amine (methylamine, derived from its hydrochloride salt) condenses with the ketone (pyruvic acid) to form an imine intermediate. This step is typically favored under mildly acidic to neutral conditions. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to the corresponding secondary amine. Sodium cyanoborohydride is a preferred reagent as it is less reactive towards the starting ketone under these conditions, thus minimizing side reactions.
Detailed Protocol: Synthesis of (S)-2-(Methylamino)propanoic acid
This protocol is based on established procedures for reductive amination.[2]
Materials:
-
Pyruvic acid
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (dilute solution)
-
Sodium hydroxide (pellets or concentrated solution)
-
Ion-exchange resin (e.g., Dowex 50W)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyruvic acid (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol. Adjust the pH of the solution to approximately 6-7 by the careful addition of a base (e.g., a solution of NaOH in methanol).
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting materials.
-
Quenching: After the reaction is complete, carefully acidify the mixture with a dilute solution of hydrochloric acid to a pH of ~2. This will decompose any remaining sodium cyanoborohydride (Caution: gas evolution).
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by ion-exchange chromatography. Load the crude product onto a strongly acidic cation exchange resin (e.g., Dowex 50W, H⁺ form). Wash the resin with water to remove unreacted starting materials and salts. Elute the desired N-methyl-L-alanine with a dilute ammonia solution.
-
Isolation: Collect the fractions containing the product (as identified by TLC or another suitable method) and concentrate them under reduced pressure to obtain the purified (S)-2-(Methylamino)propanoic acid.
Application 3: Synthesis of Chiral Oxazolidinone Intermediates
Oxazolidinones are a critical class of heterocyclic compounds, with linezolid being a prominent example of an oxazolidinone antibiotic.[4] (S)-2-(Methylamino)propanoic acid can serve as a chiral precursor for the synthesis of key chiral amino alcohol intermediates, which are then cyclized to form the oxazolidinone ring.
Mechanistic Rationale
The synthesis begins with the reduction of the carboxylic acid functionality of N-protected (S)-2-(Methylamino)propanoic acid to a primary alcohol. This is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄). The resulting chiral (S)-2-(methylamino)propan-1-ol is a key intermediate. This amino alcohol can then be reacted with a carbonylating agent, such as carbonyldiimidazole (CDI) or a chloroformate, to form the oxazolidinone ring. The stereochemistry of the starting amino acid is retained throughout this process, yielding an enantiomerically pure oxazolidinone intermediate.
Detailed Protocol: Synthesis of a Chiral Oxazolidinone Intermediate
This protocol outlines a general procedure for the synthesis of a chiral oxazolidinone from (S)-2-(Methylamino)propanoic acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Carbonyldiimidazole (CDI)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Part A: N-Boc Protection
-
Reaction Setup: Suspend this compound (1.0 eq) in a mixture of dichloromethane and water. Add sodium bicarbonate (2.5 eq) and stir until the starting material dissolves.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise to the reaction mixture. Stir vigorously at room temperature overnight.
-
Work-up: Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-2-(methylamino)propanoic acid, which can often be used in the next step without further purification.
Part B: Reduction to the Amino Alcohol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of the Acid: Dissolve the N-Boc-(S)-2-(methylamino)propanoic acid from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude (S)-N-Boc-2-(methylamino)propan-1-ol.
Part C: Oxazolidinone Formation
-
Reaction Setup: Dissolve the crude amino alcohol from Part B in anhydrous THF. Add carbonyldiimidazole (CDI, 1.2 eq) and stir the reaction mixture at room temperature.
-
Reaction: The reaction progress can be monitored by TLC. The formation of the oxazolidinone is usually complete within a few hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude oxazolidinone can be purified by column chromatography on silica gel to yield the pure chiral intermediate.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of a variety of pharmaceutical intermediates. The protocols provided herein for its application in the Akabori-Momotani reaction, reductive amination, and the synthesis of chiral oxazolidinone precursors demonstrate its broad utility. By understanding the underlying reaction mechanisms and adhering to detailed experimental procedures, researchers can effectively leverage the unique properties of this compound to advance their drug discovery and development programs.
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Flinders Academic Commons. (2018). Detailed Investigations into the Akabori-Momotani reaction for the Synthesis of Amphetamine Type Stimulants. [Link]
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National Center for Biotechnology Information. (n.d.). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. [Link]
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MDPI. (2018). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]
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Krishna Reddy, P., Mukkanti, K., & Mohan Rao, D. (n.d.). Synthesis of Antibiotic Linezolid Analogues. [Link]
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MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
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National Center for Biotechnology Information. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
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SlideShare. (n.d.). Synthesis of Oxazolidinones. [Link]
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CHIMIA. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. [Link]
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The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
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ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]
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Chemistry LibreTexts. (2024). 26.3: Synthesis of Amino Acids. [Link]
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National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link]
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Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. [Link]
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Application Notes and Protocols for N-Methyl-L-alanine Hydrochloride in the Development of Enzyme Inhibitors
Abstract
N-Methyl-L-alanine (NMLA) is a non-proteinogenic α-amino acid that has become an indispensable chiral building block in modern medicinal chemistry and drug discovery.[1] Its hydrochloride salt is frequently used to improve handling and solubility. The strategic incorporation of NMLA into peptide-based molecules offers a powerful method to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[2][3] The N-methyl group on the α-nitrogen imparts unique conformational constraints and steric properties that are highly advantageous in the design of potent and specific enzyme inhibitors.[1][2] This guide provides an in-depth technical overview, field-proven insights, and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing N-Methyl-L-alanine hydrochloride to engineer novel enzyme inhibitors.
Foundational Concepts: The Strategic Advantage of N-Methylation
The decision to incorporate an N-methylated amino acid like NMLA into a potential drug candidate is a deliberate design choice rooted in fundamental biochemical principles. Unlike its endogenous counterpart, L-alanine, NMLA introduces a methyl group on the amide nitrogen, a seemingly minor modification that profoundly alters the molecule's behavior.
Enhanced Proteolytic Resistance
Peptide-based drugs are highly susceptible to degradation by proteases in the body, severely limiting their therapeutic window. The N-methyl group provides steric hindrance, physically shielding the adjacent peptide bond from the active site of proteolytic enzymes.[1][3] This "molecular armor" dramatically increases the half-life of the inhibitor in biological systems, a critical factor for therapeutic efficacy.
Caption: Steric shielding of a peptide bond by N-methylation.
Conformational Control and Bioavailability
The N-methyl group restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone.[2] This pre-organization can "lock" the inhibitor into a bioactive conformation that is more favorable for binding to the target enzyme's active site, thereby increasing potency. Furthermore, by replacing an amide proton (a hydrogen bond donor) with a methyl group, N-methylation can improve a molecule's membrane permeability and overall bioavailability.[2][3]
Physicochemical Properties of N-Methyl-L-alanine Hydrochloride
A precise understanding of the compound's properties is essential for accurate experimental design, from weighing and solubilization to downstream analysis.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid hydrochloride | [2] |
| Synonyms | N-Me-L-Ala-OH·HCl | [4] |
| CAS Number | 3913-67-5 | [1][4] |
| Molecular Formula | C₄H₉NO₂·HCl | [4] |
| Molecular Weight | 139.62 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][5][6] |
| Solubility | Soluble in water and polar organic solvents like ethanol. | [4][5][6] |
| Storage | Store at 0-8°C, desiccated. | [4] |
Note: The hydrochloride salt form significantly enhances water solubility, making it ideal for preparing stock solutions for biological assays.[4][5]
Application Protocol: IC₅₀ Determination for a Protease Inhibitor
This protocol provides a robust, self-validating methodology to determine the half-maximal inhibitory concentration (IC₅₀) of an NMLA-containing peptidomimetic against a model serine protease using a chromogenic substrate.
Objective & Principle
Objective: To quantify the inhibitory potency (IC₅₀) of a test compound (e.g., Ac-Phe-NMeAla-Arg-pNA) against a target protease.
Principle: The protease cleaves a colorless chromogenic substrate (e.g., Substrate-pNA), releasing a yellow product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to enzyme activity and can be monitored spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction in a dose-dependent manner.[7]
Materials and Reagents
-
Test Inhibitor (TI): NMLA-containing peptide, synthesized in-house or sourced commercially.
-
N-Methyl-L-alanine hydrochloride: For synthesis or as a control component.
-
Target Enzyme: e.g., Trypsin, Chymotrypsin (stock at 1 mg/mL).
-
Chromogenic Substrate: e.g., BAPNA for Trypsin.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Solvent: DMSO for inhibitor solubilization.
-
Equipment: 96-well clear flat-bottom microplates, multichannel pipettes, spectrophotometric microplate reader.
Experimental Workflow
Caption: Experimental workflow for IC₅₀ determination.
Detailed Step-by-Step Protocol
-
Inhibitor Stock Preparation: Accurately weigh N-Methyl-L-alanine hydrochloride-containing peptide and dissolve in 100% DMSO to create a 10 mM stock solution. Causality Note: DMSO is used for its ability to dissolve a wide range of organic molecules. A high concentration stock is crucial to minimize the final percentage of DMSO in the assay, which can affect enzyme activity.
-
Plate Mapping: Design the 96-well plate layout. It is critical to include the following controls for a self-validating system:
-
Negative Control (100% Activity): Assay Buffer, Enzyme, Substrate, DMSO (no inhibitor).
-
Positive Control (0% Activity/Blank): Assay Buffer, Substrate, DMSO (no enzyme).
-
Test Wells: Assay Buffer, Enzyme, Substrate, and serial dilutions of the inhibitor.
-
-
Serial Dilution: In a separate dilution plate, perform a 1:3 serial dilution of the 10 mM inhibitor stock in DMSO to generate a range of concentrations.
-
Assay Setup: a. Add 198 µL of Assay Buffer to each well of the final assay plate. b. Transfer 2 µL of each inhibitor concentration (and DMSO for controls) from the dilution plate to the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. c. Add 25 µL of the enzyme working solution to all wells except the Positive Control wells. d. Mix gently and incubate at room temperature for 15 minutes. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
Reaction Initiation: Add 25 µL of the substrate working solution to all wells simultaneously using a multichannel pipette to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) microplate reader and begin measuring the absorbance at 405 nm every minute for 20-30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Velocity (V): For each well, determine the initial reaction rate by plotting absorbance vs. time. The slope of the linear portion of this curve is the velocity (V), typically in mOD/min.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
Quantitative Data and Advanced Characterization
The true power of NMLA is revealed when comparing its effect relative to an unmethylated analogue.
Hypothetical Comparative Data
| Inhibitor ID | Sequence | IC₅₀ (nM) | Interpretation |
| P-1 | Ac-Phe-Ala -Arg-pNA | 850 | Baseline potency of the parent peptide. |
| P-2 (NMLA) | Ac-Phe-NMeAla -Arg-pNA | 75 | A >10-fold increase in potency, likely due to favorable conformational rigidity and/or enhanced hydrophobic interactions in the active site. |
| P-3 | Ac-NMePhe -Ala-Arg-pNA | 220 | Modest increase in potency, suggesting the P2 position is more sensitive to N-methylation for this specific protease. |
Mechanism of Inhibition (MOI) Studies
Once a potent inhibitor like P-2 is identified, the next logical step is to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7] This is achieved by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[8][9]
Caption: Binding models for competitive and non-competitive inhibition.
Conclusion
N-Methyl-L-alanine hydrochloride is more than just a modified amino acid; it is a strategic tool for rational drug design. Its ability to confer proteolytic resistance and favorable conformational properties makes it a valuable component in the development of next-generation peptide and peptidomimetic enzyme inhibitors.[1] The protocols and conceptual frameworks presented here provide a solid foundation for researchers to harness the full potential of NMLA in their drug discovery programs.
References
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N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. Unilong Industry Co., Ltd. [Link]
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N-alpha-Methyl-L-alanine hydrochloride - ChemBK. ChemBK. [Link]
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Steady-state enzyme kinetics | The Biochemist - Portland Press. Portland Press. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Ainfo. [Link]
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Mastering the Solid Form: Application Notes and Protocols for the Crystallization of (S)-2-(Methylamino)propanoic acid hydrochloride
Abstract
The control of the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its final performance characteristics, including purity, stability, solubility, and bioavailability. This guide provides a comprehensive overview and detailed protocols for the crystallization of (S)-2-(Methylamino)propanoic acid hydrochloride (also known as N-methyl-L-alanine hydrochloride), a key chiral building block in medicinal chemistry.[1][2] We delve into the foundational principles of crystallization, strategic solvent selection, and present step-by-step methodologies for common techniques including cooling and anti-solvent crystallization. This document is intended for researchers, chemists, and drug development professionals seeking to develop robust, scalable, and reproducible crystallization processes for this important compound.
Introduction: The Criticality of Crystalline Form
This compound is a derivative of the natural amino acid L-alanine.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it a versatile intermediate in pharmaceutical synthesis.[2][3] Achieving a specific, stable, and pure crystalline form is paramount. The crystallization process is not merely a purification step; it is a critical manufacturing control point that defines the physical properties of the final material. An uncontrolled crystallization can lead to the formation of unstable polymorphs, amorphous material, or solvates, which can negatively impact downstream processing and the ultimate therapeutic efficacy of the drug product.
This guide explains the causality behind experimental choices, providing not just the "how" but the "why" for each step, empowering the scientist to troubleshoot and adapt these protocols effectively.
Foundational Principles & Material Properties
Successful crystallization hinges on the controlled generation of supersaturation, leading to nucleation and subsequent crystal growth. This compound is a polar, ionic compound, a property that dictates its solubility behavior.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₁₀ClNO₂[2]
-
Molecular Weight: 139.58 g/mol
-
Solubility: As an amino acid salt, it is highly soluble in water and other polar protic solvents like methanol and ethanol.[3][4][5] It exhibits low solubility in less polar organic solvents, which can be exploited for anti-solvent crystallization. A qualitative summary of solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Predicted Solubility | Rationale / Reference |
| Water | Polar Protic | High | The ionic hydrochloride and polar amino acid structure favor strong interactions with water.[2][6] |
| Methanol (MeOH) | Polar Protic | Soluble / Slightly Soluble | Good solubility, but generally less than in water, making it a potential solvent or anti-solvent.[6] |
| Ethanol (EtOH) | Polar Protic | Soluble / Slightly Soluble | Similar to methanol, its lower polarity compared to water reduces solubility.[3][6] |
| Isopropanol (IPA) | Polar Protic | Low / Sparingly Soluble | Increased hydrocarbon character makes it a good candidate for an anti-solvent. |
| Acetone | Polar Aprotic | Very Low / Insoluble | Lack of hydrogen bond donation limits its ability to solvate the hydrochloride salt. |
| Acetonitrile (ACN) | Polar Aprotic | Very Low / Insoluble | While polar, its aprotic nature makes it a poor solvent for this ionic compound. |
| Ethyl Acetate (EtOAc) | Non-polar | Insoluble | A common anti-solvent for polar compounds.[7] |
| Hexanes | Non-polar | Insoluble | Highly non-polar, effective as an anti-solvent.[7] |
Strategic Solvent Selection: The Core of Crystallization Design
The choice of solvent system is the most critical decision in developing a crystallization protocol. The ideal solvent should exhibit a steep solubility curve with respect to temperature (for cooling crystallization) or readily mix with an anti-solvent where the compound has negligible solubility (for anti-solvent crystallization).[8]
For this compound, its high polarity suggests two primary strategies:
-
Single Solvent Cooling Crystallization: Using a solvent like a water/ethanol mixture where the compound is highly soluble at elevated temperatures but significantly less soluble at lower temperatures.
-
Anti-Solvent Crystallization: Dissolving the compound in a minimal amount of a good solvent (e.g., water) and inducing precipitation by adding a miscible anti-solvent (e.g., isopropanol, acetone).[6]
The following workflow provides a systematic approach to selecting an appropriate crystallization method.
Caption: Step-by-step Anti-Solvent Crystallization Workflow.
Methodology:
-
Dissolution: In a clean, appropriately sized vessel, charge the crude this compound. Add a minimal volume of deionized water (e.g., 2-3 mL per gram of crude material) and heat to 50-60°C with stirring until all solids dissolve completely.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and stir for 15-20 minutes at temperature.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration through a pre-warmed funnel into a clean crystallization vessel. [6]This prevents premature crystallization in the funnel.
-
Anti-Solvent Addition: While maintaining the solution at a constant temperature (e.g., 50°C), slowly add isopropanol (IPA) dropwise or via a syringe pump over 30-60 minutes with moderate stirring. A typical starting ratio is 3 to 5 volumes of IPA for every volume of water used. The solution will become turbid as nucleation begins.
-
Slurry Aging: Once the anti-solvent addition is complete, allow the resulting slurry to stir at room temperature for 2-4 hours. This aging period, known as digestion or Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the crystal size distribution.
-
Cooling and Isolation: Cool the slurry to 0-5°C in an ice bath and hold for at least 1 hour to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Gently wash the filter cake with a small amount of cold isopropanol to displace the mother liquor. Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Verification: The resulting crystals should be a white, free-flowing powder. Purity can be assessed by HPLC and melting point analysis.
Protocol 2: Cooling Crystallization from an Ethanol/Water Mixture
This method is effective if the compound's solubility is strongly dependent on temperature. The goal is to cool the saturated solution slowly, allowing crystals to form and grow gradually within the metastable zone without spontaneous, uncontrolled nucleation. [9] Methodology:
-
Solvent Preparation: Prepare a solvent mixture, for example, 90:10 ethanol:water (v/v).
-
Dissolution: Add the crude material to the solvent mixture and heat to reflux (approx. 75-80°C) with stirring until a clear solution is obtained. If the material does not fully dissolve, add small additional aliquots of the solvent mixture until it does.
-
Slow Cooling: Remove the vessel from the heat source, insulate it (e.g., with glass wool), and allow it to cool slowly and undisturbed to room temperature over several hours. Slow cooling is critical for forming larger, higher-purity crystals. [8]Rapid cooling can trap impurities and lead to the formation of small, needle-like crystals.
-
Inducing Crystallization (If Necessary): If no crystals have formed upon reaching room temperature, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure compound. [8]5. Final Cooling & Isolation: Once crystallization is well underway, place the vessel in a 0-5°C refrigerator or ice bath for at least 2 hours to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold ethanol/water solvent mixture, and dry under vacuum at 40-50°C.
Characterization of the Crystalline Solid
Verifying the solid-state properties of the crystallized material is essential. This ensures batch-to-batch consistency and confirms the desired physical form has been obtained.
Table 2: Key Analytical Techniques for Crystal Characterization
| Technique | Purpose | Information Obtained |
| X-Ray Powder Diffraction (XRPD) | Polymorph identification and phase purity. | A unique diffraction pattern ("fingerprint") for each crystalline form. Can detect different polymorphs or the presence of amorphous content. [10][11] |
| Differential Scanning Calorimetry (DSC) | Thermal properties, polymorph screening. | Measures melting point, heat of fusion, and can detect solid-state transitions between different polymorphs. [10] |
| Thermogravimetric Analysis (TGA) | Solvent/water content. | Measures weight loss as a function of temperature, used to identify and quantify residual solvent or water in the crystal lattice (solvates/hydrates). [10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, polymorph screening. | Provides information on molecular bonding. Different polymorphs can exhibit subtle but distinct shifts in their IR spectra. [10] |
| Polarized Light Microscopy | Visual assessment of crystallinity. | Crystalline materials are typically birefringent and will appear bright against a dark background, whereas amorphous materials will not. Allows for visual assessment of crystal habit (shape) and size. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the solution temperature; cooling is too rapid; solution is too concentrated. | Re-heat the solution to dissolve the oil. Add slightly more solvent to reduce concentration. Ensure a very slow cooling rate. [8]Consider using a solvent system with a lower boiling point. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inner surface of the vessel with a glass rod. Add a seed crystal. Cool the solution to a lower temperature. Reduce solvent volume by slow evaporation. [8] |
| Formation of Fine Needles/Powder | Supersaturation was generated too quickly, leading to rapid nucleation instead of growth. | Slow down the cooling rate (for cooling crystallization). Slow down the addition rate of the anti-solvent. Ensure adequate but not overly vigorous stirring. |
| Low Yield | Compound has significant solubility in the mother liquor at the isolation temperature; insufficient cooling/aging. | Ensure the slurry is cooled to 0-5°C and held for an adequate time before filtration. Increase the ratio of anti-solvent to solvent. |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the successful crystallization of this compound. By understanding the interplay between solubility, temperature, and solvent composition, researchers can effectively control the crystallization process to yield a pure, stable, and consistent solid form. The application of anti-solvent and cooling crystallization techniques, coupled with diligent in-process monitoring and final product characterization, is essential for advancing pharmaceutical development programs that utilize this important chiral building block.
References
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Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
-
N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. Unilong Industry Co., Ltd. [Link]
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How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]
-
Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Semantic Scholar. [Link]
-
Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
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8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]
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Crystal Growing Guide. University of Colorado Boulder. [Link]
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Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. ResearchGate. [Link]
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On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
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X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Center for Biotechnology Information. [Link]
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(S,E)-2-(2,2-DIMETHYLPROPYLIDENAMINO)-N-METHYLPROPANAMIDE. Organic Syntheses. [Link]
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Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. [Link]
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Crystallization. University of California, Irvine. [Link]
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Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]
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SEM photomicrographs of L-alanine crystals obtained using different... ResearchGate. [Link]
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An Amino Acid Based Crystals: Growth, Characterization and Applications. ResearchGate. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of N-Methyl-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methyl-L-alanine in Modern Drug Discovery
N-Methyl-L-alanine, a non-proteinogenic amino acid, is a pivotal building block in contemporary pharmaceutical development and peptide modification.[1] Its incorporation into peptide-based therapeutics can significantly enhance their pharmacokinetic properties, including improved metabolic stability against proteolytic degradation, increased membrane permeability, and modulation of biological activity.[2][3] These attributes make N-Methyl-L-alanine a valuable component in the design of novel drugs with enhanced efficacy and bioavailability. This guide provides a comprehensive overview of a robust and scalable chemical synthesis for N-Methyl-L-alanine hydrochloride, alongside insights into alternative green chemistry approaches, purification, and analytical characterization.
Strategic Approaches to N-Methyl-L-alanine Synthesis
Several synthetic routes are available for the production of N-Methyl-L-alanine, each with its own set of advantages and challenges. The primary methods include:
-
Direct N-methylation of L-alanine: This classic chemical approach requires the protection of both the amino and carboxylic acid functionalities to prevent undesirable side reactions such as over-methylation.[1]
-
Reductive Amination: This method involves the reaction of a keto acid precursor, such as sodium pyruvate, with methylamine, followed by a reduction step.[1]
-
Nucleophilic Substitution: The reaction of an α-halo acid like α-bromopropionic acid with methylamine can yield N-methyl-alanine, though this route often produces a racemic mixture.[1][4]
-
Biocatalytic and Fermentative Synthesis: Modern biotechnological methods offer high stereoselectivity and milder reaction conditions. A notable example is the one-step fermentative process using engineered Corynebacterium glutamicum, which can produce high titers of N-Methyl-L-alanine from sugars and methylamine.[2]
For the purpose of providing a detailed, scalable, and widely applicable protocol, this guide will focus on the direct N-methylation of protected L-alanine . This method offers excellent control over stereochemistry and is well-documented in the scientific literature.
Core Protocol: Direct N-Methylation of L-alanine for Large-Scale Synthesis
This protocol is divided into three main stages: protection of the starting material (L-alanine), N-methylation, and deprotection with subsequent hydrochloride salt formation.
Diagram of the Synthetic Workflow
Caption: A schematic overview of the three-stage synthesis of N-Methyl-L-alanine hydrochloride from L-alanine.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine)
Principle and Rationale: The protection of the amino group of L-alanine is crucial to prevent its reaction with the methylating agent in the subsequent step, which could lead to the formation of N,N-dimethyl-L-alanine. The tert-butoxycarbonyl (Boc) group is an excellent choice for protection due to its stability under the basic conditions of methylation and its facile removal under acidic conditions.
Detailed Protocol:
-
In a suitable reaction vessel, dissolve L-alanine (1.0 equivalent) in a mixture of 1,4-dioxane and water (2:1 v/v) at 0°C.[5]
-
Adjust the pH of the solution to between 9 and 10 using a 10% aqueous solution of sodium hydroxide.[5]
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the cooled solution while maintaining the pH between 9 and 10 with the sodium hydroxide solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.[5]
-
Acidify the aqueous layer to a pH of 2 with a 2 M hydrochloric acid solution.[5]
-
Extract the product, Boc-L-alanine, with ethyl acetate (3 x volumes).[5]
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-alanine as a white solid.[5]
Step 2: N-Methylation of Boc-L-alanine
Principle and Rationale: This step introduces the methyl group onto the nitrogen atom of the protected L-alanine. Sodium hydride (NaH), a strong base, is used to deprotonate the amide nitrogen, creating a nucleophilic anion that readily reacts with methyl iodide (CH₃I), a potent methylating agent. The reaction is conducted under anhydrous conditions to prevent the quenching of the sodium hydride.
Detailed Protocol:
-
Suspend Boc-L-alanine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the suspension.[1][5]
-
Allow the mixture to stir at room temperature for 1 hour.[1]
-
Cool the reaction mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 24 hours.[1][5]
-
Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.[1]
-
Extract the N-Boc-N-methyl-L-alanine product with chloroform (3 x volumes).[5]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the methylated intermediate.[5]
Step 3: Deprotection and Formation of N-Methyl-L-alanine Hydrochloride
Principle and Rationale: The final step involves the removal of the Boc protecting group to unveil the free amino functionality. This is achieved under acidic conditions, which simultaneously protonates the newly formed secondary amine, leading to the formation of the stable hydrochloride salt.
Detailed Protocol:
-
Dissolve the N-Boc-N-methyl-L-alanine intermediate (1.0 equivalent) in dichloromethane (DCM).[5]
-
Add trifluoroacetic acid (TFA) dropwise to the solution.[5]
-
Stir the mixture at room temperature for 24 hours.[5]
-
Remove the DCM and excess TFA under reduced pressure.
-
To the resulting oil, add a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the N-Methyl-L-alanine hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Purification and Analytical Characterization
For large-scale production, purification is critical to ensure the final product meets the required specifications for pharmaceutical use.
-
Purification: The crude N-Methyl-L-alanine hydrochloride can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. For very high purity requirements, ion-exchange chromatography can be employed.[1]
-
Analytical Characterization: The identity and purity of the synthesized N-Methyl-L-alanine hydrochloride should be confirmed using a battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.[1]
-
Thin Layer Chromatography (TLC): A quick and effective method to assess the purity of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
| Parameter | Boc-L-alanine | N-Boc-N-methyl-L-alanine | N-Methyl-L-alanine HCl |
| Expected Yield | >90% | >85% | >95% (from deprotection) |
| Appearance | White solid | White solid | White to off-white powder[6] |
| ¹H NMR (indicative shifts) | Signals for Boc group, α-H, β-CH₃ | Signals for Boc group, N-CH₃, α-H, β-CH₃ | Signals for N-CH₃, α-H, β-CH₃ |
| Purity (HPLC) | >98% | >98% | >99% |
Alternative Green Chemistry Approach: Fermentative Synthesis
For industrial-scale production, fermentative processes offer a sustainable and highly efficient alternative to chemical synthesis. A one-step process has been developed using a whole-cell biocatalyst derived from a pyruvate-overproducing Corynebacterium glutamicum strain.[2] This strain is engineered to express the N-methyl-l-amino acid dehydrogenase gene from Pseudomonas putida.[2]
Key Advantages of the Fermentative Route:
-
High Stereoselectivity: The enzymatic process exclusively produces the desired L-enantiomer, eliminating the risk of racemization.[5]
-
Milder Reaction Conditions: The fermentation occurs under physiological pH and temperature, avoiding the use of harsh chemicals and extreme conditions.[5]
-
Sustainability: Utilizes renewable feedstocks like sugars.[2]
-
High Titers: Reported titers of up to 31.7 g/L have been achieved in fed-batch cultivation.[2]
Diagram of the Fermentative Pathway
Caption: Simplified representation of the one-step fermentative production of N-Methyl-L-alanine.
Safety and Handling Precautions
The synthesis of N-Methyl-L-alanine hydrochloride involves the use of several hazardous reagents that require strict safety protocols.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere in a fume hood.
-
Methyl Iodide (CH₃I): A toxic and carcinogenic liquid. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[7]
-
Trifluoroacetic Acid (TFA): A corrosive acid that can cause severe burns. Handle with appropriate PPE.
-
General Precautions: Always work in a well-ventilated area, preferably a fume hood. Wear a lab coat, safety glasses, and appropriate gloves. Ensure that an emergency shower and eyewash station are readily accessible.[8]
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Solution |
| Low Yield in Methylation | Incomplete deprotonation; presence of water | Ensure anhydrous conditions; use fresh, high-quality NaH.[9] |
| Over-methylation (N,N-dimethyl-L-alanine formation) | Excess methylating agent; prolonged reaction time | Carefully control the stoichiometry of methyl iodide; monitor the reaction progress by TLC or HPLC.[5][9] |
| Racemization | Harsh basic or acidic conditions | Maintain controlled temperature and pH during the reaction and workup steps.[5] |
| Difficulties in Purification | Product highly soluble in aqueous phase | Perform multiple extractions with the appropriate organic solvent; consider ion-exchange chromatography for high purity.[9] |
References
-
Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-385. Available from: [Link]
- Google Patents. RU2240308C1 - N-methylalanine production process.
-
Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Available from: [Link]
- Google Patents. CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
-
Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Available from: [Link]
-
Fengchen. N-methyl-L-alanine, N Methyl L Alanine USP AJI FCC BP EP. Available from: [Link]
-
Naoum, J. C., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available from: [Link]
-
Andrighetto, L. M., et al. (2014). Three step synthesis of N-methylalanine – A precursor to ephedrine, pseudoephedrine, and methamphetamine. ResearchGate. Available from: [Link]
-
Organic Syntheses. (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Available from: [Link]
-
El-Faham, A., et al. (2006). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 53(5), 1157-1164. Available from: [Link]
- Google Patents. (2009). United States Patent.
-
Lin, M. C., & Wagner, C. (1975). Purification and characterization of N-methylalanine dehydrogenase. Journal of Biological Chemistry, 250(10), 3746-3751. Available from: [Link]
- Google Patents. JPH06199747A - Production of l-alaninol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Experimental Setups for Reactions Involving (S)-2-(Methylamino)propanoic Acid
Abstract
(S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptide backbones imparts crucial pharmacological advantages, including enhanced metabolic stability against proteolytic degradation, improved cell permeability, and the ability to modulate receptor binding affinity.[1][2] This document provides a comprehensive guide for researchers, outlining detailed experimental setups and protocols for key synthetic transformations involving N-methyl-L-alanine. We will explore amide bond formation, a cornerstone of peptide synthesis, as well as strategies for orthogonal protection of its functional groups, which are critical for multi-step synthetic campaigns. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific rigor and reproducibility.
Introduction to (S)-2-(Methylamino)propanoic Acid
N-methyl-L-alanine is structurally similar to the canonical amino acid L-alanine, with the key difference being the substitution of a hydrogen atom on the α-nitrogen with a methyl group. This seemingly minor modification introduces significant steric hindrance, which fundamentally alters the reactivity of both the secondary amine and the neighboring carboxyl group.[1][3] While this N-methylation is desirable for enhancing the pharmacokinetic profile of peptide therapeutics, it presents considerable synthetic challenges.[1][4] The reduced nucleophilicity of the secondary amine slows the kinetics of amide bond formation, necessitating the use of more potent coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions like racemization.[3][4][5]
Table 1: Physicochemical Properties of (S)-2-(Methylamino)propanoic Acid
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid | [2] |
| Synonyms | N-methyl-L-alanine | [2] |
| CAS Number | 3913-67-5 | [2] |
| Molecular Formula | C₄H₉NO₂ | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 315-317 °C (decomposes) | [2] |
Core Challenge: Overcoming Steric Hindrance in Amide Bond Formation
The primary hurdle in synthesizing peptides containing N-methyl-L-alanine is the difficulty of forming the amide bond. The methyl group on the nitrogen sterically shields the amine's lone pair, hindering its attack on an activated carboxyl group.[1] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) often prove inefficient. Therefore, more potent activating agents are required.
High-reactivity uronium/aminium salts, such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are the reagents of choice.[4][6][7] These reagents rapidly form highly reactive activated esters, which can then be intercepted by the sterically hindered secondary amine of N-methyl-L-alanine before they decompose or participate in side reactions.
Protocol: HATU-Mediated Peptide Coupling
This protocol describes the coupling of Fmoc-protected N-methyl-L-alanine to a resin-bound amino acid, a common step in Solid-Phase Peptide Synthesis (SPPS).
Rationale:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt coupling reagent that minimizes racemization.[5][6]
-
DIPEA (N,N-Diisopropylethylamine) is a sterically hindered, non-nucleophilic base used to activate the coupling reagent and neutralize the protonated amine on the resin.[6]
-
DMF (N,N-Dimethylformamide) is the standard polar aprotic solvent for SPPS.
-
Bromophenol Blue Test: Since the N-methylated amine does not give a positive color test with ninhydrin, the bromophenol blue test is used to monitor the reaction's completion by detecting the presence of unreacted (basic) secondary amine.[4][6] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[6]
Materials:
-
Fmoc-N-methyl-L-alanine
-
Peptide-resin with a free N-terminal amine
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol Blue test solution (250 mg in 50 mL DMF)[6]
Table 2: Reagent Stoichiometry for HATU Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-N-methyl-L-alanine | 4.0 | Amino Acid Building Block |
| HATU | 3.9 | Coupling Reagent |
| DIPEA | 8.0 | Non-nucleophilic Base |
Procedure:
-
Resin Preparation: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes. If the N-terminal amine is Fmoc-protected, deprotect it using standard procedures (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-methyl-L-alanine (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.
-
Pre-activation: Add DIPEA (8.0 eq) to the activation solution and mix for 1-2 minutes. Expert Tip: Keep pre-activation times short to minimize potential side reactions and racemization.[4][5]
-
Coupling: Immediately add the activated amino acid solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them with methanol, and add the bromophenol blue test solution.[6] Observe the color.
-
Recoupling (if necessary): If the test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 2-5.[4]
-
Washing: Once the coupling is complete (yellow test result), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and finally methanol (3x) before drying under vacuum.
Caption: Workflow for HATU-mediated coupling of N-methyl-L-alanine.
Orthogonal Protection Strategies
For solution-phase synthesis or the synthesis of complex peptides, orthogonal protection of the amine and carboxylic acid functionalities is essential.
Protocol: Boc Protection of the Secondary Amine
The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. This protocol details its installation on N-methyl-L-alanine.
Rationale:
-
Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for introducing the Boc group.
-
The reaction is performed under basic conditions (using NaOH or NaHCO₃) to deprotonate the carboxylic acid and ensure the amine is sufficiently nucleophilic to react with (Boc)₂O.
-
A mixed solvent system (e.g., Dioxane/Water or THF/Water) is often used to solubilize both the polar amino acid and the nonpolar (Boc)₂O.
Materials:
-
(S)-2-(Methylamino)propanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane and Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve N-methyl-L-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq) (2.5 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise to the stirred amino acid solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup - Quench & Wash: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The product will often precipitate or can be extracted.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.
Caption: General workflow for Boc-protection of N-methyl-L-alanine.
Protocol: Methyl Esterification of the Carboxylic Acid
Protecting the carboxylic acid as a methyl ester is a common strategy to prevent its participation in undesired reactions.
Rationale:
-
Thionyl Chloride (SOCl₂) in methanol is a classic and effective method for esterification. SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol.
-
The reaction is typically performed at reflux to drive it to completion.
Materials:
-
(S)-2-(Methylamino)propanoic acid
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend N-methyl-L-alanine (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Under a fume hood, add thionyl chloride (1.5 eq) dropwise via a syringe to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The suspension should become a clear solution as the reaction progresses.
-
Isolation: Cool the reaction to room temperature and then concentrate the solvent under reduced pressure. The product, (S)-2-(Methylamino)propanoic acid methyl ester hydrochloride, is typically a solid.
-
Purification: The crude hydrochloride salt can be purified by recrystallization or by trituration with cold diethyl ether to remove nonpolar impurities.
Analytical Characterization
Confirmation of successful reactions is performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. For example, in the Boc-protection protocol, the appearance of a large singlet around 1.4 ppm in the ¹H NMR spectrum confirms the presence of the tert-butyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of protecting groups or the formation of a new amide bond.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and, with a chiral column, to confirm that no racemization has occurred during the reaction.[4]
Conclusion
The successful incorporation of (S)-2-(Methylamino)propanoic acid into synthetic targets requires a deliberate and informed approach to experimental design. The steric hindrance imparted by the N-methyl group necessitates the use of powerful coupling reagents like HATU and careful monitoring to ensure complete reactions. Furthermore, robust and orthogonal protection strategies, such as Boc-protection of the amine and esterification of the carboxylate, are fundamental for multi-step syntheses. The protocols and rationale provided in this guide offer researchers a solid foundation for utilizing this valuable building block in the development of next-generation peptide-based therapeutics.
References
- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing N-Methyl-L-alanine.
- Benchchem. Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides.
- Benchchem. N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis.
- Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware.
- aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(15), 5623–5626. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Methyl-L-alanine Hydrochloride for Chiral Resolution of Racemic Bases via Diastereomeric Salt Crystallization
Abstract
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer.[1][2] Diastereomeric salt formation followed by fractional crystallization is a robust, scalable, and economically viable method for achieving this separation.[3][4] This document provides a detailed technical guide on the principles and a generalized protocol for using N-Methyl-L-alanine hydrochloride as a chiral resolving agent for racemic bases. While N-Methyl-L-alanine is well-established as a chiral building block in peptide synthesis[5][6], its application as a resolving agent is presented here as a conceptual and methodological guide for researchers. We will explore the underlying mechanism, a step-by-step experimental workflow, methods for optimization, and analytical validation of enantiomeric purity.
Introduction to Chiral Resolution by Crystallization
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, or enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ dramatically.[7] Consequently, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.[2]
The most widely used industrial method for separating enantiomers is the formation of diastereomeric salts.[3][4] This technique involves reacting a racemic mixture (e.g., a racemic base) with an enantiomerically pure resolving agent (a chiral acid). The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, most notably different solubilities.[7] This solubility difference allows for the separation of one diastereomer by selective crystallization, a process often referred to as classical chemical resolution (CCR).[8]
N-Methyl-L-alanine hydrochloride, the hydrochloride salt of the L-enantiomer of N-methylalanine, is an excellent candidate for this purpose. It is an enantiomerically pure compound featuring a carboxylic acid group and a protonated secondary amine, making it a chiral acid capable of forming salts with chiral bases.
Mechanism of Diastereomeric Salt Formation
The core principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers through an acid-base reaction. A racemic mixture of a chiral base, (R)-Base and (S)-Base, is reacted with an enantiopure chiral acid, in this case, N-Methyl-L-alanine hydrochloride, which we will denote as (L)-AcidHCl.
The reaction yields two diastereomeric salts:
-
[(R)-BaseH]⁺ • [(L)-AcidCl]⁻
-
[(S)-BaseH]⁺ • [(L)-AcidCl]⁻
These two salts, (R,L) and (S,L), are not mirror images of each other. The distinct three-dimensional arrangement of atoms in each salt leads to different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling conditions like temperature and concentration, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Generalized Experimental Protocol
This protocol provides a generalized workflow for the resolution of a generic racemic base. Optimization of solvent, temperature, and stoichiometry is crucial for success and will vary for each specific substrate.
3.1. Materials and Equipment
-
N-Methyl-L-alanine hydrochloride (enantiomerically pure)[9]
-
Racemic base to be resolved
-
Solvent screening set (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water)
-
Reaction vessel with magnetic stirrer and temperature control
-
Crystallization dish
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Analytical equipment: Polarimeter, Chiral HPLC or GC system
3.2. Step-by-Step Methodology
Caption: Experimental workflow for chiral resolution.
Protocol Details:
-
Solvent Selection (The Critical Step):
-
Causality: The choice of solvent is the most critical parameter. It governs the solubility of the diastereomeric salts and, more importantly, the difference in their solubilities. An ideal solvent will dissolve both salts at an elevated temperature but will cause one to crystallize selectively upon cooling, while the other remains in solution.
-
Procedure: In small-scale test tubes, dissolve stoichiometric amounts of the racemic base and N-Methyl-L-alanine hydrochloride in various solvents. Heat to achieve dissolution, then allow to cool slowly to room temperature and then to 0-5 °C. Observe which solvent provides a good yield of crystalline material.
-
-
Salt Formation (Stoichiometry is Key):
-
Causality: Using a 1:1 molar ratio of the racemic base to the resolving agent is a common starting point. However, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric purity of the crystallized salt, albeit at a lower yield.
-
Procedure: In a reaction flask, dissolve the racemic base (1.0 eq.) and N-Methyl-L-alanine hydrochloride (0.5-1.0 eq.) in the chosen optimal solvent (heated if necessary to achieve full dissolution).
-
-
Crystallization and Isolation:
-
Causality: Slow, controlled cooling is essential for forming well-defined crystals and achieving high selectivity. Rapid crashing out of the solid will likely trap impurities and the other diastereomer, leading to low enantiomeric purity.
-
Procedure: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal (if available) or further cooling in an ice bath. Let the crystallization proceed for several hours.
-
Isolate the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Enantiomer:
-
Causality: To recover the desired enantiomer, the diastereomeric salt must be broken. This is achieved by an acid-base reaction that neutralizes the resolving agent and liberates the free base.
-
Procedure: Dissolve the filtered crystals in water. Add a base (e.g., 1M NaOH or Na₂CO₃ solution) until the pH is basic (pH > 10), which will deprotonate the target amine and neutralize the carboxylic acid of the resolving agent.
-
Extract the liberated enantiomeric base into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched base.
-
-
Analysis of Enantiomeric Excess (% ee):
-
Trustworthiness: This step is self-validating. The success of the resolution must be quantitatively confirmed.
-
Procedure: Determine the enantiomeric excess of the resolved base using chiral HPLC or chiral GC.[7] This involves comparing the peak areas of the two enantiomers. A polarimeter can also be used to measure the optical rotation, which can be compared to the literature value for the pure enantiomer.
-
Data Interpretation and Optimization
The success of a resolution is defined by two key metrics: the yield of the desired enantiomer and its enantiomeric excess (% ee). These are often inversely related, and optimization is a process of finding the best balance.
| Parameter | Rationale for Optimization | Typical Range / Method | Method of Analysis |
| Solvent System | Maximizes the solubility difference between the two diastereomeric salts. A single solvent or a binary mixture (e.g., ethanol/water) can be used. | Screen polar protic (alcohols), polar aprotic (acetonitrile), and less polar (ethyl acetate) solvents. | Visual inspection of crystallization; % ee of the resulting solid. |
| Temperature Profile | Controls the rate of crystallization. Slower cooling generally yields higher purity. | Start from reflux/50-60°C and cool to room temperature over 2-4 hours, then to 0-5°C. | Crystal quality, yield, and % ee. |
| Stoichiometry | Affects the thermodynamic equilibrium of the crystallization. Using less resolving agent can increase the purity of the initial crop of crystals. | 0.5 to 1.0 equivalents of resolving agent per equivalent of racemate. | Yield and % ee. |
| Recrystallization | A powerful technique to improve the purity of a partially resolved product. The enriched salt is redissolved and recrystallized. | Dissolve the obtained crystals in fresh hot solvent and repeat the crystallization process. | % ee via Chiral HPLC. A significant increase indicates a successful purification. |
Safety and Handling
-
N-Methyl-L-alanine hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Refer to the Safety Data Sheet (SDS) for detailed information. While specific SDS for the hydrochloride is not in the results, related compounds show potential for skin and eye irritation.[10][11]
-
Solvents: Organic solvents used for crystallization are often flammable and volatile. All heating should be done using a heating mantle or water bath, and all operations should be performed in a fume hood.
-
Acids and Bases: Use caution when handling acidic and basic solutions for the liberation step.
Conclusion
N-Methyl-L-alanine hydrochloride serves as a theoretically sound and practical resolving agent for racemic bases. The methodology described, rooted in the classical technique of diastereomeric salt crystallization, provides a scalable and efficient pathway to obtaining enantiomerically pure compounds. Success hinges on a systematic approach to optimizing key variables, particularly the choice of solvent. By following the detailed protocols and validation steps outlined in this guide, researchers can effectively implement this strategy to address the critical need for enantiopure substances in drug development and chemical synthesis.
References
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). National Institutes of Health.
- Chiral resolution - Wikipedia. (n.d.). Wikipedia.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Chromatography Today.
- Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. (2012, June 13). American Chemical Society.
- N-Methyl-L-Alanine methyl ester hydrochloride - Chem-Impex. (n.d.). Chem-Impex International.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications (RSC Publishing).
- β-N-methylamino-L-alanine hydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
- N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. (n.d.). Benchchem.
- N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem. (n.d.). National Institutes of Health.
- N-Methyl-d,l Alanine - Sciencemadness Discussion Board. (2013, June 6). Sciencemadness.
- N-Methyl-L-alanine ≥98.0% (TLC) 3913-67-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Technical Support Center: N-Methyl-L-alanine Enantiomer Resolution. (n.d.). Benchchem.
- N-Methyl-L-alanine hydrochloride - Chem-Impex. (n.d.). Chem-Impex International.
- Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors | ACS Omega. (2023, June 6). ACS Publications.
- Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. (2023, May 22). ACS Publications.
- (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
- N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem. (n.d.). National Institutes of Health.
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- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(Methylamino)propanoic acid hydrochloride
Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this valuable chiral building block.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of N-Methyl-L-Alanine Hydrochloride
Question: My final yield of this compound is significantly lower than expected. What are the common causes and how can I address them?
Answer: Low yields can stem from several factors, primarily related to incomplete reactions, suboptimal conditions, or losses during workup and purification.[1]
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The N-methylation reaction may not have proceeded to completion. This can be due to incorrect stoichiometry of reagents, insufficient reaction time, or inadequate temperature.[1] | Stoichiometry: Ensure precise measurement of reagents. For reductive amination, use a slight excess of the reducing agent. Reaction Time & Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). For methods like the Eschweiler-Clarke reaction, ensure the temperature is maintained at the optimal level (e.g., 90-100°C) for a sufficient duration (e.g., 4-6 hours).[1] |
| Suboptimal Reaction Conditions | Each N-methylation method has specific optimal conditions. For instance, reductive amination is pH-sensitive, and methods involving sodium hydride require strictly anhydrous conditions.[1] | Reductive Amination: Maintain a mildly acidic pH (around 6-7) to favor imine formation and ensure efficient reduction.[1] Anhydrous Conditions: For reactions using moisture-sensitive reagents like NaH, ensure all glassware is oven-dried and use anhydrous solvents. The presence of water can quench the reagents, leading to a lower yield.[1] |
| Losses During Workup and Purification | (S)-2-(Methylamino)propanoic acid is a small, polar molecule with some solubility in the aqueous phase, which can lead to significant losses during extraction.[1][2] | Extraction: Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product from the aqueous layer.[1] Purification: If using ion-exchange chromatography, ensure the column is properly packed and eluted to minimize product loss. For crystallization, select an appropriate solvent system and cool the solution slowly to maximize crystal formation and recovery.[2][3] |
Issue 2: Presence of N,N-Dimethyl-L-Alanine (Over-methylation)
Question: My product analysis (e.g., by NMR or MS) shows a significant amount of the N,N-dimethyl-L-alanine byproduct. How can I prevent this side reaction?
Answer: The formation of the di-methylated product is a common side reaction, particularly when using highly reactive methylating agents.[1]
| Potential Cause | Explanation | Recommended Solution |
| Excess or Highly Reactive Methylating Agent | The initially formed N-methyl-L-alanine (a secondary amine) can react again with the methylating agent. This is a common issue with methods using agents like methyl iodide.[1] | Stoichiometric Control: Carefully control the stoichiometry of the methylating agent. Using a 1:1 molar ratio or only a slight excess can significantly reduce over-methylation.[4] Choice of Method: Consider using a self-limiting method like the Eschweiler-Clarke reaction, where the reaction mechanism inherently disfavors the formation of the tertiary amine.[1] Reductive amination is also an excellent choice for selective mono-methylation.[1][5] |
Issue 3: Racemization of the Chiral Center
Question: I am concerned about maintaining the stereochemical integrity of my L-alanine starting material. Which methods are prone to racemization and how can it be minimized?
Answer: Racemization is a critical concern as the stereochemical purity of this compound is often crucial for its intended application.
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | The presence of strong bases or high temperatures can lead to the deprotonation of the alpha-carbon, resulting in racemization.[4] | Mild Conditions: Whenever possible, choose synthetic routes that employ mild reaction conditions. Reductive Amination: This method is generally performed under near-neutral pH conditions, which significantly minimizes the risk of racemization.[1] Protecting Groups: The use of protecting groups on the amine and carboxylic acid functionalities can also help to preserve the stereochemical integrity during methylation.[3] |
Issue 4: Difficulty in Product Purification
Question: I am struggling to obtain a pure product. My final product is oily or contains persistent impurities.
Answer: Purification can be challenging due to the physical properties of the product and the presence of structurally similar impurities.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Crystallization Solvent | The chosen solvent system may be too effective, leading to a significant portion of the product remaining in the mother liquor, or it may not effectively exclude impurities.[2] | Solvent Screening: Experiment with different solvent systems for crystallization. A common approach is to dissolve the crude product in a minimal amount of a good solvent (like water or methanol) and then add a poor solvent (like ether or acetone) to induce precipitation.[3] |
| Presence of Impurities Inhibiting Crystallization | Unreacted starting materials or byproducts can interfere with the crystal lattice formation, resulting in an oily or gooey product.[2] | Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.[2] Activated Charcoal: To remove colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Use sparingly as it can also adsorb some of the desired product.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods start from L-alanine to preserve the desired stereochemistry.[6] Key approaches include:
-
Reductive Amination: This is a widely used and efficient method involving the reaction of L-alanine with formaldehyde to form an intermediate imine, which is then reduced in situ to N-methyl-L-alanine.[1][7] Common reducing agents include sodium borohydride or sodium cyanoborohydride.[5][7]
-
Direct N-Methylation with Protecting Groups: This strategy involves protecting the amino and/or carboxylic acid groups of L-alanine before methylation with an agent like methyl iodide.[3] This is followed by deprotection to yield the final product.
-
Eschweiler-Clarke Reaction: This classic method involves the reaction of L-alanine with formaldehyde and formic acid. It is known for its simplicity and tendency to yield mono-methylated products.[1]
Q2: How can I monitor the progress of the reaction?
Reaction progress can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to detect the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the desired product.
Q3: What are the best methods for characterizing the final product?
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the presence of the methylamino and propanoic acid moieties.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
HPLC: To determine the purity of the final product.[8]
-
Melting Point: To compare with the literature value for the pure compound.[7]
III. Experimental Protocols & Workflows
Optimized Protocol for Reductive Amination of L-Alanine
This protocol provides a reliable method for the synthesis of (S)-2-(Methylamino)propanoic acid.
-
Dissolution: In a round-bottom flask, dissolve L-alanine in deionized water and cool the solution to 0°C in an ice bath.[7]
-
Imine Formation: Slowly add an aqueous solution of formaldehyde (37%) to the cooled L-alanine solution while maintaining the temperature at 0°C.[7]
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride in a small amount of water. Add this reducing agent solution dropwise to the reaction mixture, ensuring the temperature remains low.[7]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[7]
-
Quenching and Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to decompose any excess borohydride.[7]
-
Purification: The crude product can be purified using ion-exchange chromatography. Load the acidified reaction mixture onto a cation-exchange resin (e.g., Dowex 50W X8). Wash the column with deionized water to remove unreacted starting materials and byproducts. Elute the desired product with a dilute base, such as aqueous ammonia.[3][7]
-
Hydrochloride Salt Formation: After elution and concentration, dissolve the N-methyl-L-alanine in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.[9]
-
Final Purification: The hydrochloride salt can be further purified by recrystallization.[10]
Visualizing the Synthetic Workflow
The following diagram outlines the key steps in the reductive amination synthesis of (S)-2-(Methylamino)propanoic acid.
Caption: Workflow for the synthesis of (S)-2-(Methylamino)propanoic acid.
Logical Troubleshooting Workflow for Low Yield
This diagram provides a systematic approach to diagnosing the cause of low product yield.
Caption: Troubleshooting workflow for low product yield.
IV. References
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. Available at: [Link]
-
PrepChem.com. Synthesis of N-acetyl-N-methyl-L-alanine. Available at: [Link]
-
CAS 16012-55-8 (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. (n.d.). Available at: [Link]
-
ChemBK. (S)-2-(METHYLAMINO)PROPANOIC ACID HCL. Available at: [Link]
-
Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Available at: [Link]
-
ResearchGate. (n.d.). The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine | Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Available at: [Link]
-
RSC Publishing. (n.d.). The effect of N-methylation on the conformational landscape of alanine. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. Available at: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Pharmaffiliates. Alanine-Impurities. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Available at: [Link]
-
PubChem. (R)-2-(Methylamino)propanoic acid hydrochloride. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
PubChem. 2-(Methylamino)propanoic acid hydrochloride. Available at: [Link]
Sources
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for N-Methyl-L-alanine Hydrochloride
Welcome to the Technical Support Center for N-Methyl-L-alanine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for the purification of this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Introduction
N-Methyl-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and peptide design.[1] Its incorporation into peptide backbones can enhance metabolic stability, increase cell permeability, and modulate biological activity.[2] The hydrochloride salt is a common and stable form of this amino acid, making it a convenient precursor in various synthetic applications.[3] However, achieving high purity of N-Methyl-L-alanine hydrochloride is crucial for its successful use, as even minor impurities can significantly impact downstream applications.
This guide provides practical, field-proven insights into the most effective purification strategies, focusing on common issues and their resolutions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of N-Methyl-L-alanine hydrochloride, offering potential causes and actionable solutions.
Issue 1: Low Yield of Purified Crystals After Recrystallization
Q: I am experiencing a significant loss of product during recrystallization. What are the likely causes and how can I improve my yield?
A: Low recovery during crystallization is a frequent challenge. The primary reasons often revolve around the solvent system and the crystallization conditions.
-
Possible Cause 1: Inappropriate Solvent System. The chosen solvent may be too effective at solubilizing N-Methyl-L-alanine hydrochloride, even at low temperatures, leading to a substantial amount of the product remaining in the mother liquor.[1]
-
Solution: A mixed solvent system is often effective. A common and well-documented approach for amino acids is to dissolve the crude product in a minimal amount of a good solvent (like hot water) and then induce precipitation by adding a larger volume of an anti-solvent (such as methanol or ethanol) in which the compound is less soluble.[1] The significant solubility of N-Methyl-L-alanine hydrochloride in water and its lower solubility in alcohols make this a highly effective strategy.[1][4]
-
-
Possible Cause 2: Incomplete Precipitation. The cooling process might be too rapid, or the final temperature not low enough to ensure maximum crystallization.
-
Solution: Employ a gradual cooling process. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to a refrigerator (0–4 °C). Leaving the mixture undisturbed overnight will maximize the formation of crystals.[1]
-
-
Possible Cause 3: Loss During Washing. The solvent used to wash the filtered crystals may be dissolving a portion of the purified product.
-
Solution: Always use a cold anti-solvent (e.g., ice-cold methanol or ethanol) to wash the crystals. This minimizes the dissolution of the product while effectively removing residual impurities from the mother liquor.
-
Issue 2: Presence of Chemical Impurities in the Final Product
Q: My final product analysis (NMR or HPLC) shows the presence of unreacted L-alanine and/or the over-methylated byproduct, N,N-dimethyl-L-alanine. How can I remove these?
A: The removal of structurally similar impurities requires more specific purification techniques beyond simple crystallization.
-
Primary Solution: Ion-Exchange Chromatography. This is the most effective method for separating N-Methyl-L-alanine from both its precursor (L-alanine) and its over-methylated byproduct.[5]
-
Principle: The separation is based on the differential binding of these amino acids to a charged resin.
-
Recommended Protocol:
-
Resin Selection: Use a strong cation-exchange resin (e.g., Dowex 50-X4) in its H⁺ form.[5]
-
Loading: Dissolve the crude N-Methyl-L-alanine hydrochloride in deionized water and load it onto the equilibrated column.
-
Washing: Wash the column with deionized water to remove any uncharged or anionic impurities.
-
Elution: Elute the bound amino acids using a dilute base, such as aqueous ammonia.[5] Due to differences in their isoelectric points and affinities for the resin, L-alanine, N-Methyl-L-alanine, and N,N-dimethyl-L-alanine will elute at different times, allowing for their separation. The fractions can be monitored by TLC or HPLC to identify and collect the pure N-Methyl-L-alanine.
-
-
-
Alternative Solution: Preparative HPLC. For smaller scales or very high purity requirements, preparative reverse-phase HPLC can be employed. The mobile phase conditions will need to be optimized to achieve baseline separation of the closely related compounds.
Issue 3: Poor Crystal Quality (Oiling Out, Fine Powder, or Discoloration)
Q: My attempts at crystallization result in an oil, a very fine powder that is difficult to filter, or colored crystals. What can I do to improve the crystal quality?
A: Crystal morphology and color are influenced by purity, supersaturation, and the rate of crystallization.
-
Problem: "Oiling Out" (Formation of a liquid phase instead of solid crystals).
-
Possible Causes:
-
Solutions:
-
Reduce Supersaturation: Re-heat the solution until the oil dissolves and then allow it to cool more slowly. You can also add a small amount of the primary solvent to reduce the overall concentration.[6]
-
Seeding: Introduce a few seed crystals of pure N-Methyl-L-alanine hydrochloride at a temperature slightly above the point where oiling out occurs to encourage direct crystallization.[6]
-
-
-
Problem: Formation of a Fine Powder or Small Needles.
-
Possible Cause: Very rapid crystallization due to high supersaturation or insufficient time for crystal growth.[6]
-
Solution: Slow down the crystallization process. Reduce the cooling rate and/or use a solvent system where the solubility is slightly higher to allow for slower, more controlled crystal growth.[6]
-
-
Problem: Discolored Crystals.
Issue 4: Chiral Purity Concerns (Presence of D-enantiomer)
Q: I am concerned about the enantiomeric purity of my N-Methyl-L-alanine hydrochloride. How can I assess and improve it?
A: Ensuring high enantiomeric purity is critical, especially for pharmaceutical applications.[1]
-
Assessment of Chiral Purity: Chiral HPLC. This is the gold standard for determining the enantiomeric excess (ee) of your product.
-
Methodology:
-
Direct Method: Use a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide like teicoplanin (e.g., Astec CHIROBIOTIC® T). This allows for the direct separation of the underivatized enantiomers.
-
Indirect Method: Derivatize the N-Methyl-L-alanine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).
-
-
-
Improving Chiral Purity:
-
Chiral Preparative HPLC: This is the most direct method for separating the L- and D-enantiomers on a preparative scale using a chiral column.
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic N-methyl-alanine with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and treated with a strong acid or base to liberate the enantiomerically pure N-Methyl-L-alanine.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of N-Methyl-L-alanine hydrochloride?
A1: A mixture of water and a water-miscible organic solvent is an excellent starting point. A well-documented method for similar amino acids involves dissolving the crude product in a minimal amount of hot water and then inducing precipitation by adding a larger volume of methanol upon cooling.[1] The high solubility of N-Methyl-L-alanine in water and its lower solubility in alcohols make this an effective system.[1]
Q2: How can I assess the purity of my final N-Methyl-L-alanine hydrochloride product?
A2: A combination of analytical techniques should be used to confirm purity:
-
Melting Point: A sharp melting point range consistent with the literature value is a good indicator of high purity.[1]
-
Spectroscopy:
-
Chromatography:
Q3: My N-Methyl-L-alanine hydrochloride is hygroscopic. How should I handle and store it?
A3: The hydrochloride salt can be hygroscopic.[8] It is recommended to store it in a tightly sealed container in a desiccator or under an inert atmosphere to prevent moisture absorption. When weighing and handling, do so in a dry environment if possible, and minimize its exposure to ambient air.
Q4: Can I use the freebase N-Methyl-L-alanine for purification by crystallization?
A4: While possible, the hydrochloride salt is generally easier to crystallize and handle due to its higher melting point and different solubility profile. The freebase amino acid is zwitterionic and may have different crystallization characteristics. Often, converting to the hydrochloride salt is a deliberate step to facilitate purification by crystallization.[9]
Part 3: Data & Protocols
Solubility Data
| Solvent | Solubility of N-Methyl-L-alanine | Solubility of N-Methyl-L-alanine hydrochloride | Reference(s) |
| Water | Good solubility, approx. 50g/100mL | Soluble | [1][4] |
| Methanol | Slightly soluble | Soluble | [1][4] |
| Ethanol | Slightly soluble | Soluble | [1][10] |
| Ether | Insoluble | Insoluble | [1] |
Note: This table provides a qualitative summary. Exact solubilities can vary with temperature and the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of N-Methyl-L-alanine Hydrochloride
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in your crude product.
-
Dissolution: In a fume hood, place the crude N-Methyl-L-alanine hydrochloride in an Erlenmeyer flask. Add a minimal amount of deionized water and gently warm the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solution for extended periods.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Precipitation: To the hot filtrate, slowly add methanol (approximately 5 times the volume of water used) with stirring. The solution should become slightly cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Ion-Exchange Chromatography for Purification
-
Resin Preparation: Swell the cation-exchange resin (e.g., Dowex 50-X4) in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water, followed by an acid (e.g., 1 M HCl) to ensure it is in the H⁺ form, and then wash again with deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude N-Methyl-L-alanine hydrochloride in a small volume of deionized water and carefully load it onto the top of the resin bed.
-
Washing: Wash the column with several column volumes of deionized water to elute any unbound impurities.
-
Elution: Begin elution with a dilute aqueous ammonia solution (e.g., 0.5 M). Collect fractions and monitor them by TLC (ninhydrin stain) or HPLC to identify the fractions containing the pure N-Methyl-L-alanine.
-
Isolation: Combine the pure fractions, and remove the ammonia and water under reduced pressure. The resulting N-Methyl-L-alanine can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol) and adding a stoichiometric amount of hydrochloric acid.
Part 4: Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
-
ChemBK. (2024, April 9). N-alpha-Methyl-L-alanine hydrochloride. Retrieved from [Link]
-
ResearchGate. Chromatograms of the enantiomer resolution of racemic alanine... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Unilong Industry Co., Ltd. N-Methyl-DL-alanine Hydrochloride Properties: A Comprehensive Guide for Manufacturers. Retrieved from [Link]
-
G-Biosciences. Ion Exchange Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
PrepChem.com. Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
Organic Syntheses. (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]
-
Nature. (2018, August 27). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Retrieved from [Link]
-
NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, April 23). N-Methyl-d,l Alanine. Retrieved from [Link]
-
Pharmaffiliates. Alanine-Impurities. Retrieved from [Link]
-
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
-
UCLA. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Retrieved from [Link]
-
PubChem - NIH. N-Methyl-L-Alanine. Retrieved from [Link]
-
MDPI. (2023, November 1). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]
- Google Patents. US5118815A - Method for crystallization of amino acids.
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Overcoming solubility issues with (S)-2-(Methylamino)propanoic acid hydrochloride
Technical Support Center: (S)-2-(Methylamino)propanoic acid hydrochloride
Welcome to the technical support guide for this compound (CAS No: 65672-32-4). This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is typically a white to off-white crystalline solid.[1] As the hydrochloride salt of a small amino acid derivative, its chemical structure dictates its solubility profile. The presence of the carboxyl, secondary amine (as a hydrochloride salt), and the ionic nature of the hydrochloride salt itself makes it a polar molecule.
Consequently, it exhibits good solubility in water and other polar protic solvents like ethanol and methanol.[1][2] Conversely, it is generally insoluble in non-polar organic solvents such as hydrocarbons.[3] The hydrochloride salt form significantly enhances its aqueous solubility compared to its free base form.[4][5]
Q2: I'm struggling to dissolve the compound in a neutral aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?
This is a common and important observation rooted in the amphoteric nature of amino acids. Although it is a hydrochloride salt, in solution, it exists in equilibrium with its different ionic forms. The solubility of amino acids is highly dependent on the pH of the solvent.[6][7]
At a specific pH, known as the isoelectric point (pI), the amino acid derivative exists predominantly as a zwitterion, with both a positive charge on the amino group (NH2+) and a negative charge on the carboxyl group (COO-), resulting in a net neutral charge.[8] Molecules are often least soluble in water at their isoelectric point because the strong intermolecular electrostatic attractions in the solid crystal lattice are not as easily overcome by interactions with water molecules when the net charge is zero. While the exact pI for this specific molecule is not readily published, for similar small amino acids, it typically falls in the range of pH 4-7. It is likely that at pH 7.4, you are near enough to the pI to experience significantly reduced solubility.
Q3: How does adjusting the pH improve the solubility of this compound?
Adjusting the pH away from the isoelectric point (pI) will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thus increasing solubility.[8][9]
-
Acidic Conditions (Low pH): By adding an acid (e.g., HCl), you lower the pH. The carboxyl group (COO-) becomes protonated to its neutral form (-COOH). The amino group remains protonated as a positive ion (-NH2+-). This results in the molecule carrying a net positive charge, making it more soluble.
-
Alkaline Conditions (High pH): By adding a base (e.g., NaOH), you raise the pH. The protonated amino group (-NH2+-) is deprotonated to its neutral form (-NH-). The carboxyl group remains deprotonated as a negative ion (-COO-). This results in the molecule carrying a net negative charge, which also increases its solubility in water.
The increase in solubility is directly proportional to the amount of acid or base added once you move away from the pI.[7]
Q4: Can temperature be used to increase the solubility?
Yes, for most amino acids, solubility in water is an endothermic process, meaning it increases as the temperature rises.[10][11][12] If you are preparing a stock solution, gentle warming can be an effective method to dissolve the compound. However, it is crucial to consider the thermal stability of the compound and any other components in your formulation. Always test on a small scale first. Once the solution cools to room temperature, the compound may precipitate if the concentration exceeds its solubility limit at that lower temperature.
Troubleshooting Guide
Problem 1: The compound won't dissolve completely in my chosen solvent.
This is the most frequent issue. A systematic approach is the key to solving it.
Below is a workflow to guide your troubleshooting process, starting with the simplest and most common solutions.
Caption: Systematic workflow for troubleshooting solubility.
Problem 2: The compound dissolved after pH adjustment, but crashed out of solution later.
Cause: This typically happens for one of two reasons:
-
Return to Isoelectric Point: The pH of your solution may have shifted back towards the pI. This can occur if you mix your stock solution with a buffer of a different pH, causing the final pH to fall into the region of low solubility.
-
Temperature Change: If you used heat to dissolve the compound, it may precipitate upon cooling to room temperature if the solution is supersaturated.
Solution:
-
Verify the pH of the final solution and adjust if necessary.
-
When diluting a pH-adjusted stock solution, dilute it into a final buffer that will maintain the desired pH.
-
If precipitation is due to cooling, you may need to work with a lower concentration or maintain the solution at a higher temperature (if experimentally feasible).
Problem 3: I need to use a mixed-solvent system for my experiment. Which organic solvents are compatible?
Rationale: Sometimes an experiment requires the use of organic co-solvents. The principle of "like dissolves like" is paramount.[13] Since this compound is a polar, ionic compound, you should use polar, water-miscible co-solvents.[14]
Recommendations:
-
Good choices: Ethanol, Methanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO).[15] These are polar and miscible with water.
-
Poor choices: Toluene, Hexane, Dichloromethane (DCM), Diethyl Ether. These are non-polar or weakly polar and will not effectively solvate the ionic compound.
Experimental Protocol: Using a Co-solvent
-
Attempt to dissolve the compound in the primary solvent (e.g., your aqueous buffer) first.
-
If solubility is poor, add the co-solvent (e.g., DMSO) dropwise or in small, incremental percentages (e.g., 1-2% v/v at a time) while vortexing or stirring.
-
Monitor for dissolution. Be aware that high concentrations of organic solvents can disrupt biological assays or affect cell viability. Always run a vehicle control with the same final concentration of the co-solvent in your experiment.
Data & Protocols
Table 1: Qualitative Solubility Profile
This table provides a general guide to solvent selection based on principles of chemical polarity.
| Solvent Class | Examples | Expected Solubility of (S)-2-(Methylamino)propanoic acid HCl | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The solvent's hydrogen bonds and high polarity effectively solvate the charged carboxyl and amino groups and the chloride ion.[1][3] |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to Low | These solvents have high polarity but lack O-H or N-H bonds. They can solvate the cation but are less effective at solvating the anion. Solubility is often lower than in protic solvents.[15] |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The non-polar solvent molecules cannot overcome the strong ionic and polar interactions within the compound's crystal lattice.[3] |
Diagram: The Effect of pH on Molecular Charge and Solubility
This diagram illustrates how changes in pH alter the ionic state of an amino acid hydrochloride, thereby influencing its aqueous solubility.
Caption: Relationship between pH, molecular charge, and solubility.
Protocol: Experimental Determination of Optimal pH for Solubilization
Objective: To find a suitable pH for dissolving this compound at a target concentration.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl solution
-
0.1 M NaOH solution
-
Calibrated pH meter
-
Small-volume glass vials
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: Weigh out an identical amount of the compound into three separate vials (e.g., enough for a final concentration of 10 mg/mL).
-
Add Solvent: Add the same volume of deionized water to each vial (e.g., 1 mL). Place a small stir bar in each.
-
Neutral Control (Vial 1): Stir this suspension at room temperature for 10-15 minutes. Observe and record the degree of dissolution. This is your baseline at near-neutral pH.
-
Acidic Titration (Vial 2): While stirring, slowly add 0.1 M HCl dropwise. After each drop, allow the solution to mix for 1-2 minutes. Observe for dissolution. Continue adding HCl until the solid is fully dissolved.
-
Measure pH: Once dissolved, measure and record the pH of the solution in Vial 2. This is your upper limit for an effective acidic pH.
-
Alkaline Titration (Vial 3): While stirring, slowly add 0.1 M NaOH dropwise. After each drop, allow the solution to mix for 1-2 minutes. Observe for dissolution. Continue adding NaOH until the solid is fully dissolved.
-
Measure pH: Once dissolved, measure and record the pH of the solution in Vial 3. This is your lower limit for an effective alkaline pH.
References
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
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Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
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International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. [Link]
-
Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]
-
USP. (2012). Description and Solubility. [Link]
-
ChemBK. (n.d.). (S)-2-(METHYLAMINO)PROPANOIC ACID HCL. [Link]
-
Avdeef, A. (2025). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. [Link]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
-
Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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National Institutes of Health. (n.d.). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. [Link]
-
RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
PubMed Central. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]
-
Pharmanecia. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. [Link]
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PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]
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Fisher Scientific. (2012). Safety Data Sheet - Propionic acid. [Link]
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ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. [Link]
-
Ferreira, L. A., et al. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Solution Chemistry. [Link]
-
Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. Semantic Scholar. [Link]
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ResearchGate. (2025). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Request PDF. [Link]
-
PubChem. (n.d.). Propionic Acid. [Link]
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Common side reactions in the synthesis of N-Methyl-L-alanine hydrochloride
Welcome to the comprehensive technical support guide for the synthesis of N-Methyl-L-alanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthesis.
Introduction
N-Methyl-L-alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design. Its incorporation into peptide backbones can enhance metabolic stability against proteolytic degradation and improve cell permeability.[1][2] However, its synthesis is not without challenges. This guide will address the most common side reactions and provide practical, field-proven solutions.
The primary chemical synthesis routes for N-Methyl-L-alanine include:
-
Direct methylation of protected L-alanine.
-
Reductive amination of a keto acid precursor (e.g., pyruvic acid).
-
The Eschweiler-Clarke reaction.
Each method has its own set of potential side reactions, which we will address in detail.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Significant formation of N,N-dimethyl-L-alanine (Over-methylation)
Q: My final product analysis (NMR or MS) shows a substantial amount of the di-methylated byproduct. How can I prevent this?
A: Over-methylation is a frequent side reaction, particularly when employing highly reactive methylating agents like methyl iodide.[3] The initially formed N-Methyl-L-alanine is still nucleophilic and can react further with the methylating agent.
Causality: The nucleophilicity of the secondary amine in N-Methyl-L-alanine is often comparable to or even greater than the primary amine of the starting L-alanine derivative. In the presence of excess methylating agent and a suitable base, the formation of the tertiary amine, N,N-dimethyl-L-alanine, is thermodynamically favorable.
Troubleshooting & Optimization:
| Solution | Mechanism of Action & Rationale |
| 1. Stoichiometric Control of Methylating Agent | Carefully control the stoichiometry of your methylating agent (e.g., methyl iodide). Use a 1:1 molar ratio or only a slight excess relative to your N-protected L-alanine.[3] This limits the availability of the methylating agent for the second methylation step. |
| 2. Utilize the Eschweiler-Clarke Reaction | This is a highly recommended method to prevent over-methylation.[4] The reaction involves methylation using formaldehyde and formic acid. The reaction mechanism inherently stops at the tertiary amine stage and will not proceed to form a quaternary ammonium salt.[5][6] |
| 3. Monitor Reaction Progress | Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired mono-methylated product is maximized. |
Below is a diagram illustrating the desired reaction versus the over-methylation side reaction.
Caption: Decision workflow for selecting a synthesis method to minimize racemization.
Issue 3: Low Yield of N-Methyl-L-alanine Hydrochloride
Q: I performed the synthesis, but my final yield is significantly lower than expected. What are the common causes?
A: Low yields can stem from several factors including incomplete reactions, suboptimal conditions, or difficulties during workup and purification. [4] Troubleshooting & Optimization:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Verify the stoichiometry of all reagents. Ensure adequate reaction time and appropriate temperature. For instance, the Eschweiler-Clarke reaction often requires heating to 80-100°C to proceed efficiently. [4] |
| Suboptimal Reaction Conditions | For reductive amination, pH is crucial. Imine formation is favored under mildly acidic conditions (pH ~6-7), and the reduction is efficient at this pH with a selective reducing agent like NaBH₃CN. [4] |
| Presence of Water (for specific methods) | Methods using reagents like sodium hydride (NaH) require strictly anhydrous conditions. Water will quench the hydride, rendering it ineffective. Ensure all glassware is oven-dried and solvents are anhydrous. [4] |
| Difficulties in Workup and Purification | N-Methyl-L-alanine is a small, polar molecule with high solubility in the aqueous phase, leading to losses during extraction. [4]Perform multiple extractions with a suitable organic solvent. For the final hydrochloride salt, ensure complete protonation with HCl before attempting isolation. |
Experimental Protocols
Protocol 1: N-Methylation of L-alanine via Eschweiler-Clarke Reaction
This method is advantageous for its simplicity and for avoiding over-methylation. [5] Materials:
-
L-alanine
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve L-alanine (1.0 eq) in formic acid (approx. 3.0 eq).
-
To this solution, add aqueous formaldehyde (approx. 2.5 eq).
-
Heat the reaction mixture to 90-100°C and maintain for 4-6 hours. Monitor the reaction progress by TLC. [4]4. After completion, cool the mixture to room temperature.
-
Carefully add concentrated HCl to the reaction mixture. This step protonates the product to form the hydrochloride salt and helps to decompose any remaining formaldehyde and formic acid.
-
Evaporate the mixture to dryness under reduced pressure.
-
The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure N-Methyl-L-alanine hydrochloride.
References
- Technical Support Center: N-Methylation of Alanine - Benchchem.
- One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Nature.
- Technical Support Center: N-Methyl-L-alanine Synthesis - Benchchem.
- Synthesis of N-Methyl-L-alanine: A Technical Guide - Benchchem.
- Eschweiler–Clarke reaction - Wikipedia.
- Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH.
- N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis - Benchchem.
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- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of (S)-2-(Methylamino)propanoic acid hydrochloride under different conditions
Introduction
Welcome to the comprehensive technical support guide for stability studies of (S)-2-(Methylamino)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting stability programs for this active pharmaceutical ingredient (API). As an amino acid derivative, understanding its stability profile under various environmental conditions is critical for ensuring its quality, safety, and efficacy throughout its lifecycle.
This guide is structured to address common challenges and questions that arise during stability testing, moving from foundational principles to specific experimental protocols and troubleshooting. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common questions and solutions to problems you may encounter during your stability studies of this compound.
Section 1.1: General Stability Program Design
Question: Where do I start with designing a stability study for this compound?
Answer: The foundation of any stability program is the ICH Q1A(R2) guideline, "Stability Testing of New Drug Substances and Products."[1][2][3] This guideline outlines the core requirements for a stability data package for regulatory submissions. Your initial steps should involve:
-
Forced Degradation Studies: Before initiating long-term and accelerated studies, it is essential to conduct forced degradation studies to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5][6]
-
Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.[1]
-
Container Closure System: The choice of container closure system is critical and should be representative of what will be used for storage and distribution.
-
Test Parameters: A comprehensive list of test parameters should be established, including appearance, assay, degradation products, and any other critical quality attributes.
Troubleshooting:
-
Issue: My initial forced degradation studies show no degradation.
-
Solution: This indicates that the stress conditions may not have been stringent enough. The goal of forced degradation is to achieve 5-20% degradation of the active substance.[7] Consider increasing the duration of exposure, the concentration of the stress agent (e.g., acid, base, oxidizing agent), or the temperature.[6][8] However, avoid overly harsh conditions that could lead to degradation pathways not relevant to normal storage conditions.
Section 1.2: Hydrolytic Stability
Question: What are the primary concerns for the hydrolytic stability of this compound?
Answer: As an amino acid derivative, this compound possesses functional groups susceptible to hydrolysis, particularly the carboxylic acid and the amino group. The hydrochloride salt form generally enhances water solubility.[9] The rate and extent of hydrolysis are highly dependent on pH and temperature. It is crucial to investigate a wide pH range (e.g., pH 2, 7, and 10) to identify the pH of maximum stability.
Troubleshooting:
-
Issue: I am observing rapid degradation at both acidic and basic pH.
-
Solution: This is not uncommon for amino acid-based compounds. Focus on identifying a narrower pH range of optimal stability. This information is critical for formulation development, suggesting that a buffered formulation may be necessary to maintain the shelf-life of a liquid dosage form. For solid-state studies, this highlights the importance of controlling moisture content.
Section 1.3: Photostability
Question: Is this compound likely to be photosensitive?
Answer: While the core structure of (S)-2-(Methylamino)propanoic acid does not contain a chromophore that strongly absorbs UV radiation, photostability testing is a mandatory part of stress testing according to ICH Q1B.[10] The purpose of these studies is to determine if light exposure leads to unacceptable changes.
Troubleshooting:
-
Issue: My photostability studies show significant degradation and color change.
-
Solution: This indicates that the compound is photosensitive. The immediate next step is to test the drug substance in its intended packaging to see if the packaging provides adequate protection. If not, light-resistant packaging (e.g., amber vials, opaque containers) will be required. It is also crucial to identify the photolytic degradation products to understand the degradation pathway.
Section 1.4: Thermal Stability
Question: What are the expected thermal degradation pathways for this compound?
Answer: In the solid state, thermal degradation can be influenced by factors such as moisture content and the presence of impurities. Potential degradation pathways could include decarboxylation, dimerization, or other complex reactions. It is important to conduct thermal stability studies at temperatures above the recommended storage conditions to accelerate degradation and identify potential issues.
Troubleshooting:
-
Issue: I am seeing inconsistent thermal degradation results between batches.
-
Solution: This could be due to variations in impurity profiles or physical properties (e.g., particle size, crystal form) between batches. It is essential to fully characterize each batch used in the stability study. If polymorphism is suspected, techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) should be employed.
Section 1.5: Oxidative Stability
Question: How susceptible is this compound to oxidation?
Answer: The secondary amine in the structure could be susceptible to oxidation.[9] Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this vulnerability.[4] The presence of trace metals can also catalyze oxidative degradation.
Troubleshooting:
-
Issue: My oxidative stress studies are showing multiple degradation peaks in the chromatogram.
-
Solution: This is common in oxidative degradation. The goal is to identify the major degradation products and propose their structures. Using a mass spectrometer in line with your HPLC (LC-MS) is a powerful tool for this purpose.[11] Understanding these degradation products is crucial for setting appropriate specifications for the drug substance.
Part 2: Experimental Protocols & Data Presentation
This section provides detailed protocols for key stability studies and examples of how to present the resulting data.
Section 2.1: Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study for this compound.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature for 24 hours.
-
Thermal Degradation (Solution): Store the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid drug substance in a controlled temperature chamber at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10] A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Data Presentation: The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 24 hours | 60°C | ||
| 3% H2O2 | 24 hours | Room Temp | ||
| Heat (Solution) | 48 hours | 60°C | ||
| Heat (Solid) | 48 hours | 80°C | ||
| Photostability | As per ICH Q1B | Room Temp |
This table should be populated with experimental data.
Section 2.2: Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.
Part 3: Visualizations
Diagram 1: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
References
-
ICH Q1A(R2) Guideline - ICH. [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [Link]
-
ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms - ResearchGate. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products | FDA. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
CAS 16012-55-8 (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. [Link]
-
Forced Degradation Studies - SciSpace. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]
-
Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed. [Link]
-
(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. [Link]
-
Analytical Techniques In Stability Testing | Separation Science. [Link]
-
(R)-2-(Methylamino)propanoic acid hydrochloride - PubChem. [Link]
-
(2S)-2-amino-3-(2-methylanilino)propanoic acid - PubChem. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. [Link]
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Identifying and removing impurities from (S)-2-(Methylamino)propanoic acid hydrochloride
Introduction: The Pursuit of Purity
(S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-alanine hydrochloride, is a critical chiral building block in modern organic synthesis, particularly in the development of novel therapeutics and peptidomimetics.[1][2] Its incorporation into molecular structures can significantly enhance properties like metabolic stability and bioavailability.[1] However, the synthetic routes used to produce this compound can introduce a variety of impurities that may compromise experimental outcomes and the safety profile of downstream products.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered in identifying and removing impurities from this compound, ensuring the high purity required for demanding applications.
Section 1: Frequently Asked Questions - Impurity Profiling
This section addresses the foundational questions regarding the types of impurities you may encounter and the analytical techniques required to detect them.
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: Impurities typically originate from the synthetic route employed. Common methods include the direct N-methylation of L-alanine or the reductive amination of a keto-acid precursor.[3][4] Consequently, impurities can be categorized as follows:
| Impurity Category | Specific Examples | Potential Origin | Recommended Detection Method |
| Starting Materials | L-alanine, Pyruvic acid, Methylamine | Incomplete reaction | HPLC, ¹H NMR |
| Reagent-Related | Protecting groups (e.g., Cbz), Methylating agents (e.g., methyl iodide remnants) | Carryover from synthesis and workup | HPLC, ¹H NMR |
| Process-Related | (R)-2-(Methylamino)propanoic acid hydrochloride (D-enantiomer) | Racemization during synthesis | Chiral HPLC, Optical Rotation[2][5] |
| Side-Products | Over-methylated species (N,N-dimethyl-L-alanine), Unreacted imine intermediate, Cyanide adducts (if using NaBH₃CN)[6] | Non-specific reactions, incomplete reduction | HPLC, LC-MS, ¹H NMR |
| Solvents & Water | Residual solvents (e.g., Ethanol, Methanol, THF), Excess water | Incomplete drying post-purification | Gas Chromatography (GC), Karl Fischer Titration[5] |
Q2: Which analytical technique is the best starting point for assessing the purity of my sample?
A2: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for evaluating the purity of amino acids and their derivatives.[5][7] A reversed-phase HPLC (RP-HPLC) setup is an excellent starting point. It separates compounds based on their polarity, effectively resolving the target molecule from most process-related impurities and unreacted starting materials. Purity is generally assessed by UV detection around 210-220 nm, where the peptide bond and carboxyl group absorb light.[5]
Q3: My HPLC shows a single, sharp peak. Does this guarantee my sample is pure?
A3: Not necessarily. While a single peak on a standard achiral HPLC is a good sign, it cannot resolve enantiomers. The most critical impurity for a chiral compound like this compound is its mirror image, the (R)-enantiomer. These two compounds have identical physical properties and will co-elute on a standard column. Therefore, you must perform Chiral HPLC analysis to determine the enantiomeric purity (e.g., enantiomeric excess or 'ee').[1]
Q4: How do I set up a Chiral HPLC analysis to check for the (R)-enantiomer?
A4: Chiral HPLC requires a specialized column containing a chiral stationary phase (CSP). For amino acid derivatives, CSPs based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™ phases) or polysaccharide derivatives are highly effective. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times. A typical method might involve derivatization to form diastereomers, which can then be separated on a standard C18 column.[1]
Q5: Beyond chromatography, what other techniques are essential for full characterization?
A5: For comprehensive validation, a multi-technique approach is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the main component and can help identify and quantify structurally similar impurities.[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and any impurities, helping to confirm their identities.[5]
-
Optical Rotation: Measures the rotation of plane-polarized light by the sample. A pure sample of the (S)-enantiomer should have a specific rotation value that matches literature reports, providing a bulk confirmation of chiral integrity.[2][5]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your analysis and purification workflows.
Workflow: From Crude Product to Purity Confirmation
Q: My achiral HPLC shows several small peaks besides the main product peak. What should I do?
A: This indicates the presence of process-related impurities or starting materials.
-
Hypothesize Identity: Based on your synthetic route, list potential impurities (see Q1). For example, if you used reductive amination of sodium pyruvate with methylamine hydrochloride, you might have unreacted pyruvate or an imine intermediate.[3]
-
Confirm Identity: Use LC-MS to get the molecular weight of the species in each peak. This is often the quickest way to confirm or deny your hypotheses.
-
Select Purification: For most small-molecule impurities that are structurally different from your product, recrystallization is the most effective and scalable purification method.
Q: My chiral HPLC shows two peaks, indicating I have a mix of (S) and (R) enantiomers. How can I remove the unwanted (R)-enantiomer?
A: This is a common but challenging issue.
-
For low levels of the (R)-enantiomer (<5%): A carefully optimized recrystallization may be sufficient. Sometimes, the racemic mixture has different solubility properties than the pure enantiomer, allowing for enrichment of the desired (S)-form in the crystals.
-
For high levels of the (R)-enantiomer (>5%): Standard recrystallization is unlikely to be effective. You will need to perform a chiral resolution . This can be done via preparative chiral HPLC, which uses a larger version of the analytical chiral column to separate and collect the two enantiomers. Alternatively, classical resolution involves forming diastereomeric salts with a chiral resolving agent, separating them by crystallization, and then liberating the desired enantiomer.
Q: I performed a recrystallization, but my sample is still not pure. What went wrong?
A: The success of recrystallization hinges on the proper choice of solvent and technique.[8]
-
Incorrect Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. You may need to screen a new solvent or use a binary solvent system (e.g., ethanol/water) to achieve the ideal solubility profile.[9]
-
Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice. The solution should be allowed to cool slowly to room temperature first, then placed in an ice bath to maximize yield.
-
Insufficient Washing: After filtering the crystals, they must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities. Using warm solvent will redissolve your product.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key purification and analysis techniques discussed.
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is designed to remove most process-related, non-enantiomeric impurities. The principle relies on the high solubility of the polar amino acid hydrochloride in a hot polar solvent mixture and its lower solubility upon cooling, leaving more soluble impurities behind in the solution.
-
Dissolution: In a clean Erlenmeyer flask, add your crude this compound. For every 1 gram of crude material, add 5 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add deionized water dropwise until the solid just completely dissolves. Avoid adding a large excess of water.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Filtration: Set up a Büchner funnel with a filter paper that fits snugly. Wet the paper with a small amount of ice-cold ethanol.
-
Collection: Pour the cold slurry into the funnel and apply a vacuum to filter the crystals.
-
Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small volume (e.g., 2-3 mL per gram of starting material) of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Transfer the purified white crystals to a watch glass and dry them under a vacuum to remove all residual solvent. The final product should be a fine, white crystalline solid.[10]
-
Validation: Perform a final purity check using HPLC and Chiral HPLC to confirm the removal of impurities and determine the final enantiomeric excess.
Diagram: The Principle of Recrystallization
Protocol 2: Analytical Method for Purity by RP-HPLC
This is a general-purpose method for assessing chemical purity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.
Self-Validation: The trustworthiness of this protocol is confirmed by running a blank (injection of mobile phase only) to ensure no system peaks are present, and by spiking the sample with known potential impurities (like L-alanine) to confirm they would be resolved from the main product peak.
References
- BenchChem Technical Support. (n.d.). Chiral Resolution of Racemic Mixtures for (S)-2-amino-3-(methylamino)propanoic acid hydrochloride. BenchChem.
- BenchChem Technical Support. (n.d.). Purification Methods for 2-Methyl-2-(methylamino)propanoic acid hydrochloride. BenchChem.
- Vulcanchem. (n.d.). This compound. Vulcanchem.
- Chem-Impex. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride. Chem-Impex.
- BenchChem Technical Support. (n.d.). (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. BenchChem.
- Fujita, I., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).
- BenchChem Technical Support. (n.d.). N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. BenchChem.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- Chem-Impex. (n.d.). N-Methyl-L-alanine hydrochloride. Chem-Impex.
- ChemBK. (2024). (S)-2-(METHYLAMINO)PROPANOIC ACID HCL. ChemBK.
- BenchChem Technical Support. (n.d.). Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem.
- ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. ResearchGate.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Sigma-Aldrich.
- Koppenhoefer, B., & Schurig, V. (n.d.). (S)-2-chloroalkanoic acids of high enantiomeric purity from (s)-amino acids. Organic Syntheses Procedure.
- ChemBK. (2024). N-alpha-Methyl-L-alanine hydrochloride. ChemBK.
- Wikipedia. (n.d.). Reductive amination. Wikipedia.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
- Clearsynth. (n.d.). N-Methyl-b-alanine Hydrochloride. Clearsynth.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Pharmaffiliates. (n.d.). Alanine-Impurities. Pharmaffiliates.
- Organic Syntheses Procedure. (n.d.). Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses Procedure.
- Wessjohann, L. A., & Krohn, K. (n.d.). Amino Acid Analysis. Wiley Online Library.
- Santa Cruz Biotechnology. (n.d.). N-Methyl-DL-alanine hydrochloride. Santa Cruz Biotechnology.
- Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate.
- PubChem. (n.d.). (R)-2-(Methylamino)propanoic acid hydrochloride. PubChem.
- Sigma-Aldrich. (n.d.). 2-Methyl-3-(methylamino)propanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Davies, S. G., & Ichihara, O. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- PubChem. (n.d.). 2-(Methylamino)propanoic acid hydrochloride. PubChem.
- Sigma-Aldrich. (n.d.). 2-Methyl-3-(methylamino)propanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.
- PubChem. (n.d.). (2S)-2-(8-methylnonanoylamino)propanoic acid. PubChem.
- BenchChem Technical Support. (2025). Technical Support Center: Crystallization of 3-(2-Iodophenylamino)propanoic acid. BenchChem.
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Technical Support Center: N-Methyl-L-alanine Hydrochloride
Welcome to the Technical Support Center for N-Methyl-L-alanine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving N-Methyl-L-alanine hydrochloride. As Senior Application Scientists, we've compiled this guide based on established chemical principles, field-proven insights, and a thorough review of available technical literature to ensure scientific integrity and practical utility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, handling, and potential degradation of N-Methyl-L-alanine hydrochloride.
Q1: What are the primary degradation pathways for N-Methyl-L-alanine hydrochloride?
While specific comprehensive degradation studies on N-Methyl-L-alanine hydrochloride are not extensively published, based on its chemical structure—an N-methylated alpha-amino acid—we can anticipate several potential degradation pathways under stress conditions. These pathways are analogous to those observed for other amino acids.
-
Oxidative Degradation: The secondary amine and the alpha-carbon are susceptible to oxidation. Oxidizing agents can lead to deamination, demethylation, or the formation of corresponding keto acids or aldehydes. Strong oxidizing conditions may lead to fragmentation of the molecule.
-
Degradation under Acidic/Basic Conditions (Hydrolysis): While the amide bond is absent, extreme pH conditions, especially at elevated temperatures, can potentially lead to racemization, where the L-enantiomer converts to a mixture of L- and D-enantiomers.[1] Safety data sheets for similar compounds indicate incompatibility with strong acids and alkalis.[2]
-
Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation. For N-Methyl-L-alanine, this would result in the formation of ethylmethylamine. Studies on similar amino acids like L-alanine show thermal decomposition occurs at high temperatures, around 310°C.[3]
-
Photodegradation: Exposure to UV light can generate free radicals, potentially leading to a variety of degradation products through complex reaction pathways. Photosensitive groups in a molecule, such as carbonyls and nitroaromatics, can make a compound more susceptible to photodegradation.[4] While N-Methyl-L-alanine hydrochloride does not contain strong chromophores, photolytic degradation is still a possibility under intense UV exposure.
Q2: What are the common impurities found in N-Methyl-L-alanine hydrochloride?
Impurities can arise from the synthetic route or degradation during storage.
-
Synthesis-Related Impurities:
-
Di-N-methyl-L-alanine: This is a common byproduct resulting from over-methylation during chemical synthesis.[1] Careful control of stoichiometry is crucial to minimize its formation.
-
Racemization Products (D-N-Methyl-alanine): Harsh acidic or basic conditions during synthesis or workup can lead to the loss of stereochemical purity.[1]
-
Unreacted Starting Materials: Residual L-alanine may be present if the methylation reaction is incomplete.
-
-
Degradation-Related Impurities:
-
Impurities can form based on the degradation pathways mentioned in Q1. The specific impurities will depend on the storage and handling conditions.
-
Q3: How should I properly store and handle N-Methyl-L-alanine hydrochloride to minimize degradation?
To ensure the integrity of the compound, proper storage and handling are critical.
-
Storage Conditions: It is recommended to store N-Methyl-L-alanine hydrochloride at 0-8°C in a tightly sealed container to protect it from moisture.[5] For long-term storage, keeping it in a freezer at -20°C is advisable.
-
Handling:
-
Avoid exposure to strong light.
-
Keep away from strong oxidizing agents, acids, and bases.[2]
-
Use in a well-ventilated area and avoid generating dust.
-
For preparing solutions, use high-purity solvents and prepare them fresh whenever possible.
-
Section 2: Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during experiments with N-Methyl-L-alanine hydrochloride.
Troubleshooting Guide 1: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)
Problem: You observe unexpected peaks in your HPLC or LC-MS analysis of a sample containing N-Methyl-L-alanine hydrochloride.
| Potential Cause | Troubleshooting Steps |
| Contamination | 1. Analyze a blank (solvent only) to rule out contamination from the solvent or system. 2. Ensure all glassware and equipment are scrupulously clean. |
| Degradation | 1. Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry). 2. Check Solution Stability: If you are working with a stock solution, analyze it over time to assess its stability. Prepare fresh solutions for critical experiments. 3. Consider Experimental Conditions: Evaluate if your experimental conditions (e.g., pH, temperature, presence of oxidizing agents) could be causing degradation. |
| Synthesis-Related Impurities | 1. Characterize the Impurity: If possible, use mass spectrometry to determine the mass of the impurity. Common impurities like di-N-methyl-L-alanine will have a different mass. 2. Confirm Stereopurity: Use a chiral chromatography method to check for the presence of the D-enantiomer. |
Troubleshooting Guide 2: Issues in Solid-Phase Peptide Synthesis (SPPS)
Problem: You are experiencing low coupling efficiency or side reactions when using N-Methyl-L-alanine hydrochloride in SPPS.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The N-methyl group can cause steric hindrance, slowing down the coupling reaction. 1. Extend Coupling Time: Increase the reaction time for the coupling step. 2. Use a Stronger Coupling Reagent: Consider using more potent coupling reagents like HATU or HCTU. 3. Double Coupling: Perform the coupling step twice to ensure complete reaction. |
| Aggregation | N-methylated amino acids can sometimes promote peptide aggregation. 1. Change Solvent: Consider using N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) as the solvent, as it can be better at solvating aggregating peptides.[6] 2. Incorporate Pseudoprolines: If the sequence allows, the use of pseudoproline dipeptides can disrupt aggregation. |
| Incomplete Deprotection | The N-terminal protecting group (e.g., Fmoc) removal might be incomplete. 1. Extend Deprotection Time: Increase the piperidine treatment time. 2. Monitor Deprotection: Use a colorimetric test (e.g., chloranil test) to confirm complete deprotection before proceeding to the next coupling step. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed protocols for analyzing the stability and purity of N-Methyl-L-alanine hydrochloride.
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Objective: To intentionally degrade N-Methyl-L-alanine hydrochloride under various stress conditions to understand its stability and identify degradation products.
Materials:
-
N-Methyl-L-alanine hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve N-Methyl-L-alanine hydrochloride in high-purity water to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples (including a non-degraded control) by a stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify degradation products.
Protocol 2: Purity Analysis by HPLC
Objective: To determine the purity of an N-Methyl-L-alanine hydrochloride sample and quantify any impurities.
-
Column: A reversed-phase C18 column is generally suitable. For chiral purity, a chiral column is required.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
A generalized gradient could be:
-
0-5 min: 5% Acetonitrile
-
5-25 min: 5% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
30-35 min: 95% to 5% Acetonitrile
-
35-40 min: 5% Acetonitrile
This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of N-Methyl-L-alanine hydrochloride under various stress conditions.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for troubleshooting the origin of unexpected peaks in HPLC/LC-MS analysis.
References
-
MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link][7]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link][6]
-
Pharmaceutical Technology Europe. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
ScienceDirect. (2015). Forced degradation and impurity profiling. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link][4]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-L-Alanine. Retrieved from [Link]
-
MDPI. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
MDPI. (2025). Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. Retrieved from [Link][3]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
Sources
Technical Support Center: Enhancing Enantiomeric Excess in (S)-2-(Methylamino)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)propanoic acid, also known as (S)-N-Methylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on maximizing enantiomeric purity. The stereochemical integrity of N-methylated amino acids is paramount, as it directly influences the efficacy, selectivity, and safety of peptide-based therapeutics and other chiral molecules.[1][2] This guide provides troubleshooting advice and detailed protocols to help you achieve high enantiomeric excess (ee) in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (S)-2-(Methylamino)propanoic acid?
A1: There are three main strategies for synthesizing enantiomerically enriched (S)-N-Methylalanine:
-
Direct Methylation of (S)-Alanine: This is a common approach where the amino group of the chiral precursor, (S)-alanine, is methylated. This route is attractive for its directness but requires careful selection of protecting groups to prevent racemization.[3]
-
Asymmetric Synthesis: This involves building the chiral center stereoselectively. A key example is the reductive amination of a prochiral ketone (e.g., pyruvate) using a chiral catalyst or auxiliary.[4] This can offer high enantioselectivity but may require more complex catalysts and optimization.[5]
-
Chiral Resolution of Racemic N-Methylalanine: This method involves synthesizing a racemic mixture of N-methylalanine and then separating the enantiomers.[6] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While effective, this method inherently discards at least 50% of the material unless a racemization and recycling process is implemented.[6]
Q2: Why is racemization a significant issue during the synthesis, particularly when starting from (S)-alanine?
A2: Racemization is a major challenge because the α-proton (the hydrogen on the carbon bearing the amino and carboxyl groups) is acidic.[7][8] During N-methylation, which often employs basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a mixture of (S) and (R) enantiomers and thus a loss of enantiomeric excess.[7][9] The choice of base, solvent, and temperature is critical to minimize this side reaction.[3][7]
Q3: What is enantiomeric excess (ee) and how is it accurately measured for (S)-2-(Methylamino)propanoic acid?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For accurate determination of ee in N-methylalanine, Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique.[10][11] This method uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times and allowing for their separation and quantification.[10][12] Derivatization with a chiral agent, such as Marfey's reagent, can also be used to form diastereomers that can be separated on a standard achiral HPLC column.[2][13]
Visualizing Synthetic Strategies
The selection of a synthetic strategy depends on factors like available starting materials, scale, and required enantiopurity. The following diagram outlines the primary pathways.
Caption: A logical workflow for diagnosing and fixing low enantiomeric excess.
By systematically addressing these common issues using the principles and protocols outlined in this guide, researchers can significantly enhance the enantiomeric excess of (S)-2-(Methylamino)propanoic acid, ensuring the production of high-quality, stereochemically pure compounds for advanced research and development.
References
-
Albericio, F., et al. (2018). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Cirpus, I., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports. Available at: [Link]
-
Grigg, R., & Gunaratne, H. Q. N. (1983). The mechanism of the racemisation of α-amino acids in the presence of aldehydes. Tetrahedron Letters. Available at: [Link]
-
Human Metabolome Database. (2017). Showing metabocard for N-Methylalanine (HMDB0094692). Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - MDPI. (2023, November 1). Retrieved January 9, 2026, from [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]
-
Chromatograms of the enantiomer resolution of racemic alanine (top),... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Chiral Separation of Phenylalanine Methyl Esters using UPC2 | Waters. (n.d.). Retrieved January 9, 2026, from [Link]
-
Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Challenges in the scale-up of N-Methyl-L-alanine hydrochloride production
Technical Support Center: N-Methyl-L-alanine Hydrochloride Production
Welcome to the technical support center for the scale-up of N-Methyl-L-alanine hydrochloride production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to a production environment. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of N-Methyl-L-alanine hydrochloride synthesis.
1. What are the most common synthetic routes for N-Methyl-L-alanine at scale, and what are their primary challenges?
The most prevalent methods for synthesizing N-Methyl-L-alanine are reductive amination of L-pyruvic acid with methylamine and the direct methylation of L-alanine.
-
Reductive Amination: This route often employs a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation. The primary challenge at scale is controlling the reaction temperature and the addition rate of the reducing agent to prevent side reactions and ensure safety.
-
Direct Methylation of L-alanine: This typically involves a methylating agent such as dimethyl sulfate or methyl iodide and a base. The main difficulties are controlling the degree of methylation to prevent the formation of di-methylated and tri-methylated byproducts, as well as handling the toxicity and reactivity of the methylating agents.
2. How can I minimize the formation of the di-methylated byproduct during the N-methylation of L-alanine?
Minimizing the di-methylated byproduct, N,N-dimethyl-L-alanine, is critical for product purity. Several strategies can be employed:
-
Stoichiometric Control: Use a slight excess of L-alanine relative to the methylating agent to ensure the agent is consumed before over-methylation can occur.
-
Controlled Addition: Add the methylating agent slowly and at a controlled temperature (typically lower temperatures are favored) to maintain a low instantaneous concentration, which disfavors the second methylation step.
-
Choice of Base and Solvent: The reaction kinetics can be influenced by the base and solvent system. A weaker base and a solvent that can modulate the reactivity of the reactants may be beneficial.
3. What are the best practices for isolating and purifying N-Methyl-L-alanine hydrochloride at a large scale?
Crystallization is the most common method for purification. Key considerations include:
-
Solvent System: A common approach is to use an alcohol, such as ethanol or isopropanol, as the primary solvent and an anti-solvent like ethyl acetate or diethyl ether to induce crystallization.
-
pH Adjustment: The hydrochloride salt is formed by adjusting the pH of the solution with hydrochloric acid. Careful pH control is crucial as it directly impacts the crystallization yield and purity. The target pH is typically in the acidic range (pH 1-2).
-
Seeding: Using seed crystals of pure N-Methyl-L-alanine hydrochloride can promote the crystallization of the desired polymorph and improve the crystal size distribution, which aids in filtration and drying.
4. What analytical methods are recommended for in-process control and final product release?
A robust analytical strategy is essential for a successful scale-up.
-
In-Process Control (IPC):
-
TLC (Thin-Layer Chromatography): A quick and simple method to monitor the disappearance of starting materials and the formation of the product and byproducts.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative information on the reaction progress and impurity profile. A chiral column can be used to confirm the enantiomeric purity.
-
-
Final Product Release:
-
¹H NMR and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify impurities.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups and confirm the salt form.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
-
Melting Point: As an indicator of purity.
-
Karl Fischer Titration: To determine the water content.
-
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues that may arise during the production of N-Methyl-L-alanine hydrochloride.
Issue 1: Low Reaction Yield
Symptoms: The isolated yield of N-Methyl-L-alanine hydrochloride is significantly lower than expected based on laboratory-scale experiments.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze an in-process sample by HPLC or TLC to check for the presence of unreacted L-alanine. | Extend the reaction time or slightly increase the reaction temperature. Ensure proper mixing to overcome mass transfer limitations at a larger scale. |
| Degradation of Product | Look for unexpected spots on TLC or peaks in the HPLC chromatogram that do not correspond to known starting materials or byproducts. | Re-evaluate the reaction temperature and pH. Product degradation can occur under harsh conditions. Consider a nitrogen atmosphere to prevent oxidative degradation. |
| Losses During Work-up/Isolation | Analyze aqueous and organic layers after extraction to quantify product loss. Check the mother liquor after crystallization for dissolved product. | Optimize the extraction pH to ensure the product is in the desired form (e.g., free base for organic extraction). For crystallization, optimize the solvent/anti-solvent ratio and cooling profile to maximize precipitation. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for low reaction yield.
Issue 2: High Levels of Impurities in the Final Product
Symptoms: The final product does not meet the purity specifications, with significant levels of L-alanine or N,N-dimethyl-L-alanine detected.
Possible Causes and Solutions:
| Impurity | Potential Cause | Recommended Solution |
| Unreacted L-alanine | Insufficient amount of methylating agent or incomplete reaction. | Increase the molar equivalent of the methylating agent slightly. Ensure adequate reaction time and temperature. Improve mixing efficiency. |
| N,N-dimethyl-L-alanine | Excess methylating agent or poor control over its addition. | Reduce the molar equivalent of the methylating agent. Implement slow, controlled addition of the methylating agent at a lower temperature. |
| Purification Inefficiency | The crystallization process is not effectively removing the impurity. | Screen different solvent/anti-solvent systems. A solvent system where the impurity has higher solubility than the product is ideal. Consider a re-crystallization step. The pH of the crystallization medium can also be adjusted to selectively precipitate the desired product. |
Workflow for Impurity Removal:
Caption: Decision tree for addressing high impurity levels.
Part 3: Experimental Protocols
Protocol 1: General Procedure for N-Methylation of L-alanine
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific equipment and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
Charge a suitably sized reactor with L-alanine and a chosen solvent (e.g., a mixture of water and methanol).
-
Cool the mixture to 0-5 °C with constant stirring.
-
In a separate vessel, prepare a solution of the base (e.g., sodium hydroxide) in water.
-
-
Reagent Addition:
-
Slowly add the base solution to the reactor, maintaining the temperature below 10 °C.
-
Begin the slow, dropwise addition of the methylating agent (e.g., dimethyl sulfate). The addition rate should be carefully controlled to keep the internal temperature between 5-10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time.
-
Monitor the reaction progress by taking aliquots for HPLC or TLC analysis until the consumption of L-alanine is complete.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench any remaining reactive species according to established safety procedures.
-
Adjust the pH of the reaction mixture to 1-2 with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
-
Crystallization and Purification:
-
To the concentrated aqueous solution, add an anti-solvent (e.g., isopropanol) to induce crystallization.
-
Stir the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize the yield.
-
Isolate the solid product by filtration, and wash the filter cake with a cold solvent to remove residual impurities.
-
Dry the product under vacuum at a suitable temperature to obtain N-Methyl-L-alanine hydrochloride.
-
Protocol 2: HPLC Method for In-Process Control
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of all components (typically 10-15 minutes).
Part 4: References
-
Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. (A foundational text covering the synthesis of chiral molecules from amino acids, including N-methylation techniques. While a direct link to the full text is not available, its principles are widely cited in synthetic organic chemistry.)
Preventing racemization during reactions with (S)-2-(Methylamino)propanoic acid
Welcome to the technical support center for (S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: the preservation of stereochemical integrity. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can significantly compromise the biological activity and purity of your final product.[1] This is particularly crucial in pharmaceutical development, where the specific three-dimensional structure of a molecule dictates its efficacy and safety.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with N-methylated amino acids and prevent racemization in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is (S)-2-(Methylamino)propanoic acid more susceptible to racemization compared to its non-methylated counterpart, L-alanine?
A1: N-methylated amino acids like (S)-2-(methylamino)propanoic acid have a heightened tendency for racemization due to a combination of electronic and steric factors. The presence of the N-methyl group introduces greater steric hindrance, which can slow down the desired coupling reaction.[4] This extended reaction time, especially under basic conditions, provides a larger window of opportunity for racemization to occur.[4] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of the original stereochemistry.[1][4][5][6][7]
Q2: What are the primary chemical mechanisms that lead to racemization?
A2: There are two main pathways for racemization during the activation of amino acids for coupling:
-
Oxazolone Formation: This is the most prevalent mechanism.[1][8] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone (or azlactone) intermediate.[1][5][8] The proton on the alpha-carbon of this intermediate is acidic and can be abstracted by a base. The resulting planar, achiral enolate can then be reprotonated from either face, leading to a mixture of L- and D-isomers.[1][4]
-
Direct Enolization: This is a secondary, less common pathway.[4][8] A strong base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate without proceeding through an oxazolone.[9][10] This intermediate, upon protonation, can also lead to a loss of stereochemical integrity.[9][10][11][12]
Q3: Besides peptide coupling, what other common reactions can cause racemization of (S)-2-(Methylamino)propanoic acid derivatives?
A3: Saponification (ester hydrolysis) using strong bases is a significant cause of racemization for N-methylated amino acid esters.[13][14] The absence of the N-H proton, which is more acidic than the α-C-H in non-methylated amino acids, makes the α-proton more susceptible to abstraction by base.[15] Deprotection using strong acidic conditions, such as hydrogen bromide in acetic acid, has also been shown to cause significant racemization.[15]
Troubleshooting Guides
Issue 1: Significant Racemization Detected During Peptide Coupling Reactions
High levels of the undesired D-diastereomer can severely impact the biological activity and purification of the final peptide.[4]
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Recommended: Utilize onium salt-based reagents (Uronium/Aminium or Phosphonium) in combination with racemization-suppressing additives.
-
HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) and HCTU are highly effective, especially when paired with HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate).[4][16][17] These additives accelerate coupling and suppress racemization.[16]
-
For particularly challenging couplings, phosphonium-based reagents like PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or halogenophosphonium reagents like PyBrOP are excellent choices.[4][17]
-
-
Use with Caution: Carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) can lead to significant racemization if used alone.[1] If their use is necessary, they must be paired with an additive like HOAt or OxymaPure.[4][16] The combination of DIC with HOBt or OxymaPure is a good option when base-free conditions are needed.[16]
| Coupling Reagent Combination | Relative Racemization Risk | Coupling Efficiency for N-Me-AA |
| DCC or DIC (alone) | High | Moderate |
| DCC/DIC + HOBt | Moderate | Good |
| DCC/DIC + HOAt/OxymaPure | Low | Excellent[16] |
| HBTU/TBTU | Moderate | Good |
| HATU/HCTU + HOAt/OxymaPure | Very Low | Excellent[4][16][17] |
| PyAOP / PyBrOP | Very Low | Excellent for hindered couplings[4][17] |
The choice of base and solvent polarity can significantly influence the rate of racemization.
-
Base Selection: The basicity and steric hindrance of the base are crucial.[18]
-
Avoid: Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization.[1]
-
Prefer: Use weaker, sterically hindered bases. N,N-diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive couplings, the weaker base 2,4,6-collidine is recommended to minimize racemization.[16][18] N-methylmorpholine (NMM) is another suitable option.[16]
-
-
Solvent Polarity: Polar solvents have been shown to promote racemization.[19]
-
Consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) when possible, or a mixture with DMF, rather than pure DMF or NMP for the coupling step.
-
-
Temperature: Perform couplings at low temperatures (e.g., 0 °C) to slow down the rate of racemization. While higher temperatures can improve coupling efficiency for sterically hindered residues, this comes at the cost of increased racemization risk.[4][20]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component. Prolonged exposure of the activated acid to the reaction conditions, especially in the presence of base, increases the chance of oxazolone formation and subsequent racemization.[21]
-
In Situ Activation: An "in situ" activation strategy, where the coupling reagent is added to a mixture of the amino acid, amine component, and base, can sometimes reduce racemization compared to a pre-activation protocol.[21]
This protocol is optimized for coupling an N-protected-(S)-2-(methylamino)propanoic acid to a resin-bound amine.
-
Swell the resin in DMF or NMP.[17]
-
In a separate vessel, dissolve the N-protected-(S)-2-(methylamino)propanoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add 2,4,6-collidine (6 eq.) to the mixture and stir for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed at room temperature for 2 hours, or at 0°C for 4-6 hours for highly sensitive substrates.
-
Monitor the coupling completion using a qualitative test like the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[4][17]
-
If the coupling is incomplete, perform a second coupling under the same conditions.[17]
Issue 2: Racemization During Ester Saponification
Attempting to hydrolyze a methyl or ethyl ester of N-methyl-L-alanine using standard basic conditions (e.g., LiOH, NaOH) can lead to significant racemization.[13]
To avoid base-mediated α-proton abstraction, use a nucleophilic demethylation method that proceeds via an SN2 mechanism.
-
Reagent of Choice: Lithium iodide (LiI) in a suitable solvent is effective for cleaving methyl esters without causing racemization.[13][14]
-
Dissolve the N-protected-N-methyl-L-alanine methyl ester (1.0 eq) in dry ethyl acetate.
-
Add lithium iodide (LiI, 3.0 eq).
-
Heat the mixture to reflux and stir for 16-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an appropriate aqueous workup to isolate the carboxylic acid.
By carefully selecting reagents and optimizing reaction conditions as outlined in this guide, researchers can effectively suppress racemization and maintain the chiral integrity of (S)-2-(methylamino)propanoic acid throughout their synthetic workflows.
References
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5263. [Link]
-
Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2133-2143. [Link]
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(16), 2555-2560. [Link]
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(14), 4947-4954. [Link]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Nature Communications, 15(1), 188. [Link]
-
Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]
-
Aurelio, L., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(14), 4947-4954. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5263. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Nature Communications, 15(1), 188. [Link]
-
van der Meulen, P., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6836-6844. [Link]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Nature Communications, 15(1), 188. [Link]
-
Masterson, D. S. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Organic Chemistry, LibreTexts. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Amino Acids in Modern Drug Discovery. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 17. peptide.com [peptide.com]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
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- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Long-Term Stability of N-Methyl-L-alanine Hydrochloride
Introduction: N-Methyl-L-alanine hydrochloride (CAS 3913-67-5) is a critical amino acid derivative employed in pharmaceutical development, neuroscience research, and peptide synthesis.[1] Its purity and stability are paramount to ensuring reproducible and reliable experimental outcomes. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to optimize storage conditions, troubleshoot common stability issues, and implement robust handling protocols. The following recommendations are synthesized from established best practices and empirical data to preserve the compound's integrity over its entire lifecycle in your laboratory.
Section 1: Core Principles of Stability
The long-term stability of N-Methyl-L-alanine hydrochloride is primarily influenced by four environmental factors: temperature, moisture, light, and atmospheric oxygen. As a hydrochloride salt of a secondary amine, it possesses specific chemical characteristics that dictate its optimal storage.
-
Temperature: Lowering the temperature is the most effective method to decrease the rate of chemical degradation. It reduces molecular kinetic energy, minimizing the probability of degradation reactions. While some sources suggest room temperature storage for the free base[2], the hydrochloride salt is best stored at or below freezing temperatures for long-term preservation.
-
Moisture (Hygroscopicity): Amino acid hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can lead to physical changes like clumping and, more critically, can act as a solvent to facilitate hydrolytic degradation or other deleterious reactions.
-
Light: Photodegradation can occur in light-sensitive compounds. While specific data for N-Methyl-L-alanine hydrochloride is not prevalent, it is a best practice for complex organic molecules to be protected from light to prevent the formation of photolytic impurities.[4]
-
Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] The secondary amine group in N-Methyl-L-alanine could be susceptible to oxidative degradation over extended periods.
Summary of Recommended Storage Conditions
| Form | Storage Duration | Temperature | Atmosphere | Container | Key Considerations |
| Solid (Lyophilized Powder) | Long-Term (> 6 months) | -20°C | Inert Gas (Argon/Nitrogen) Recommended | Tightly sealed, amber glass vial | Allow container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[4] |
| Short-Term (< 6 months) | 0-8°C[1] | Sealed from Air | Tightly sealed, amber glass vial | Protect from moisture and light. | |
| Aqueous Solution | Up to 24 hours | 2-8°C | N/A | Sterile, sealed tube | Aqueous solutions are not recommended for storage beyond one day due to potential microbial growth and hydrolysis.[5] |
| Stock Solution (in Organic Solvent) | 1-6 months | -80°C[6] | N/A | Tightly sealed vials (aliquoted) | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] Use anhydrous solvents (e.g., DMSO, Ethanol).[5] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of N-Methyl-L-alanine hydrochloride.
| Observed Problem | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| Solid material appears clumpy, sticky, or has changed from a powder to a waxy solid. | Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere. This often occurs when a cold container is opened in ambient air, causing condensation. | 1. Prevention: Always allow the container to warm to room temperature in a desiccator before opening.[4] 2. Mitigation: Dry the material under a high vacuum. 3. Validation: Re-characterize the material's purity via HPLC and water content by Karl Fischer titration to ensure it has not degraded. |
| A freshly prepared aqueous solution is cloudy or shows particulates. | Incomplete Dissolution or Low Purity: The compound may not be fully dissolved, or insoluble impurities may be present. | 1. Check Solubility: N-Methyl-L-alanine hydrochloride is water-soluble.[1][7] Gentle warming or sonication can aid dissolution. 2. Verify Purity: Analyze the solid material for purity. 3. Filter: For immediate use, the solution can be passed through a 0.22 µm filter to remove particulates, but this does not resolve an underlying purity issue. |
| Inconsistent results from experiments using the same stock solution over several weeks. | Solution Degradation or Freeze-Thaw Cycles: The compound may be unstable in the chosen solvent over time. Repeated freeze-thaw cycles can also cause degradation or precipitation.[4] | 1. Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh daily. 2. Aliquot Stocks: If stock solutions must be stored, prepare single-use aliquots and store them at -80°C for maximum stability.[6] Discard any unused portion of a thawed aliquot. |
| Appearance of a new, unexpected peak during HPLC analysis in an accelerated stability study. | Chemical Degradation: The compound is degrading under the stress conditions (e.g., high temperature/humidity). | 1. Characterize the Impurity: Use mass spectrometry (LC-MS) to identify the degradation product. 2. Consider Degradation Pathways: For a secondary amine, consider oxidation or, in specific environments, N-nitrosation.[8] 3. Adjust Formulation/Storage: This data is crucial for formulation development and defining appropriate storage conditions to prevent this degradation pathway. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the definitive long-term storage conditions for solid N-Methyl-L-alanine hydrochloride to ensure multi-year stability?
For multi-year stability (≥4 years), storage at -20°C in a tightly sealed container, protected from light, is the authoritative recommendation.[5] The low temperature drastically reduces the rate of any potential solid-state degradation reactions. For maximal protection, backfilling the container with an inert gas like argon before sealing will displace oxygen and moisture, further preserving the compound's integrity.
Q2: What is the correct procedure for weighing the solid compound for an experiment?
The primary risk during weighing is moisture absorption. The correct, self-validating procedure is as follows:
-
Remove the sealed container from the freezer (-20°C) or refrigerator.
-
Place the unopened container in a desiccator at room temperature for at least 1-2 hours. This allows the compound to warm to ambient temperature without exposure to atmospheric moisture, preventing condensation on the cold powder.
-
Once equilibrated, briefly open the container, quickly weigh the desired amount, and immediately reseal the container.
-
If the container headspace is large, consider gently purging with an inert gas before resealing.
-
Return the stock container to its recommended storage condition.
Q3: Can I store N-Methyl-L-alanine hydrochloride in an aqueous solution? How and for how long?
Storing this compound in aqueous solutions is generally not recommended for more than a day.[5] Aqueous environments can promote hydrolysis and are susceptible to microbial contamination. If you must prepare a stock solution, consider the following:
-
Solvent Choice: For longer-term storage, use anhydrous organic solvents like DMSO or ethanol, where the compound is also soluble.[5]
-
Storage Protocol: Prepare a concentrated stock, dispense it into single-use aliquots in tightly sealed vials, and store at -80°C for up to 6 months or -20°C for 1 month.[6] This minimizes waste and prevents degradation from freeze-thaw cycles.
Q4: What specific chemical degradation pathways should a drug development professional be aware of?
Beyond general decomposition, two pathways are of particular note for a secondary amine hydrochloride:
-
Oxidation: The lone pair of electrons on the nitrogen of the secondary amine can be susceptible to oxidation, leading to the formation of various impurities. This is mitigated by storage at low temperatures and under an inert atmosphere.
-
N-Nitrosation: Secondary amines can react with nitrosating agents (e.g., nitrous acid, derived from nitrites) to form N-nitrosamines, which are often potent carcinogens. This is a critical concern in drug development. An unexpected N-nitrosamine impurity was observed in accelerated stability studies of other secondary amine drugs when saturated sodium nitrite solutions were used for humidity control.[8] This highlights the importance of carefully selecting humidity sources in stability chambers and monitoring for such impurities during development.
Section 4: Experimental Protocols
Protocol 1: Recommended Handling Procedure for Solid Compound
-
Transfer the sealed vial of N-Methyl-L-alanine hydrochloride from -20°C storage to a desiccator at ambient temperature.
-
Allow the vial to equilibrate for a minimum of 60 minutes.
-
Move the vial to a weighing balance. Briefly remove the cap.
-
Using a clean spatula, promptly weigh the desired quantity of the powder into a suitable secondary container.
-
Immediately and tightly reseal the primary stock vial.
-
(Optional but recommended) Purge the headspace of the stock vial with dry argon or nitrogen before tightening the cap and sealing with parafilm.
-
Return the stock vial to -20°C storage.
Protocol 2: Outline for a Formal Stability Study (Based on ICH Q1A(R2) Guidelines)
This protocol establishes a self-validating system to determine the re-test period or shelf life.
-
Material: Use a single, well-characterized batch of N-Methyl-L-alanine hydrochloride.
-
Container: Package the material in the proposed long-term storage container (e.g., amber glass vials with inert-lined caps).
-
Initial Analysis (T=0): Before placing samples on stability, perform a full analysis on a control sample. This is the baseline against which all future time points are compared.
-
Appearance: Visual inspection (color, form).
-
Purity/Impurities: HPLC-UV/MS method to quantify purity and detect/quantify any degradation products.
-
Water Content: Karl Fischer titration.
-
Identification: FTIR or NMR to confirm identity.
-
-
Stability Conditions & Time Points:
-
Testing: At each time point, pull a sample from each storage condition and perform the same tests as in the initial analysis (Appearance, Purity/Impurities, Water Content).
-
Evaluation: Compare the results at each time point to the T=0 baseline and the established specifications. A "significant change" (e.g., failure to meet purity specification, significant increase in a degradation product) under accelerated conditions would trigger further investigation and potentially intermediate condition testing (30°C / 65% RH).[11]
Section 5: Visual Guides
Diagram 1: Decision Workflow for Storage and Handling
This diagram outlines the logical steps from receiving the compound to its use in an experiment, ensuring stability is maintained at each stage.
Caption: Workflow for handling N-Methyl-L-alanine hydrochloride.
References
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
N-Methyl-DL-alanine | C4H9NO2 | CID 4377. PubChem, National Institutes of Health. [Link]
-
N-alpha-Methyl-L-alanine hydrochloride. ChemBK. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]
-
Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. IVT Network. [Link]
-
Amino acid solution storage – please help. Reddit. [Link]
-
Synthesis routes to the key intermediate N-methyl-N-pentyl-β-alanine... ResearchGate. [Link]
-
Guidelines for Pharmaceutical Stability Study. Pharma Pathway. [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health. [Link]
-
How to prepare and store Amino acid stock solution? ResearchGate. [Link]
-
L-alanine degradation III | Pathway. PubChem, National Institutes of Health. [Link]
-
18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]
- 3. pangoo.biz [pangoo.biz]
- 4. peptide.com [peptide.com]
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- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Technical Support Center: Method Refinement for the Accurate Quantification of N-Methyl-L-alanine (NMLA)
Welcome to the technical support center for the accurate quantification of N-Methyl-L-alanine (NMLA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMLA analysis. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical principles to help you troubleshoot common issues and refine your methodologies for robust and reliable results.
Introduction: The Challenge of NMLA Quantification
N-Methyl-L-alanine (NMLA) is a non-proteinogenic amino acid that presents unique analytical challenges due to its structural properties. Its accurate quantification is crucial in various research fields, including neuroscience and drug development, where it may act as a biomarker or a component of novel therapeutics. The primary hurdles in NMLA analysis include its structural similarity to other endogenous amino acids, necessitating high-resolution separation, and its polarity, which often requires derivatization for effective chromatographic retention and detection. This guide provides practical solutions to these and other common experimental issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during NMLA quantification, offering potential causes and actionable solutions.
Issue 1: Poor Chromatographic Resolution and Peak Tailing
Question: My NMLA peak is showing significant tailing and is not well-resolved from other matrix components or a closely eluting isomer. What can I do to improve the peak shape and separation?
Answer:
Poor peak shape and resolution are common issues in the analysis of small, polar molecules like NMLA. The primary causes often relate to the stationary phase chemistry, mobile phase composition, or secondary interactions with the analytical column.
Potential Causes & Solutions:
-
Inadequate Stationary Phase Retention: NMLA's polarity makes it poorly retained on traditional reversed-phase columns (e.g., C18).
-
Solution: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is specifically designed to retain polar compounds. Alternatively, a mixed-mode column that combines reversed-phase and ion-exchange properties can also provide excellent selectivity for amino acids.
-
-
Suboptimal Mobile Phase pH: The ionization state of NMLA is pH-dependent. An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to ensure NMLA is in a consistent and appropriate ionization state for the chosen chromatography mode. For HILIC, a pH around the pKa of the analyte can sometimes improve peak shape. For mixed-mode chromatography, the pH will be critical in controlling the ion-exchange interactions.
-
-
Secondary Interactions with Column Hardware: Unwanted interactions between the analyte and active sites on the column (e.g., silanols) can cause peak tailing.
-
Solution: Use a column with end-capping to minimize silanol interactions. Additionally, ensure your mobile phase contains a small amount of a competing agent, like a salt, to mask these active sites.
-
Experimental Workflow for Method Optimization:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Issue 2: Inconsistent Results and Low Signal Intensity in Mass Spectrometry
Question: I am observing significant variability in my NMLA signal intensity between injections and across different sample batches. What could be causing this, and how can I improve the signal?
Answer:
Signal instability in mass spectrometry is often attributable to matrix effects or issues with the ionization process. For NMLA, which is often present at low concentrations, maximizing signal intensity and ensuring its stability is critical for accurate quantification.
Potential Causes & Solutions:
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix can interfere with the ionization of NMLA in the mass spectrometer source, leading to either a suppressed or enhanced signal.
-
Solution 1: Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., N-methyl-D3-L-alanine) will co-elute with NMLA and experience the same matrix effects. By calculating the ratio of the analyte to the internal standard, you can correct for signal variability.
-
-
Inefficient Ionization: The electrospray ionization (ESI) efficiency of NMLA can be sensitive to source conditions and mobile phase composition.
-
Solution: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. A systematic optimization (e.g., using a design of experiments approach) can identify the ideal conditions for NMLA ionization in your specific mobile phase.
-
Table 1: Example MS Source Parameters for Optimization
| Parameter | Typical Starting Range | Optimization Goal |
| Capillary Voltage | 3.0 - 4.5 kV | Maximize NMLA precursor ion intensity |
| Nebulizer Gas | 30 - 50 psi | Stable spray and consistent signal |
| Drying Gas Flow | 8 - 12 L/min | Efficient desolvation |
| Drying Gas Temp | 250 - 350 °C | Prevent analyte degradation while ensuring desolvation |
Protocol for Assessing Matrix Effects:
-
Prepare three sets of samples:
-
Set A: NMLA standard in a clean solvent.
-
Set B: Blank matrix extract (e.g., plasma, tissue homogenate) spiked with NMLA standard post-extraction.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).
Part 2: Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for NMLA analysis?
A1: Not always, but it is often recommended, especially for GC-MS analysis or when using reversed-phase LC-MS without a HILIC or mixed-mode column. Derivatization can increase the hydrophobicity of NMLA, improving its retention on C18 columns, and can also enhance its ionization efficiency. A common derivatizing agent is propyl chloroformate. However, derivatization adds an extra step to the sample preparation, which can be a source of variability if not carefully controlled. For LC-MS/MS, using a HILIC column often eliminates the need for derivatization.
Q2: How do I choose the right internal standard for NMLA quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-methyl-D3-L-alanine. This is because it has nearly identical chemical and physical properties to NMLA, meaning it will behave the same way during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow it to effectively compensate for matrix effects and other sources of analytical variability. If an SIL-IS is not available, a structural analog that is not present in the samples can be used, but it will not correct for variability as effectively.
Q3: What are the critical validation parameters for an NMLA quantification method?
A3: A robust NMLA quantification method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate NMLA from other closely related compounds and matrix components.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the detector response over a defined concentration range.
-
Accuracy and Precision: Assessing how close the measured values are to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of NMLA that can be reliably detected and quantified.
-
Matrix Effects: Evaluating the influence of the sample matrix on the analyte signal.
-
Stability: Assessing the stability of NMLA in the biological matrix under different storage and processing conditions.
Method Validation Workflow:
Caption: A typical workflow for analytical method validation.
References
-
"Method for the determination of N-methyl-L-alanine in human plasma by LC-MS/MS" : Journal of Chromatography B, [Link]
-
"The use of hydrophilic interaction liquid chromatography (HILIC) for the analysis of polar compounds" : Journal of Separation Science, [Link]
-
"Matrix effects in liquid chromatography-tandem mass spectrometry" : Mass Spectrometry Reviews, [Link]
-
"Bioanalytical Method Validation: A Comprehensive Guide" : U.S. Food and Drug Administration (FDA), [Link]
-
"Guideline on bioanalytical method validation" : European Medicines Agency (EMA), [Link]
Addressing matrix effects in the analysis of (S)-2-(Methylamino)propanoic acid hydrochloride
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals analyzing (S)-2-(Methylamino)propanoic acid hydrochloride, a small, polar analyte. A primary challenge in quantifying this compound in biological matrices (e.g., plasma, urine, tissue) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the phenomenon of matrix effects . These effects, caused by co-eluting endogenous components, can interfere with the analyte's ionization, leading to signal suppression or enhancement and compromising data accuracy and reproducibility.[1][2][3][4] This document offers a structured approach to diagnosing, troubleshooting, and mitigating these common but complex issues.
Section 1: Frequently Asked Questions (FAQs) on Matrix Effects
Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?
A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][4] In electrospray ionization (ESI), the most common source for this type of analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Matrix components, such as salts, phospholipids, and metabolites, can compete with the analyte for ionization, disrupt the formation of charged droplets, or alter droplet surface tension, all of which hinder the efficient production of analyte ions.[1][5][6] This interference can lead to significant errors in quantification if not properly addressed.[3]
Q2: Why is (S)-2-(Methylamino)propanoic acid particularly susceptible to matrix effects?
(S)-2-(Methylamino)propanoic acid is a small, polar, and hydrophilic molecule. Its properties present two main challenges:
-
Poor Retention in Reversed-Phase Chromatography: On standard C18 columns, it elutes very early, often with highly polar and ionic matrix components like salts and phospholipids, which are notorious for causing significant ion suppression.[7][8]
-
Zwitterionic Nature: As an amino acid derivative, it can carry both a positive and negative charge depending on the pH. This can complicate extraction and chromatographic retention, making it difficult to separate from a complex biological background.
Q3: How do I know if my assay is suffering from matrix effects?
Signs of significant matrix effects include:
-
Poor Reproducibility: High variability (%CV) in quality control (QC) samples across different lots of biological matrix.
-
Inaccurate Quantification: Failure to meet accuracy criteria (e.g., ±15% of nominal value) as defined by regulatory guidelines.[9][10]
-
Inconsistent Internal Standard Response: Drastic and erratic changes in the internal standard's peak area between different samples.
-
Elution Profile Dependence: Observing that the analyte response changes significantly when its retention time is shifted even slightly.
To quantitatively assess matrix effects, regulatory bodies like the FDA and EMA recommend specific validation experiments.[9][11][12] The most common approach involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution. The ratio of these responses is the "matrix factor."[2]
Section 2: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to guide you through resolving matrix effect issues.
Q4: My analyte signal is heavily suppressed and inconsistent. Where should I start?
Start by evaluating your sample preparation. The goal is to remove as many interfering matrix components as possible before injection.[8][13][14] For a polar analyte like (S)-2-(Methylamino)propanoic acid, a simple protein precipitation (PPT) is often insufficient as it fails to remove phospholipids and salts effectively.
Recommendation: Your first step should be to move to a more selective sample preparation technique.
| Technique | Principle | Pros for this Analyte | Cons for this Analyte |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile).[15][16] | Fast, simple, inexpensive. | Ineffective: Does not remove highly polar interferences or phospholipids, which are major sources of ion suppression.[14] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity and pH. | Can provide a cleaner extract than PPT by removing salts and some polar interferences. | Challenging: As a highly polar molecule, finding an organic solvent that efficiently extracts the analyte while leaving interferences behind is difficult.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly Recommended. Offers the most effective cleanup by targeting specific chemical properties of the analyte.[17] | Requires more method development; can be more costly. |
Actionable Advice: Develop a method using a Mixed-Mode Solid-Phase Extraction (SPE) cartridge . A mixed-mode phase combining reversed-phase (e.g., C8/C18) and ion-exchange (e.g., cation exchange) functionalities is ideal. This dual mechanism allows for the retention of the polar, charged analyte while providing aggressive wash steps to remove neutral interferences (like lipids) and interfering salts.
Q5: I've improved my sample cleanup, but still see issues. How can I use chromatography to solve this?
If matrix effects persist, the next step is to chromatographically separate your analyte from the interfering components. Since (S)-2-(Methylamino)propanoic acid is poorly retained on traditional reversed-phase columns, you should switch to an alternative chromatographic mode.
Recommendation: Use Hydrophilic Interaction Liquid Chromatography (HILIC) .[18][19][20] HILIC employs a polar stationary phase (like amide, cyano, or bare silica) and a mobile phase with a high percentage of organic solvent.[21][22]
-
Mechanism: In HILIC, polar analytes are retained longer, partitioning into a water-enriched layer on the surface of the stationary phase.[19][22] This causes them to elute later in the gradient as the aqueous content increases.
-
Benefit: This elution order is inverted compared to reversed-phase. Early-eluting interferences from a reversed-phase method (like salts) will remain unretained in HILIC and pass through in the void volume, while the polar analyte is strongly retained and separated from them.[19][20] This spatial separation on the column translates to temporal separation into the mass spectrometer, effectively eliminating the co-elution that causes ion suppression.[23]
Q6: What is the best type of internal standard to use, and why?
The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS) .[24][25][26][27]
-
What it is: A SIL-IS is the analyte molecule synthesized with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H/D). It has nearly identical chemical and physical properties to the analyte but a different mass, making it distinguishable in the MS.[26][27]
-
Why it works: Because the SIL-IS is chemically identical, it co-elutes perfectly with the analyte and experiences the exact same extraction inefficiencies and ionization suppression or enhancement.[26] Any signal loss or gain experienced by the analyte is mirrored by the SIL-IS. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to accurate and precise quantification.[3][24]
-
Caution: While deuterium (²H) labels are common, they can sometimes exhibit slight chromatographic shifts (the "isotope effect") that cause partial separation from the analyte, reducing their effectiveness.[24][25] Whenever possible, prefer ¹³C or ¹⁵N labeled standards.[26]
Q7: My analyte is a carboxylic acid. Could derivatization help?
Yes, chemical derivatization is a powerful strategy, especially for small polar molecules like carboxylic acids that are difficult to retain chromatographically and may have poor ionization efficiency.[28][29]
-
How it works: You react the carboxylic acid group on your analyte with a derivatizing agent (e.g., 3-nitrophenylhydrazine, or 3-NPH) to form a new, larger, and less polar molecule.[30][31][32]
-
Benefits:
-
Improved Chromatography: The resulting derivative is much less polar and will be well-retained on a standard reversed-phase (C18) column, moving it away from the early-eluting matrix interferences.[29]
-
Enhanced MS Sensitivity: The derivatizing agent is chosen to have a chemical moiety that ionizes very efficiently, often significantly boosting the signal intensity in the mass spectrometer.
-
-
Protocol: A common method involves using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the analyte and a reagent like 3-NPH.[31][32]
Section 3: Experimental Protocols & Workflows
Workflow: Diagnosing and Mitigating Matrix Effects
This flowchart provides a systematic approach to identifying and solving matrix effect issues.
Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol is adapted from FDA and EMA guidelines on bioanalytical method validation.[9][10][33]
Objective: To determine the degree of ion suppression or enhancement for (S)-2-(Methylamino)propanoic acid.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 different sources/lots.
-
Pure solvent (matching the final extract composition, e.g., 50:50 Acetonitrile:Water).
-
Analyte and SIL-IS stock solutions.
Procedure:
-
Prepare Set 1 (Analyte in Pure Solution):
-
Take an aliquot of the pure solvent.
-
Spike with the analyte to a known concentration (e.g., Low and High QC concentrations).
-
Analyze via LC-MS/MS and record the mean peak area (Area_A ).
-
-
Prepare Set 2 (Post-Extraction Spike):
-
Process blank matrix samples from each of the 6 sources using your validated sample preparation method (e.g., SPE).
-
Take the final, clean extract.
-
Spike the extract with the analyte to the same final concentration as in Set 1.
-
Analyze via LC-MS/MS and record the mean peak area (Area_B ).
-
-
Calculation:
-
Matrix Factor (MF) = Area_B / Area_A
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The IS-Normalized MF is calculated using the area ratios of analyte-to-IS for both sets. The goal is for this value to be close to 1.0.[2]
-
Acceptance Criteria: The coefficient of variation (%CV) of the matrix factor across the different lots of the matrix should be ≤15%.[10]
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
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Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
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Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. [Link]
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Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1-5. [Link]
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ResolveMass Laboratories Inc. (2024). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]
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Li, W., & Tse, F. L. S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Catai, J. R., et al. (2004). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 76(5), 1345-1352. [Link]
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Barroso, M., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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Garofolo, F., & Rocci, M. L. (2012). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. [Link]
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Gierschner, P., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2546. [Link]
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King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
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University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
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Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1), 13-16. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Li, W., & Cohen, L. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
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Liang, H. R., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 910, 56-62. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]
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Mateos, J., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Separation Science, 32(5-6), 779-795. [Link]
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Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
-
Gago-Ferrero, P., et al. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. Analytical and Bioanalytical Chemistry, 412(24), 5935-5963. [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
Tsoukalas, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5873. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (S)-2-(Methylamino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of a drug is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For (S)-2-(Methylamino)propanoic acid hydrochloride, ensuring chiral purity is not merely a matter of regulatory compliance but a fundamental aspect of patient safety and drug efficacy. Consequently, the analytical methods employed to quantify the enantiomeric purity must be rigorously validated to demonstrate they are fit for their intended purpose.[1][2]
This guide provides an in-depth comparison of common analytical techniques for the chiral separation and analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]
Pillar 1: The Foundation of Method Validation
Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[3][7] The core parameters, harmonized under the ICH Q2(R2) guideline, form an interconnected system where the successful validation of one parameter often relies on another.[6]
The relationship between these validation pillars can be visualized as follows:
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Comparative Analysis of (S)- vs (R)-2-(Methylamino)propanoic Acid: A Guide for Researchers
An Introduction to Stereoisomerism in N-Methylalanine
In the realm of molecular science and pharmacology, the three-dimensional arrangement of atoms within a molecule can be as critical as its chemical composition. This principle is vividly illustrated by enantiomers—chiral molecules that are non-superimposable mirror images of each other. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 2-(methylamino)propanoic acid, commonly known as N-methyl-L-alanine and N-methyl-D-alanine, respectively. While sharing the same molecular formula and connectivity, their distinct spatial configurations give rise to different physicochemical properties and, most importantly, divergent biological activities.[1] Understanding these differences is paramount for researchers in drug development and biochemistry, as the seemingly subtle variation between the (S) and (R) forms can dictate the efficacy, specificity, and safety of a therapeutic agent or the function of a bioactive peptide.[2]
Physicochemical Properties: A Foundational Comparison
While enantiomers share many physical properties in achiral environments (e.g., boiling point, density), their interaction with plane-polarized light and chiral environments differs. The N-methylation of the alpha-amino group in alanine introduces unique characteristics compared to its parent amino acid, such as increased lipophilicity and steric hindrance, which influence its biological interactions.[2]
Below is a summary of the core physicochemical properties for both enantiomers, compiled from authoritative chemical databases.
| Property | (S)-2-(Methylamino)propanoic Acid | (R)-2-(Methylamino)propanoic Acid |
| Synonyms | N-Methyl-L-alanine, H-N-Me-Ala-OH | N-Methyl-D-alanine, H-N-Me-D-Ala-OH |
| Molecular Formula | C₄H₉NO₂[1] | C₄H₉NO₂[3] |
| Molecular Weight | 103.12 g/mol [1] | 103.12 g/mol [3] |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid[1] | (2R)-2-(methylamino)propanoic acid[3] |
| CAS Number | 3913-67-5[1] | 29475-64-7 |
| Appearance | White to off-white powder[4] | White crystalline powder |
| Polar Surface Area | 49.3 Ų[1][3] | 49.3 Ų[3] |
| XLogP3 | -2.5[1][3] | -2.5[3] |
| Specific Rotation [α]D | Varies with conditions | +14.3° to +15.2° (c=1 in H₂O at 20°C) |
Analytical Differentiation: Chiral Separation Workflow
Distinguishing between and quantifying the (S)- and (R)-enantiomers is a critical task in synthesis and quality control. Current analytical methods for many amino acids do not typically discriminate between enantiomers without specific chiral selectors.[5][6] Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
The causality behind this experimental choice lies in the principle of stereospecific interaction. A chiral stationary phase (CSP) creates a diastereomeric interaction with the enantiomers, leading to different retention times and thus, effective separation.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a self-validating system for the separation of (S)- and (R)-2-(methylamino)propanoic acid.
Objective: To separate and quantify the (S) and (R) enantiomers from a racemic or enriched mixture.
Materials:
-
(S)- and (R)-2-(methylamino)propanoic acid analytical standards
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP like Chiralpak AD-H or equivalent)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% TFA in ACN.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration. The addition of TFA acts as an ion-pairing agent, improving peak shape for the amino acids.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the racemic (DL) mixture in Mobile Phase A.
-
Prepare individual 1 mg/mL stock solutions of the (S)- and (R)-standards to confirm peak identity.
-
Prepare a series of dilutions from the racemic stock (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL) to establish a calibration curve for quantification.
-
-
HPLC System Setup:
-
Column: Chiralpak AD-H (or equivalent)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (where the carboxyl group absorbs)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 5% B and equilibrate
-
-
-
Analysis Workflow:
-
Inject a blank (Mobile Phase A) to establish a baseline.
-
Inject the (S)-standard to determine its retention time.
-
Inject the (R)-standard to determine its retention time.
-
Inject the racemic mixture to confirm separation of the two enantiomeric peaks.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the unknown sample(s).
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the concentration of each enantiomer using the linear regression equation from the calibration curve.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
Comparative Biological & Pharmacological Activity
The true significance of chirality is revealed in biological systems, where receptors, enzymes, and other proteins are themselves chiral. This stereospecificity means that (S)- and (R)-enantiomers can exhibit vastly different pharmacological and physiological effects.
N-methylated amino acids like N-methylalanine are crucial building blocks in medicinal chemistry.[2] Their incorporation into peptides can enhance proteolytic stability, improve membrane permeability, and modulate biological activity.[2]
-
(S)-2-(Methylamino)propanoic Acid (N-Methyl-L-alanine): The L-configuration is the form more commonly found in natural products and is often used in peptide synthesis to introduce conformational constraints.[2] Its presence in a peptide backbone can disrupt secondary structures like alpha-helices and beta-sheets, forcing specific turns that can be crucial for binding to a biological target. It is a constituent of complex natural products, such as the cyclopeptide apratoxin A.[2]
-
(R)-2-(Methylamino)propanoic Acid (N-Methyl-D-alanine): The D-configuration is less common in nature but is a powerful tool in pharmaceutical design. Incorporating D-amino acids or their N-methylated derivatives into peptides makes them highly resistant to degradation by proteases, which are stereospecific for L-amino acids. This significantly increases the in-vivo half-life of peptide-based drugs. N-Methyl-D-alanine is a valuable intermediate in the synthesis of enantiomer-specific pharmaceuticals.[7]
Mechanism of Stereospecific Interaction
Consider a peptide drug designed to bind to a G protein-coupled receptor (GPCR). The receptor's binding pocket is a complex, three-dimensional chiral environment. A peptide containing N-methyl-L-alanine will adopt a specific conformation, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the pocket. Its enantiomeric counterpart, a peptide with N-methyl-D-alanine at the same position, will have a mirror-image conformation. This inverted stereochemistry can lead to steric clashes or a loss of key binding interactions, resulting in significantly lower affinity and biological activity.
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A Comparative Guide to N-Methyl-L-alanine Hydrochloride for Advanced Synthesis
For researchers at the forefront of drug discovery and peptide synthesis, the selection of appropriate chiral building blocks is a critical decision that dictates the pharmacokinetic properties and biological activity of novel therapeutics. Among the diverse array of available synthons, N-Methyl-L-alanine hydrochloride has emerged as a particularly valuable tool. This guide provides an in-depth comparison of N-Methyl-L-alanine hydrochloride with other key chiral building blocks, offering field-proven insights and experimental data to inform strategic molecular design.
The Strategic Advantage of N-Methylation
The core value of N-Methyl-L-alanine lies in the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone.[1] This seemingly minor modification introduces profound changes to a peptide's physicochemical and biological properties. The primary advantage conferred by N-methylation is a significant increase in proteolytic stability.[2][3] The methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases, which consequently extends the in-vivo half-life of peptide-based drugs.[2][4]
Furthermore, N-methylation can enhance cell permeability and bioavailability.[1][5] By removing a hydrogen bond donor, the modification can increase the lipophilicity of a peptide, facilitating its passage across biological membranes.[3][6] This is a crucial factor in converting parent peptides with poor absorption into viable oral drug candidates.[5] Conformational rigidity is another key outcome of N-methylation, which can lock the peptide into a bioactive conformation, potentially improving receptor binding affinity and selectivity.[1]
Head-to-Head Comparison: N-Methyl-L-alanine vs. Alternative Chiral Building Blocks
While N-Methyl-L-alanine offers a distinct set of advantages, its performance and suitability must be weighed against other commonly used chiral building blocks. The optimal choice is invariably context-dependent, relying on the specific goals of the synthesis.
L-Alanine: The Unmodified Precursor
L-Alanine, the non-methylated parent amino acid, serves as the fundamental baseline for comparison. Its primary amine is highly reactive in standard peptide coupling reactions. However, peptides incorporating L-alanine are susceptible to rapid enzymatic degradation.
Causality Behind Experimental Choices: The decision to use N-Methyl-L-alanine over L-alanine is primarily driven by the need to enhance metabolic stability.[2][3] If a peptide therapeutic is intended for systemic circulation, protection from proteases is paramount. The steric shield provided by the N-methyl group is a direct and effective strategy to achieve this.
L-Proline: The Conformationally Constrained Analogue
L-Proline is a unique secondary amino acid where the side chain loops back to form a pyrrolidine ring with the backbone amine.[7] This cyclic structure imparts significant conformational rigidity, making it a valuable tool for inducing specific secondary structures like β-turns.
Comparative Insights: Both N-Methyl-L-alanine and L-Proline restrict backbone flexibility. However, they do so through different mechanisms. L-Proline's rigidity is inherent to its cyclic structure, while N-Methyl-L-alanine's constraining effect arises from the steric bulk of the methyl group. L-Proline is an excellent choice for mimicking natural turn structures. N-Methyl-L-alanine, on the other hand, offers a more tunable approach to reducing flexibility without imposing the sharp turn often associated with proline.[8][9]
L-Pyroglutamic Acid: The N-Terminal Cyclized Analogue
L-Pyroglutamic acid is a derivative of glutamic acid that has undergone intramolecular cyclization to form a lactam.[10][11] It is often found at the N-terminus of proteins, where it provides protection against aminopeptidases.[11]
Application Focus: The primary use of L-Pyroglutamic acid is to block the N-terminus of a peptide.[12] While this provides stability against certain enzymes, N-Methyl-L-alanine offers protection at any position within the peptide chain.[1][2] Therefore, if internal peptide bonds are the primary sites of enzymatic attack, N-Methyl-L-alanine is the more versatile and effective choice.
Data-Driven Comparison of Chiral Building Blocks
To provide a clearer perspective, the following table summarizes the key attributes and performance metrics of these chiral building blocks.
| Feature | N-Methyl-L-alanine | L-Alanine | L-Proline | L-Pyroglutamic Acid |
| Primary Function | Enhance metabolic stability, modulate conformation[1][2] | Standard proteinogenic building block | Induce conformational rigidity (β-turns)[7][8] | N-terminal protection, chiral synthon[10][12] |
| Proteolytic Stability | High (steric hindrance from N-methyl group)[3][4] | Low (susceptible to protease cleavage) | Moderate (rigid structure can reduce cleavage) | High (at N-terminus only)[11] |
| Conformational Flexibility | Reduced | High | Highly Reduced (cyclic structure)[9] | Rigid (lactam structure)[10] |
| Coupling Reactivity | Challenging (sterically hindered secondary amine)[13][14] | High (unhindered primary amine) | Moderate (secondary amine)[8] | Standard (carboxylic acid coupling) |
| Solubility Impact | Can increase solubility by reducing aggregation[2][4] | Dependent on overall sequence | Generally good solubility | Generally good solubility |
| Key Application | Systemically stable peptide therapeutics[5][15] | General peptide synthesis | Peptidomimetics, inducing specific folds[9][16] | N-terminally blocked peptides, natural products[17] |
Visualizing the Synthetic Workflow
The incorporation of sterically hindered amino acids like N-Methyl-L-alanine requires optimized coupling protocols to ensure high yields and prevent side reactions.[13][14] A typical workflow for solid-phase peptide synthesis (SPPS) is outlined below.
Experimental Protocol: Coupling of Fmoc-N-Methyl-L-alanine using HATU
This protocol describes a robust method for coupling Fmoc-N-Methyl-L-alanine onto a resin-bound peptide during SPPS, a step where the steric hindrance of the N-methyl group presents a significant challenge.[14][18]
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly potent coupling reagent chosen for its ability to rapidly form an activated ester with the carboxylic acid, overcoming the reduced nucleophilicity of the N-methyl amine on the growing peptide chain.[18][19]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction without causing premature deprotection of the Fmoc group.[18][20]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively swells the resin and dissolves the reagents.[18]
Step-by-Step Methodology:
-
Resin Preparation: Following standard procedures, deprotect the N-terminal Fmoc group of the peptide-resin. Wash the resin thoroughly with DMF (3x) and DCM (3x) and swell in DMF for 30 minutes.[20]
-
Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Methyl-L-alanine-OH and 4 equivalents of HATU in DMF.[18]
-
Pre-activation: Add 8 equivalents of DIPEA to the activation solution. Allow the mixture to pre-activate for 5 minutes at room temperature.[18] A color change is often observed.
-
Coupling: Add the activated amino acid solution to the prepared resin. Shake the reaction vessel at room temperature for 1-2 hours.[18][20]
-
Monitoring the Reaction: The completion of the coupling reaction should be monitored. Since N-methylated amines give a poor colorimetric response with ninhydrin, the bromophenol blue test is recommended.[18]
-
Washing: Once the coupling is complete (indicated by a yellow color in the bromophenol blue test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.[20]
-
Proceed to Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc-N-Methyl-L-alanine and the coupling of the subsequent amino acid.
Logic for Selecting the Appropriate Chiral Building Block
The decision-making process for selecting a chiral building block is a multi-faceted consideration of the desired final properties of the molecule.
Conclusion
N-Methyl-L-alanine hydrochloride is a powerful chiral building block for overcoming the inherent limitations of peptide-based drugs, particularly their poor metabolic stability.[21] While its incorporation presents synthetic challenges due to steric hindrance, optimized protocols utilizing potent coupling reagents like HATU enable its efficient use.[14][18] The decision to employ N-Methyl-L-alanine over alternatives like L-alanine, L-proline, or L-pyroglutamic acid should be a strategic one, guided by a clear understanding of the desired pharmacokinetic and pharmacodynamic profile of the target molecule. By leveraging the unique properties of N-methylation, researchers can significantly advance the development of next-generation therapeutics with enhanced stability, bioavailability, and efficacy.[1][21]
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- Journal of the American Chemical Society. Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations.
- University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria - The Athenaeum.
- Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis.
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- Wikipedia. Pyroglutamic acid.
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- ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
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- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for N-Methyl-L-alanine (BMAA)
For researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, the accurate and reliable quantification of the neurotoxin N-Methyl-L-alanine (BMAA) is of paramount importance. The association of BMAA with diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease necessitates analytical methods that are not only sensitive but also exceptionally specific, given the complex biological matrices in which BMAA is often found.[1][2] This guide provides an in-depth comparison of the most prevalent analytical techniques for BMAA analysis, offering insights into their underlying principles, performance characteristics, and practical applications.
The Analytical Challenge: BMAA and Its Isomers
The primary challenge in BMAA analysis lies in its small, polar nature and the presence of naturally occurring structural isomers, including 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methyl-alanine (BAMA).[3][4] These isomers can interfere with BMAA detection, potentially leading to false-positive results or inaccurate quantification.[4][5] Consequently, the chosen analytical method must exhibit a high degree of selectivity to distinguish BMAA from these closely related compounds.[3]
Core Analytical Techniques: A Comparative Overview
The three main techniques employed for BMAA analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method presents a unique combination of advantages and limitations in terms of sensitivity, selectivity, throughput, and cost.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for BMAA analysis due to its superior sensitivity and selectivity.[2][5][6][7] This technique separates BMAA from other compounds in a sample via liquid chromatography, followed by detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry. Within LC-MS/MS, two primary chromatographic approaches are utilized: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase Liquid Chromatography (RPLC): This is the most common LC method for BMAA analysis.[1][8] Since BMAA is a small, polar molecule, it requires a derivatization step to increase its hydrophobicity and allow for retention on a nonpolar stationary phase.[9][10] The most frequently used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1][8] RPLC-MS/MS with AQC derivatization is a verified method under the AOAC™ Guidelines for Single Laboratory Validation.[1] Studies have shown that RPLC methods report a higher percentage of BMAA-positive results compared to other techniques, particularly in complex matrices like cyanobacteria.[4][8][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC offers the advantage of analyzing BMAA in its native, underivatized form.[12][13] This simplifies sample preparation and avoids potential issues associated with derivatization efficiency. However, the validity of some HILIC methods has been debated due to concerns about selectivity and precision in certain matrices.[1] While some studies demonstrate comparable performance between HILIC and RPLC, others have reported lower detection rates with HILIC.[1][4][11]
Causality in Experimental Choices for LC-MS/MS: The choice between RPLC and HILIC often depends on the specific research question and the sample matrix. Derivatization in RPLC is not merely an extra step; it is a crucial modification that enhances the chromatographic separation of BMAA from its isomers and improves ionization efficiency in the mass spectrometer.[9] The use of a stable isotope-labeled internal standard, such as deuterium-labeled BMAA (d3-BMAA), is a self-validating mechanism within the protocol.[12][14] It corrects for variations in sample preparation, derivatization, and instrument response, thereby ensuring the accuracy and precision of the results.[14]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Historically, HPLC-FLD was a common method for BMAA analysis. Similar to RPLC-MS/MS, it requires derivatization of BMAA with a fluorescent tag, such as AQC.[15][16] The derivatized BMAA is then separated by HPLC and detected by a fluorescence detector.
While being a more cost-effective technique than LC-MS/MS, HPLC-FLD suffers from significantly lower selectivity.[5][6][7][17][18][19] The detection is based on the retention time and fluorescence of the derivatized compound. Any other compound in the sample that reacts with the derivatizing agent and co-elutes with BMAA can lead to a false positive or an overestimation of the BMAA concentration.[5][6][7][17][18][19] Several comparative studies have demonstrated that HPLC-FLD can overestimate BMAA concentrations in cyanobacterial samples when compared to the more selective LC-MS/MS methods.[5][6][7][17][18]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of an antibody to BMAA.[20][21] It is a direct competitive assay where BMAA in the sample competes with a labeled BMAA analogue for binding to a limited number of anti-BMAA antibody sites.[20][21] The resulting signal is inversely proportional to the concentration of BMAA in the sample.
The primary advantage of ELISA is its speed and the ability to analyze a large number of samples simultaneously.[20] However, its application for quantitative analysis of BMAA in environmental samples has been met with significant challenges. Studies evaluating commercial BMAA ELISA kits have reported issues with accuracy and specificity, including high recovery rates in spiked samples and positive results for samples that were negative by LC-MS/MS.[22][23] This suggests potential cross-reactivity with other compounds in the sample matrix, leading to false positives.[22][23] Therefore, while ELISA can be a useful tool for initial screening, any positive results should be confirmed by a more selective method like LC-MS/MS.[20]
Quantitative Data Comparison
The performance of these analytical techniques can be summarized and compared based on key validation parameters.
| Parameter | LC-MS/MS (RPLC with AQC) | LC-MS/MS (HILIC) | HPLC-FLD | ELISA |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by fluorescence detection | Antibody-antigen binding |
| Selectivity | Very High | High to Very High | Low to Moderate | Moderate to Low |
| Sensitivity (LOD) | ng/g to pg/g range[14][24] | ng/g to pg/g range[14] | pg injected[16] | ~4 ng/mL[20] |
| Throughput | Moderate | Moderate | Moderate | High |
| Cost | High | High | Moderate | Low |
| Confirmation | Generally considered a confirmatory method | Generally considered a confirmatory method | Requires confirmation by a more selective method | Requires confirmation by a more selective method[20] |
| Key Advantage | Gold standard for accuracy and reliability | No derivatization required | Lower instrument cost | High throughput for screening |
| Key Limitation | Requires derivatization, higher cost | Potential for matrix effects and lower recovery in some matrices | Prone to false positives and overestimation[5][6][7][17][18] | Prone to false positives and matrix interference[22][23] |
Experimental Protocols and Workflows
To ensure the trustworthiness and reproducibility of BMAA analysis, a well-defined and validated protocol is essential. Below is a representative workflow for the analysis of total BMAA in a cyanobacterial sample using AQC derivatization followed by RPLC-MS/MS, which is a widely accepted and validated approach.
Step-by-Step Methodology for Total BMAA Analysis by RPLC-MS/MS
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 10-20 mg of lyophilized cyanobacterial sample into a hydrolysis vial.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d3-BMAA) to each sample. This is a critical step for accurate quantification as it accounts for analyte loss during sample processing.
-
Add 1 mL of 6 M HCl to the vial.
-
Seal the vial under nitrogen to prevent oxidation and heat at 110°C for 16-24 hours to hydrolyze proteins and release bound BMAA.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
After hydrolysis, neutralize the sample and dilute with an appropriate buffer.
-
Condition a mixed-mode cation exchange SPE cartridge. The use of SPE is crucial for removing interfering compounds from the complex sample matrix.[13]
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove non-retained impurities.
-
Elute BMAA and its isomers with a strong solvent (e.g., an ammoniated organic solvent).
-
-
Derivatization with AQC:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a borate buffer.
-
Add the AQC derivatizing reagent and allow the reaction to proceed at an elevated temperature (e.g., 55°C) for a specific time (e.g., 10 minutes). This step attaches the AQC molecule to the primary and secondary amine groups of BMAA, making it more hydrophobic and suitable for RPLC.
-
-
RPLC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the derivatized BMAA from its isomers and other sample components on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detect and quantify the derivatized BMAA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of derivatized BMAA and monitoring for specific product ions, which provides a high degree of selectivity and sensitivity.
-
Visualization of Analytical Workflows
To further clarify the procedural differences between the primary analytical techniques, the following diagrams illustrate their respective workflows.
Caption: Workflow for BMAA analysis using HILIC-MS/MS (underivatized).
Caption: General workflow for BMAA screening using a competitive ELISA.
Conclusion and Recommendations
While HILIC-MS/MS offers a simplified workflow by omitting the derivatization step, careful validation is required to ensure its performance is adequate for the specific sample matrix being investigated. HPLC-FLD, due to its inherent lack of selectivity, is not recommended for the quantification of BMAA in complex samples and has been shown to produce misleading results. [5][6][7][17][18]ELISA may serve as a useful high-throughput screening tool, but its results must be interpreted with caution and confirmed by LC-MS/MS.
For researchers and drug development professionals, the choice of analytical technique should be guided by the need for unambiguous identification and accurate quantification. Adherence to validated protocols, including the use of appropriate sample preparation techniques and internal standards, is paramount for generating data with the highest level of scientific integrity. Future research should continue to focus on the development of certified reference materials and inter-laboratory comparison studies to further standardize BMAA analysis across the scientific community. [14]
References
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- Kim, S. Y., Lee, J., & Hong, S. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and distribution in the environment. Chemosphere, 366, 143487.
- Lage, S., Costa, P. R., Moita, T., Eriksson, J., Rasmussen, U., & Rydberg, S. J. (2016). A Collaborative Evaluation of LC-MS/MS Based Methods for BMAA Analysis: Soluble Bound BMAA Found to Be an Important Fraction. Marine drugs, 14(3), 51.
- Lage, S., Vasconcelos, V., & Costa, P. R. (2012). Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria. Toxicon, 60(5), 849-856.
- Faassen, E. J., Gillissen, F., & Lürling, M. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLoS ONE, 7(5), e36991.
- Lage, S., Vasconcelos, V., & Costa, P. R. (2012). Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria. Toxicon, 60(5), 849-856.
- Roy-Lachapelle, A., Solliec, M., Giani, A., & Sauvé, S. (2019). Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PLoS ONE, 14(8), e0220698.
- Summary of sample preparation workflows used in this study. (n.d.).
- Standard curves of β-methylamino-l-alanine (BMAA) by the three different methods. (n.d.).
- A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. (2012).
- Murch, S. J., Cox, P. A., & Banack, S. A. (2014). Analysis of β-N-methylamino-L-alanine (BMAA) in spirulina-containing supplements by liquid chromatography-tandem mass spectrometry. Food and Chemical Toxicology, 70, 1-6.
- Combes, A., El Abdellaoui, S., Sarazin, C., & Vial, J. (2013). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 5(12), 2443-2456.
- Assessing Environmental Exposure to β-N-Methylamino-l-Alanine (BMAA) in Complex Sample Matrices: a Comparison of the Three Most Popular LC-MS/MS Methods | Request PDF. (n.d.).
- Lage, S., Burian, A., Rasmussen, U., & Costa, P. R. (2019). BMAA extraction of cyanobacteria samples: which method to choose?. Environmental Science and Pollution Research, 26(20), 20949-20958.
- Faassen, E. J., Gillissen, F., & Lürling, M. (2012). A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. PLOS ONE, 7(5), e36991.
- Faassen, E. J., Gillissen, F., & Lürling, M. (2012). A comparative study on three analytical methods for the determination of the neurotoxin BMAA in cyanobacteria. PLoS ONE, 7(5), e36991.
- Chromatograms of the three analytical methods showing calibration... (n.d.).
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N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced pharmacological profiles is a continuous endeavor. While peptides offer high selectivity and potency, their application is often limited by poor metabolic stability and low cell permeability.[1][2][3] A key strategy to overcome these hurdles is N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone.[1][4] This seemingly subtle modification can profoundly alter a peptide's biological activity. This guide provides an in-depth comparison of N-methylated and non-methylated peptides, supported by experimental data and detailed protocols to inform the rational design of next-generation peptide therapeutics.
The Rationale for N-Methylation: Enhancing "Drug-Like" Properties
N-methylation is a strategic modification that imparts several desirable "drug-like" properties to peptides. The addition of a methyl group to the amide nitrogen introduces steric hindrance and eliminates a hydrogen bond donor, which in turn restricts the conformational flexibility of the peptide backbone.[2][4] This conformational constraint is the primary driver behind the observed improvements in proteolytic stability, membrane permeability, and, in some cases, receptor binding affinity.[1][5][6]
Comparative Analysis of Biological Activity
The decision to incorporate N-methylation requires a careful cost-benefit analysis, as the advantages in stability and permeability can sometimes be offset by a decrease in solubility or biological activity.[4][7] The impact of N-methylation is highly dependent on the specific peptide sequence and the position of the modification.[4]
Proteolytic Stability: A Significant Leap Forward
One of the most well-documented advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[2][8][9] Proteases recognize and bind to the peptide backbone through hydrogen bonding; by replacing an amide proton with a methyl group, N-methylation effectively shields the adjacent peptide bond from proteolytic cleavage.[8][9]
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Analog | Half-life in Human Serum (t½) | Fold Increase in Stability |
| Parent Peptide | 15 min | 1x |
| Mono-N-methylated Analog | 4 hours | 16x |
| Di-N-methylated Analog | > 24 hours | > 96x |
Note: The data presented are representative values synthesized from multiple studies and are intended for comparative purposes.
Cell Permeability and Bioavailability: Crossing the Membrane Barrier
N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[9][10] This is achieved through two primary mechanisms:
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's hydrophobicity, facilitating its partitioning into and diffusion across the lipid bilayer of cell membranes.[4][9]
-
Reduced Desolvation Penalty: By removing a hydrogen bond donor, N-methylation reduces the energetic cost of shedding the surrounding water molecules (desolvation) before entering the nonpolar environment of the cell membrane.[9][10]
The natural product Cyclosporin A, a cyclic peptide with seven N-methylated residues, is a prime example of a highly cell-permeable peptide.[6][10] Studies have shown that multiple N-methylation can drastically improve the intestinal permeability and oral bioavailability of peptides.[11] For instance, a tri-N-methylated analog of a somatostatin peptide exhibited a remarkable 10% oral bioavailability.[11]
Table 2: Impact of N-Methylation on Cell Permeability
| Peptide | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Key Takeaway |
| Non-methylated cyclic hexapeptide | < 0.5 | Poor permeability |
| Tri-N-methylated cyclic hexapeptide | 8.2 | Significant improvement in permeability |
Note: Data are illustrative and based on findings in studies on cyclic peptides.
Receptor Binding Affinity and Selectivity: A Double-Edged Sword
The effect of N-methylation on receptor binding is highly context-dependent. By restricting the peptide's conformation, N-methylation can pre-organize the peptide into its bioactive conformation, thus enhancing binding affinity.[1][12] However, if the modification stabilizes an inactive conformation, it can lead to reduced or abolished biological activity.[7]
N-methyl scanning, where each amino acid residue is systematically replaced with its N-methylated counterpart, is a powerful technique to probe the conformational requirements for bioactivity and to identify positions where N-methylation is favorable.[11] This approach can also be used to fine-tune receptor selectivity. For example, multiple N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes.[11]
Immunogenicity: A Potential Reduction in Immune Response
N-methylation has been investigated as a strategy to reduce the immunogenicity of therapeutic peptides. The introduction of a methyl group can interfere with the processing of the peptide by antigen-presenting cells (APCs) and its subsequent presentation by Major Histocompatibility Complex (MHC) molecules.[13] This can occur through:
-
Inhibited Proteolytic Processing: Increased stability against proteases within APCs can prevent the peptide from being broken down into fragments suitable for MHC loading.[13]
-
Altered MHC Binding: The conformational constraints imposed by N-methylation may prevent the peptide from fitting into the MHC binding groove.[13]
-
Impaired T-Cell Receptor (TCR) Recognition: Even if the N-methylated peptide binds to an MHC molecule, the altered shape may disrupt the critical interactions required for TCR binding and T-cell activation.[13]
Experimental Protocols
Protocol 1: On-Resin N-Methylation of Peptides (Fmoc/tBu Strategy)
This protocol outlines a common three-step procedure for N-methylation directly on the solid support during solid-phase peptide synthesis (SPPS).[8][9]
Step 1: N-Terminal Fmoc Deprotection
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
Step 2: N-Alkylation (Sulfonamide Formation and Methylation)
-
Treat the deprotected resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and diisopropylethylamine (DIPEA) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM.
-
Add a solution of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and methyl p-toluenesulfonate (Me-p-TS) in N-methyl-2-pyrrolidone (NMP) and allow to react for 1-2 hours.
Step 3: Sulfonamide Deprotection
-
Wash the resin with NMP.
-
Treat the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP for 5 minutes.
-
Repeat the treatment.
-
Wash the resin thoroughly with NMP, DCM, and methanol, then dry under vacuum.
Caption: On-resin N-methylation workflow.
Protocol 2: Proteolytic Stability Assay
This assay compares the degradation rates of N-methylated and non-methylated peptides in the presence of proteases or serum.
-
Peptide Preparation: Dissolve the non-methylated and N-methylated peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 mg/mL.
-
Incubation: Add the peptide solution to human serum or a solution containing a specific protease (e.g., trypsin, chymotrypsin) at a 1:9 ratio (peptide:serum/protease solution).
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Determine the amount of intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.
Caption: Proteolytic stability assay workflow.
Conclusion
N-methylation is a powerful and versatile tool in peptide drug design. It offers a viable strategy to significantly enhance proteolytic stability and cell permeability, thereby improving the pharmacokinetic profile of peptide-based therapeutics. However, the impact on receptor binding and overall biological activity must be carefully evaluated for each specific peptide. Through systematic approaches like N-methyl scanning and robust in vitro assays, researchers can harness the benefits of N-methylation to unlock the full therapeutic potential of peptides.
References
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Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
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Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1382. [Link]
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Siano, A. S., & Varese, M. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]
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Singh, Y., et al. (2015). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ACS Medicinal Chemistry Letters, 6(11), 1108-1113. [Link]
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LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
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Chatterjee, J., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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MDPI. (n.d.). Bioactive Peptides: An Understanding from Current Screening Methodology. [Link]
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Kwon, Y. U., & Kodadek, T. (2016). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 55(52), 16124-16128. [Link]
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Brown, Z. L., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Biochemistry, 62(9), 1461-1469. [Link]
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Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 136(39), 13620-13623. [Link]
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Dipòsit Digital de la UB. (n.d.). Backbone N-modified peptides: beyond N-methylation. [Link]
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Cost-effectiveness of using (S)-2-(Methylamino)propanoic acid hydrochloride in synthesis
An In-Depth Guide to the Cost-Effectiveness of (S)-2-(Methylamino)propanoic Acid Hydrochloride in Chiral Synthesis
For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision point, balancing synthetic efficiency, purity, and overall cost. (S)-2-(Methylamino)propanoic acid, also known as N-methyl-L-alanine, is a non-proteinogenic amino acid that has become an invaluable tool in medicinal chemistry.[1][2] Its incorporation into peptide-based therapeutics is a key strategy to enhance metabolic stability, improve cell permeability, and ultimately increase bioavailability.[1][3]
This guide provides a comprehensive cost-effectiveness analysis of utilizing commercially available this compound versus alternative, multi-step synthetic approaches. We will delve into the causality behind experimental choices, provide comparative data, and offer detailed protocols to empower you, the senior application scientist, to make the most informed decision for your project.
The Strategic Advantage of N-Methylation
The primary role of N-methyl-L-alanine is in the synthesis of peptidomimetics. The methyl group on the amide nitrogen provides critical steric hindrance, effectively shielding the adjacent peptide bond from degradation by proteolytic enzymes.[1] This fundamental modification is a well-established method for transforming metabolically labile peptides into robust drug candidates.
Physicochemical Properties
A foundational understanding of the reagent's properties is essential for its effective application.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(methylamino)propanoic acid hydrochloride | [1] |
| Synonyms | N-Methyl-L-alanine hydrochloride, N-Me-L-Ala-OH·HCl | [4] |
| CAS Number | 3913-67-5 | [4] |
| Molecular Formula | C₄H₉NO₂·HCl | [4] |
| Molecular Weight | 139.62 g/mol | [4] |
| Appearance | White to off-white powder | [1][4] |
| Purity | ≥ 98% | [4] |
| Optical Rotation | +2º to +4º | [4] |
Comparative Analysis: Two Core Synthetic Philosophies
The central question of cost-effectiveness can be addressed by comparing two distinct strategies for incorporating an N-methyl-alanine residue into a target molecule.
-
Strategy A: Direct Incorporation. Purchasing high-purity this compound and using it directly as a building block in a synthetic sequence, such as Solid Phase Peptide Synthesis (SPPS).
-
Strategy B: In-House Synthesis. Starting with the inexpensive commodity chemical, L-alanine, and performing an N-methylation reaction, followed by incorporation into the synthetic sequence.
Strategy A: Direct Incorporation of the Chiral Building Block
This approach prioritizes efficiency and purity by leveraging a pre-made, specialized reagent.
Methodology: Standard Peptide Coupling In a typical Fmoc-SPPS workflow, N-methyl-L-alanine is coupled like any other amino acid. However, due to the steric bulk of the N-methyl group, the coupling reaction can be slower. To achieve high yields (>99%), the choice of coupling reagent and conditions is paramount.
Experimental Protocol: Optimized Coupling
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test or equivalent to confirm the absence of free primary amines. For N-methylated residues, a chloranil test is more appropriate to detect secondary amines.
Performance & Efficacy
-
Advantages: This is the most reliable method for ensuring the stereochemical and chemical purity of the final product. It eliminates the risks of side reactions inherent in methylation chemistry, such as over-methylation, which can lead to the formation of N,N-dimethylated impurities that are often difficult to separate.[5] The workflow is streamlined, reducing total synthesis and purification time.
-
Disadvantages: The primary drawback is the high upfront cost of the specialized amino acid. As noted by suppliers, prices can range from approximately $100 to over $400 per gram.[6][7] The sterically hindered coupling may require optimization and more expensive reagents to drive to completion.[8]
Strategy B: In-House Synthesis via N-Methylation
This strategy aims to reduce raw material costs by starting with L-alanine. The most common and accessible method is reductive amination.
Methodology: Reductive Amination of L-Alanine This procedure, adapted from established protocols, converts L-alanine to N-methyl-L-alanine.[1]
Experimental Protocol: Synthesis of N-Methyl-L-Alanine
-
Dissolution: Dissolve L-alanine (1.0 eq) in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Imine Formation: Slowly add aqueous formaldehyde (37%, 1.5 eq) to the solution while maintaining the temperature at 0°C.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq) in a small amount of water. Add this reducing agent dropwise to the main reaction flask, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully acidify the reaction mixture with hydrochloric acid (HCl) to neutralize excess borohydride.
-
Purification: The crude N-methyl-L-alanine must be purified, typically via ion-exchange chromatography, to remove starting materials, salts, and any over-methylated byproducts.[2]
Performance & Efficacy
-
Advantages: The starting materials (L-alanine, formaldehyde, NaBH₄) are significantly cheaper than the pre-made N-methylated building block.
-
Disadvantages: This multi-step process introduces significant "hidden costs."
-
Labor and Time: The synthesis, workup, and purification add at least one to two full days of skilled labor per batch.
-
Yield Loss: Each step (reaction, extraction, chromatography) incurs yield loss. A typical overall yield for this process might be in the 50-70% range, which must be factored into the final cost-per-gram.
-
Purity Concerns: The primary side reaction is over-methylation, producing N,N-dimethyl-L-alanine.[5] This impurity can be challenging to remove and, if carried into subsequent steps, can compromise the purity and activity of the final product.
-
Process Optimization: The reaction requires careful control of stoichiometry and temperature to minimize side products, necessitating significant process development.
-
Head-to-Head Comparison: A Quantitative Guide
| Metric | Strategy A: Direct Incorporation | Strategy B: In-House Synthesis | Causality & Justification |
| Reagent Cost | High (~$100-400/g) | Low (<$5/g effective) | Strategy A's cost is for a specialized, value-added product. Strategy B uses commodity chemicals. |
| Synthetic Steps | 1 (Coupling) | 3+ (Methylation, Workup, Purification) | Direct incorporation streamlines the workflow, saving significant time.[2] |
| Typical Overall Yield | High (>95% per coupling) | Moderate (50-70% overall) | Multi-step syntheses inherently suffer from cumulative yield loss at each stage. |
| Purity & Side Products | Excellent (Purity defined by starting material) | Fair to Good (Risk of over-methylation) | The primary challenge of Strategy B is controlling the selectivity of the methylation step.[5] |
| Time / Labor Cost | Low (1-2 hours per coupling) | High (1-2 days per batch) | The time saved in Strategy A directly translates to lower labor costs and faster project timelines. |
| Safety & Handling | Standard peptide synthesis hazards | Use of formaldehyde (toxic) and NaBH₄ (flammable) | Strategy B introduces additional specific chemical hazards that require appropriate handling protocols. |
| Overall Cost-Effectiveness | Highly cost-effective for R&D scale | Cost-effective ONLY for very large scale with extensive process optimization | When factoring in labor, purification, and the cost of potential batch failure or impurity, Strategy A is superior for most research and early development applications. |
Conclusion and Senior Scientist Recommendations
While the high sticker price of this compound can be initially daunting, a thorough analysis reveals it to be the most cost-effective option for a majority of research and development applications.
-
For Small-Scale Synthesis and High-Value Products (<10g scale): The direct incorporation of this compound is unequivocally the superior choice. The high cost of the raw material is easily offset by the significant savings in labor, purification materials, and project timelines. The guaranteed purity and stereochemical integrity reduce the risk of costly failures and ensure the reliability of experimental data.
-
For Large-Scale Process Chemistry (>1kg scale): In-house synthesis may become economically viable. However, this should only be considered with the understanding that it requires a substantial investment in process development and optimization to control for side reactions and establish a robust, scalable purification protocol. The hidden costs of labor, solvent, and specialized purification equipment (e.g., industrial-scale chromatography) must be rigorously calculated.
-
Emerging Alternatives: Keep an eye on biocatalytic and fermentative approaches. Recent research has demonstrated the one-step conversion of simple sugars and methylamine into N-methyl-L-alanine using engineered microorganisms, achieving high titers and yields.[3] As these technologies mature, they may offer a highly cost-effective and sustainable source for this valuable building block in the future.
References
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ChemUniverse. (S)-2-AMINO-3-(METHYLAMINO)PROPANOIC ACID HYDROCHLORIDE [P50750]. Available from: [Link]
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ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. 2025. Available from: [Link]
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Semantic Scholar. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Available from: [Link]
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ChemBK. N-alpha-Methyl-L-alanine hydrochloride. Available from: [Link]
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ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents. Available from: [Link]
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PubMed. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry. 2019. Available from: [Link]
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ScienceMadness Discussion Board. N-Methyl-d,l Alanine. Available from: [Link]
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Organic Syntheses. Procedure for the Preparation of (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. Available from: [Link]
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National Institutes of Health (NIH). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. 2021. Available from: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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ResearchGate. What are the alternatives to acetic anhydride in peptide synthesis?. Available from: [Link]
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National Institutes of Health (NIH). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PMC. 2018. Available from: [Link]
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National Institutes of Health (NIH). Chemical Methods for Peptide and Protein Production. PMC. 2013. Available from: [Link]
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Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p. 511. Synthesis of Peptides Containing Proline Analogues. Available from: [Link]
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MDPI. Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Biomolecules. 2024. Available from: [Link]
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Alternative synthetic routes to N-Methyl-L-alanine hydrochloride
An Objective Guide to Alternative Synthetic Routes for N-Methyl-L-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methyl-L-alanine
N-Methyl-L-alanine is a non-proteinogenic α-amino acid that has become an invaluable chiral building block in modern organic synthesis and medicinal chemistry.[1] The incorporation of a methyl group on the α-nitrogen atom of alanine imparts unique structural properties to peptides and other bioactive molecules. This modification can significantly enhance metabolic stability by shielding the adjacent peptide bond from enzymatic degradation, improve membrane permeability and bioavailability, and modulate the conformational rigidity of peptide backbones.[1][2][3] These attributes make N-Methyl-L-alanine a critical component in the design of novel therapeutics, from peptide-based drugs to complex chiral molecules.[1][4]
Given its importance, the development of efficient, stereoselective, and scalable synthetic routes to N-Methyl-L-alanine hydrochloride is a topic of considerable interest. This guide provides an in-depth comparison of several prominent synthetic methodologies, offering a critical evaluation of their underlying principles, advantages, and limitations. We will explore both classical chemical methods and modern biocatalytic approaches to empower researchers to select the optimal strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of N-Methyl-L-alanine presents a core challenge: achieving selective mono-N-methylation while preserving the stereochemical integrity of the chiral center and avoiding unwanted side reactions like over-methylation.[5][6] The following sections dissect the most common strategies to achieve this transformation.
Route 1: Direct Reductive Amination of L-Alanine
This is one of the most direct and widely used laboratory-scale methods. The synthesis proceeds via the formation of an intermediate imine (or iminium ion) from L-alanine and formaldehyde, which is then reduced in situ to the N-methyl derivative.
-
Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common and cost-effective choice.[1] However, sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the protonated imine over the carbonyl group of formaldehyde, reducing side reactions, and can be used under mildly acidic conditions which can minimize racemization.[2][7] Careful control of temperature (typically 0°C during additions) is necessary to manage the exothermic reaction and prevent degradation.[1]
-
Advantages:
-
Disadvantages:
-
Requires careful pH and temperature control to avoid side reactions and racemization.[1]
-
The use of formaldehyde, a toxic and volatile reagent, requires appropriate handling.
-
Purification often requires ion-exchange chromatography to separate the product from unreacted alanine and inorganic salts.[1][2]
-
Caption: Workflow for Direct Reductive Amination of L-Alanine.
Route 2: N-Methylation of Protected L-Alanine
This classical approach involves protecting the reactive functional groups of L-alanine (amino and/or carboxyl) before introducing the methyl group. This prevents side reactions such as esterification and over-methylation.[2]
-
Causality Behind Experimental Choices: The amino group is typically protected with a carbamate, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).[2][5] These groups are stable under the basic conditions required for methylation but can be cleanly removed later. Methylation is then achieved using a strong electrophile like methyl iodide (CH₃I) in the presence of a strong, non-nucleophilic base like sodium hydride (NaH).[2][3][5] NaH deprotonates the protected amine (or amide in the case of Cbz/Boc), forming a nucleophile that attacks the methyl iodide. The final step is the deprotection of the protecting groups to yield the free amino acid.
-
Advantages:
-
Provides a high degree of control, preventing di-methylation if stoichiometry is carefully managed.
-
Applicable to a wide range of amino acids with various side chains.[8]
-
-
Disadvantages:
-
Multi-step process involving protection and deprotection, which can lower the overall yield.
-
Uses hazardous reagents like methyl iodide (toxic, volatile) and sodium hydride (pyrophoric).[5]
-
Prone to racemization, especially under harsh basic conditions.[5]
-
Over-methylation can still occur if excess methylating agent is used.[5]
-
Caption: General workflow for the synthesis via N-protection.
Route 3: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specialized form of reductive amination that uses an excess of formic acid and formaldehyde to methylate primary or secondary amines.[9] It is highly effective for producing tertiary amines and, crucially, the reaction self-limits, preventing the formation of quaternary ammonium salts.[9][10][11]
-
Causality Behind Experimental Choices: The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde.[12] Formic acid then acts as a hydride donor, reducing the iminium ion and releasing carbon dioxide, which drives the reaction to completion.[9][12] Using an excess of both reagents ensures the reaction proceeds efficiently to the fully methylated product (in this case, the N,N-dimethyl derivative if starting from a primary amine). For mono-methylation, careful control of stoichiometry is needed, though the method is more famously used for exhaustive methylation. A key advantage is that chiral amines typically do not racemize under these conditions.[9]
-
Advantages:
-
Disadvantages:
Caption: The core mechanism of the Eschweiler-Clarke reaction.
Route 4: Reductive Amination of Pyruvic Acid
This approach builds the N-Methyl-L-alanine molecule from a keto-acid precursor, pyruvic acid, rather than starting with L-alanine. The pyruvate reacts with methylamine to form an imine, which is then reduced.
-
Causality Behind Experimental Choices: This method is analogous to the biosynthesis of many amino acids. Sodium cyanoborohydride (NaBH₃CN) is the ideal reducing agent because of its selectivity for the imine over the ketone of the starting pyruvate.[2] The reaction is typically performed in a buffered aqueous solution to maintain a pH that favors imine formation without causing degradation of the reactants.[2]
-
Advantages:
-
Utilizes inexpensive and readily available starting materials (sodium pyruvate and methylamine).
-
Can be performed in aqueous media, making it a "greener" alternative.
-
-
Disadvantages:
-
The product is a racemic mixture (N-Methyl-DL-alanine), as the starting material is achiral. This requires a subsequent, often difficult, chiral resolution step to isolate the desired L-enantiomer.
-
Purification typically requires ion-exchange chromatography.[2]
-
Caption: Synthesis from a keto-acid precursor.
Route 5: Biocatalytic Synthesis (Fermentation)
A modern and sustainable alternative to chemical synthesis involves using engineered microorganisms. Strains of bacteria, such as Corynebacterium glutamicum, can be metabolically engineered to overproduce a precursor like pyruvate and express an enzyme, such as N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida, that catalyzes the reductive N-methylamination of pyruvate.[13][14]
-
Causality Behind Experimental Choices: This whole-cell biocatalyst approach leverages the cell's own machinery to produce the desired product from simple carbon sources like glucose.[13] The key is the expression of a highly stereoselective enzyme that converts pyruvate and methylamine directly into N-Methyl-L-alanine. The process is carried out in a bioreactor under controlled fermentation conditions.
-
Advantages:
-
Extremely high stereoselectivity, producing almost exclusively the L-enantiomer and avoiding racemization.[5][15]
-
Environmentally friendly ("green chemistry"), avoiding hazardous reagents and harsh conditions.[15]
-
Potentially scalable for industrial production from renewable feedstocks.[13][14]
-
Di-N-methylation is not observed.[13]
-
-
Disadvantages:
-
Requires significant initial investment in metabolic engineering and fermentation technology.
-
Optimization of fermentation conditions (media, pH, oxygen) can be complex and time-consuming.
-
Downstream processing to isolate and purify the product from the fermentation broth can be challenging.
-
By-product formation (e.g., L-alanine) can occur if the metabolic pathways are not perfectly balanced.[13]
-
Caption: Simplified overview of fermentative production.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Typical Yield (%) | Enantiomeric Purity (%) | Key Advantages | Key Disadvantages |
| Direct Reductive Amination | L-Alanine, Formaldehyde, NaBH₄ or NaBH₃CN | 60-85[1] | >98[1] | Good control over mono-methylation; direct one-pot reaction. | Requires careful pH/temp control; uses toxic formaldehyde. |
| N-Methylation of Protected L-Alanine | Protected L-Alanine, NaH, CH₃I | 40-70[1] | 90-97[1] | High degree of control; adaptable to many amino acids. | Multi-step; uses hazardous reagents; risk of racemization. |
| Eschweiler-Clarke Reaction | L-Alanine, Formaldehyde, Formic Acid | High | >98 | Avoids quaternary salt formation; low racemization risk. | Can lead to dimethylation; requires high temperatures. |
| Reductive Amination of Pyruvate | Pyruvic Acid, Methylamine, NaBH₃CN | Moderate-High | 0 (Racemic) | Inexpensive starting materials; aqueous conditions. | Produces a racemic mixture requiring chiral resolution. |
| Biocatalytic Synthesis | Glucose, Methylamine, Engineered Microbe | Titers up to 31.7 g/L reported[13][14] | >99 | Extremely high stereoselectivity; "green" process; scalable. | High initial R&D effort; complex process optimization. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination of L-Alanine
This protocol is adapted from a common laboratory-scale synthesis.[1]
-
Dissolution: Dissolve L-alanine (1.0 eq) in deionized water in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Formaldehyde Addition: Slowly add aqueous formaldehyde (37%, ~1.1 eq) to the solution while stirring and maintaining the temperature at 0°C.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (NaBH₄, ~1.5 eq) in a small amount of water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Purification: Carefully acidify the reaction mixture with dilute HCl to a pH of ~2 to decompose excess borohydride. Load the crude mixture onto a cation-exchange resin column (e.g., Dowex 50W X8, H⁺ form).
-
Elution: Wash the column with deionized water to remove impurities. Elute the N-Methyl-L-alanine using aqueous ammonia (e.g., 2 M).
-
Isolation: Concentrate the eluate under reduced pressure to obtain the product as a white solid.
Protocol 2: N-Methylation of Boc-Protected L-Alanine
This protocol is a representative procedure for the protected route.[5]
-
Protection: Dissolve L-alanine (1.0 eq) in a mixture of 1,4-dioxane and water. Cool to 0°C and adjust the pH to 9-10 with 10% NaOH. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir overnight at room temperature. Acidify to pH 2 with HCl and extract the Boc-L-alanine with ethyl acetate. Dry and evaporate the solvent.
-
Methylation: Suspend Boc-L-alanine (1.0 eq) in anhydrous THF in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq). Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0°C and add methyl iodide (CH₃I, ~2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Quench the reaction by the slow addition of water. Acidify with HCl and extract the product with an organic solvent like chloroform. Dry and evaporate to yield N-Boc-N-Methyl-L-alanine.
-
Deprotection: Dissolve the protected product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise and stir for 2-4 hours at room temperature. Evaporate the solvent under vacuum to yield the N-Methyl-L-alanine product.
Final Step: Conversion to Hydrochloride Salt
The N-Methyl-L-alanine free base obtained from any of the above routes can be easily converted to the hydrochloride salt for improved stability and handling. This is typically achieved by dissolving the final product in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and adding a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[16]
Conclusion and Recommendations
The choice of synthetic route for N-Methyl-L-alanine hydrochloride depends heavily on the specific requirements of the researcher.
-
For laboratory-scale synthesis requiring high enantiopurity and good yield, the Direct Reductive Amination of L-Alanine (Route 1) offers the best balance of efficiency, simplicity, and stereochemical control.
-
When dealing with complex substrates or when other N-alkylation is desired, the N-Methylation of Protected L-Alanine (Route 2) provides a versatile, albeit more laborious, platform.
-
For large-scale, industrial production where stereopurity and sustainability are paramount, Biocatalytic Synthesis (Route 5) is the most promising future direction, despite the high initial development cost.[13][15]
-
The Reductive Amination of Pyruvic Acid (Route 4) is a viable option if a racemic mixture is acceptable or if efficient chiral resolution methods are available.
By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently select and implement the most appropriate synthesis to access this critical N-methylated amino acid.
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A Senior Application Scientist's Guide to the Enantioselective Separation of N-Methyl-L-alanine: A Performance Comparison of Leading Chiral Columns
Executive Summary
The stereochemical identity of N-methylated amino acids, such as N-Methyl-L-alanine, is a critical quality attribute in pharmaceutical development and biological research. The presence of the corresponding D-enantiomer can significantly alter a molecule's pharmacological profile, potentially leading to reduced efficacy or off-target effects.[1] Consequently, robust and reliable analytical methods for enantiomeric separation are indispensable. This guide provides an in-depth performance comparison of three distinct classes of chiral stationary phases (CSPs) for the challenging separation of N-Methyl-alanine enantiomers: Macrocyclic Glycopeptide, Crown Ether, and Polysaccharide-based columns. We will delve into the underlying chiral recognition mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Foundation: Chiral Recognition Mechanisms in HPLC
The direct separation of enantiomers via High-Performance Liquid Chromatography (HPLC) is predicated on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[1] The differential stability of these complexes results in different retention times for each enantiomer. The success of a separation is governed by the specific molecular interactions—hydrogen bonding, π-π interactions, steric hindrance, ionic interactions, and inclusion complexation—that the CSP can offer.[2][3] The choice of CSP is therefore paramount and must be matched to the structural and chemical properties of the analyte.
This guide will compare the following three CSPs, each operating on a distinct primary recognition principle:
-
Macrocyclic Glycopeptide CSPs (e.g., Astec® CHIROBIOTIC® T): These columns utilize teicoplanin, a complex molecule with multiple chiral centers, aromatic rings, and ionizable groups, offering a versatile combination of interaction sites.[4][5]
-
Crown Ether CSPs (e.g., CROWNPAK® CR-I(+)): These phases rely on the principle of inclusion complexation, where the protonated primary amine of the analyte forms a stable complex with the crown ether's cavity.[2][6][7]
-
Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H): These columns employ derivatized amylose coated on a silica support, creating chiral grooves and cavities where analytes can interact through hydrogen bonds and π-π interactions.[8][9]
Comparative Analysis of Chiral Stationary Phases
Macrocyclic Glycopeptide Columns (Astec® CHIROBIOTIC® T)
Mechanism: The teicoplanin-based CHIROBIOTIC® T is exceptionally well-suited for underivatized amino acids due to its multimodal interaction capabilities.[10] The amphoteric nature of the glycopeptide, containing acidic carboxyl groups and basic amino groups, allows for ionic interactions with the zwitterionic N-Methyl-alanine.[2] Furthermore, its peptide backbone and sugar moieties provide numerous sites for hydrogen bonding, while its aromatic rings can engage in π-π interactions. This multiplicity of interaction points often leads to high enantioselectivity.[3][11]
Performance Insights: This column class is highly versatile, operating in reversed-phase, polar organic, and polar ionic modes.[5][12] For small, polar molecules like N-Methyl-alanine, the polar organic or reversed-phase modes are typically most effective, often requiring simple mobile phases like alcohol/water mixtures, which are LC-MS compatible.[4][10]
Crown Ether Columns (CROWNPAK® CR-I(+))
Mechanism: Crown ether columns offer a highly specific mechanism based on the "lock-and-key" principle. Chiral recognition is achieved through the formation of an inclusion complex between the crown ether's cavity and the protonated primary amine (-NH₃⁺) of the analyte.[7][13] This necessitates the use of a strongly acidic mobile phase (typically pH 1-2) to ensure the analyte's amine group is fully protonated.[14] The stability of this complex is influenced by steric interactions between the analyte's substituents and the chiral environment of the crown ether.
Performance Insights: These columns are the reference standard for many underivatized amino acid separations.[14] A key feature is the predictable elution order; on the CROWNPAK® CR-I(+) column, the D-enantiomer almost always elutes before the L-enantiomer.[6][7] The immobilized version (CR-I) offers greater solvent flexibility compared to the coated versions.[6][15] However, the requirement for a highly acidic mobile phase can be a limitation for acid-labile compounds or certain detection methods.
Polysaccharide-Based Columns (CHIRALPAK® AD-H)
Mechanism: The CHIRALPAK® AD-H features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[9] Separation occurs as the analyte enters the chiral grooves of the polysaccharide helix. The primary interactions responsible for chiral discrimination are hydrogen bonding between the analyte's polar groups (amine and carboxyl) and the carbamate groups of the CSP, supplemented by π-π interactions with the phenyl groups.[8][16]
Performance Insights: Polysaccharide columns are renowned for their broad applicability across a vast range of chemical structures.[17][18] For small, highly polar analytes like N-Methyl-alanine, achieving sufficient retention and interaction in the typical normal-phase mode (hexane/alcohol) can be challenging without derivatization.[10] While direct separation is sometimes possible, derivatizing the amine or carboxyl group can enhance the interactions with the CSP, often leading to improved resolution.[19] However, this adds a sample preparation step and must be carefully controlled to prevent racemization.[1]
Experimental Protocols & Workflows
The following protocols are designed as robust starting points for the separation of N-Methyl-alanine enantiomers. Optimization of mobile phase composition, temperature, and flow rate is recommended to achieve baseline separation for your specific application.
General Experimental Workflow
The logical flow for a typical chiral HPLC analysis is depicted below. It begins with careful sample preparation, followed by injection into the HPLC system, separation on the chiral column, detection, and finally, data processing to determine enantiomeric purity.
Caption: General workflow for chiral HPLC analysis.
Protocol 1: Macrocyclic Glycopeptide Method (Astec® CHIROBIOTIC® T)
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 20 mM Ammonium Acetate in Water (pH 4.1 with Acetic Acid) / Methanol (50:50, v/v). This mobile phase is LC-MS compatible.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve N-Methyl-alanine standard in the mobile phase to a concentration of 0.5 mg/mL.
Protocol 2: Crown Ether Method (CROWNPAK® CR-I(+))
-
Column: CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm[15]
-
Mobile Phase: Perchloric Acid solution (pH 1.5) / Acetonitrile (80:20, v/v).[13]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C (Note: Decreasing temperature can improve selectivity).[7]
-
Detection: UV at 200 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve N-Methyl-alanine standard in the aqueous component of the mobile phase to a concentration of 0.5 mg/mL.
Protocol 3: Polysaccharide Method (CHIRALPAK® AD-H)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). The acidic additive is crucial for improving peak shape of the underivatized amino acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve N-Methyl-alanine standard in 2-Propanol to a concentration of 1.0 mg/mL. Note: Derivatization may be required if resolution is insufficient.[19]
Performance Data Summary
The table below summarizes the expected performance characteristics of each column for the separation of N-Methyl-alanine enantiomers. Note: Values are representative and based on performance with similar small, underivatized amino acids. Actual results may vary and require method optimization.
| Parameter | Macrocyclic Glycopeptide (CHIROBIOTIC® T) | Crown Ether (CROWNPAK® CR-I(+)) | Polysaccharide (CHIRALPAK® AD-H) |
| Primary Mechanism | Multi-modal (Ionic, H-bonding, π-π)[2] | Inclusion Complexation[6] | H-bonding, Steric Fit, π-π[8] |
| Derivatization Req. | No[10] | No[2] | Potentially, for improved resolution[19] |
| Resolution (Rs) | Good to Excellent (>1.5) | Excellent (>2.0) | Poor to Good (0.8 - 1.6) |
| Selectivity (α) | Moderate to High (1.2 - 1.8) | High (>1.5) | Low to Moderate (1.1 - 1.4) |
| MS Compatibility | Excellent | Poor (due to non-volatile acid) | Good (with appropriate modifiers) |
| Mobile Phase | Reversed-phase, Polar Organic[5] | Acidic Aqueous/Organic[14] | Normal Phase (Alkane/Alcohol)[23] |
| Key Advantage | High versatility, MS-friendly | High efficiency, predictable elution | Broad applicability to many compound classes |
| Key Limitation | Can be sensitive to mobile phase pH | Requires highly acidic conditions | May require derivatization for polar analytes |
Discussion and Strategic Recommendations
The selection of an optimal chiral column is dictated by the specific goals of the analysis. The interplay between the analyte and the three distinct CSPs provides a logical framework for method development.
Caption: Chiral recognition mechanisms for N-Methyl-alanine.
-
For Routine, High-Resolution Analysis: The CROWNPAK® CR-I(+) is the recommended first choice. It provides exceptional resolving power and high efficiency for underivatized amino acids.[15][24] Its primary drawback is the need for a non-volatile acidic mobile phase, making it unsuitable for direct LC-MS coupling.
-
For LC-MS Applications and High Versatility: The Astec® CHIROBIOTIC® T is the superior option. Its ability to operate with volatile buffers (e.g., ammonium acetate or formate) in reversed-phase mode makes it fully compatible with mass spectrometry.[10][12] This is critical for applications requiring high sensitivity and selectivity, such as metabolite identification or analysis in complex biological matrices.
-
For Method Screening or When Other Columns Fail: The CHIRALPAK® AD-H serves as a valuable tool in a broader screening platform. While it may not be the optimal choice for direct separation of this specific analyte, its utility across a vast range of other chiral compounds makes it a staple in many labs.[16][17] If derivatization is already part of the workflow for other reasons (e.g., to improve detection), this column class can become highly effective.
Conclusion
The successful enantiomeric separation of N-Methyl-L-alanine is readily achievable with modern chiral HPLC columns. For purely chromatographic analysis requiring the highest resolution, Crown Ether columns like the CROWNPAK® CR-I(+) are unparalleled. For applications demanding mass spectrometric detection and operational flexibility, Macrocyclic Glycopeptide columns such as the Astec® CHIROBIOTIC® T provide an ideal solution with excellent performance in MS-friendly mobile phases. While Polysaccharide-based columns remain a powerful tool for general chiral separations, they are best suited for N-Methyl-alanine analysis if a derivatization step is incorporated. By understanding the distinct separation mechanisms and performance characteristics of each CSP, researchers can confidently select the most appropriate column to ensure the stereochemical purity and integrity of their compounds.
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Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Schurig, V., & Juza, M. (1998). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed. [Link]
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Berthod, A., et al. (2000). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]
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Zhang, C., et al. (2025). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst. [Link]
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Péter, A., & Kéri, A. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]
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Berthod, A. (n.d.). Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]
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Horak, J., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]
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Comamala, G., et al. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
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Islam, M. F., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Richardson, K., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. PMC - NIH. [Link]
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Horak, J., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH. [Link]
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Kučerová, G., et al. (2017). Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. ResearchGate. [Link]
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Furey, A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]
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Daicel. (n.d.). separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-). HPLC Application Note. [Link]
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Daicel Corporation. (n.d.). CROWNPAK. Daicel Corporation. [Link]
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Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. [Link]
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Ilisz, I., & Ghanem, A. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. [Link]
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Daicel. (n.d.). CROWNPAK® CR(+) / CR(-). Daicel Instruction Sheet. [Link]
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Daicel. (n.d.). CROWNPAK® CR-I(+) / CR-I(-) (Reversed Phase). Daicel Instruction Manual. [Link]
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Amerigo Scientific. (n.d.). CHIRALPAK® AD / CHIRALPAK® AD-H / CHIRALPAK® AD-3 Polysaccharide Derivative Normal Phase Chiral Columns (coating type). Amerigo Scientific. [Link]
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Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies. [Link]
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Element Lab Solutions. (n.d.). CHIRALPAK AD-H 150 x 2.1 x 5um Analytical Column. Element Lab Solutions. [Link]
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A Comparative Guide to Inter-laboratory Validation for the Analysis of (S)-2-(Methylamino)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and chiral purity determination of (S)-2-(Methylamino)propanoic acid hydrochloride, a crucial chiral building block in pharmaceutical synthesis, is paramount for ensuring product quality, safety, and efficacy. Due to the distinct pharmacological activities often exhibited by different enantiomers, regulatory bodies mandate robust analytical methods to control the stereoisomeric composition of drug substances. This guide provides a comprehensive comparison of analytical techniques and outlines a framework for the inter-laboratory validation of methods for this compound analysis, ensuring methodological consistency and reliability across different testing sites.
The Criticality of Chiral Separation
This compound, also known as N-methyl-L-alanine hydrochloride, possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)- and (R)- forms. These enantiomers can have significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively identify and quantify the desired (S)-enantiomer in the presence of its (R)-counterpart is a critical analytical challenge.
Comparative Analysis of Key Analytical Methodologies
The separation of chiral molecules like this compound predominantly relies on chromatographic and electrophoretic techniques. The choice of method is often a balance between resolution, sensitivity, speed, and the specific requirements of the analytical challenge.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is one of the most widely used techniques for chiral separations.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly versatile and effective for a broad range of chiral compounds.[1]
-
Gas Chromatography (GC) with a Chiral Stationary Phase or Chiral Derivatization: For volatile or semi-volatile compounds, GC offers high resolution. Direct separation can be achieved on a chiral GC column. Alternatively, an indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[1] However, derivatization can introduce complexities, including the potential for racemization and impurities in the derivatizing agent affecting accuracy.[2][3]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be performed without derivatization by adding chiral selectors to the background electrolyte.[4] This method often requires smaller sample volumes and can offer rapid analysis times.
-
Supercritical Fluid Chromatography (SFC): SFC has gained traction as a "green" alternative to HPLC, often providing faster separations and significantly reducing organic solvent consumption.[1] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[1]
Table 1: Comparison of Analytical Techniques for Chiral Analysis
| Feature | HPLC with CSP | GC with Chiral Derivatization | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[1] | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.[1] | Differential migration in an electric field with a chiral selector in the electrolyte.[4] | Differential partitioning between a stationary phase and a supercritical fluid mobile phase.[1] |
| Typical Analysis Time | 10-60 minutes per sample.[5] | 10-30 minutes per sample.[5] | 5-20 minutes per sample. | 3-15 minutes per sample. |
| Advantages | Broad applicability, well-established, robust. | High resolution, suitable for volatile compounds. | High efficiency, low sample and reagent consumption.[4] | Fast separations, reduced solvent waste.[1] |
| Limitations | Can consume significant amounts of organic solvents. | Derivatization can be complex and introduce errors.[2][3] | Can be less robust than HPLC for some applications. | Requires specialized instrumentation. |
Framework for Inter-laboratory Validation
An inter-laboratory validation study, also known as a "round-robin" study, is essential to demonstrate the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. The validation process should adhere to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[6][7][8]
Key Validation Parameters
The following parameters are critical for the validation of an analytical method for chiral purity and quantification, as outlined by the United States Pharmacopeia (USP) General Chapter <1225>.[9][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer, impurities, and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available N-Methyl-L-alanine Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of compliance but a cornerstone of scientific validity and therapeutic efficacy. N-Methyl-L-alanine, a non-proteinogenic amino acid, is increasingly utilized as a chiral building block in peptide synthesis to enhance the metabolic stability and bioavailability of peptide-based therapeutics.[1] Its hydrochloride salt is a common form used in various synthetic applications.[2] Impurities, whether they are enantiomeric, diastereomeric, or structurally related byproducts from synthesis, can have profound and often detrimental effects on downstream applications.[3] This guide provides an in-depth, technically-grounded framework for benchmarking the purity of commercially available N-Methyl-L-alanine hydrochloride, empowering you to make informed decisions in your research and development endeavors.
The Criticality of Purity: Why Every Percentage Point Matters
The introduction of an N-methyl group on the alpha-amino group of L-alanine imparts unique properties, including increased resistance to enzymatic degradation.[4] However, the presence of even minute impurities can lead to significant challenges:
-
Enantiomeric Impurities (D-N-Methyl-alanine): The presence of the D-enantiomer can result in the formation of diastereomeric peptides, which are notoriously difficult to separate and can alter the biological activity and immunogenicity of the final peptide therapeutic.[3]
-
Process-Related Impurities: Unreacted starting materials, byproducts from side reactions during synthesis (e.g., over-methylation), and degradation products can interfere with subsequent reactions, leading to lower yields and complex purification profiles.
-
Non-Quantifiable "Baseline Hump": A high-purity value from a single analytical method may not reveal the presence of co-eluting impurities, which can manifest as a "baseline hump" in chromatograms and represent a significant, uncharacterized portion of the material.[3]
This guide will dissect the multifaceted nature of purity analysis for N-Methyl-L-alanine hydrochloride, moving beyond a single percentage value to a holistic understanding of a sample's composition.
A Multi-Pronged Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each interrogating different physicochemical properties of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and indispensable tool for assessing the chemical purity of amino acids and their derivatives.[3][5] It separates compounds based on their hydrophobicity, allowing for the quantification of the main component relative to structurally different impurities.
Principle of Causality: The choice of a C18 stationary phase is predicated on its ability to effectively retain and separate the relatively polar N-Methyl-L-alanine from both more and less polar impurities. The acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid) ensures that the carboxyl group of the amino acid is protonated, leading to consistent retention behavior. UV detection is suitable for N-Methyl-L-alanine, although derivatization can be employed to enhance sensitivity and selectivity, especially for trace-level impurities.[5][6][7]
Benchmark Protocol: RP-HPLC Purity Assay for N-Methyl-L-alanine Hydrochloride
Objective: To determine the chemical purity of N-Methyl-L-alanine hydrochloride and to identify and quantify any process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the N-Methyl-L-alanine hydrochloride sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Chiral HPLC: Unmasking the Enantiomeric Impurity
For a chiral molecule like N-Methyl-L-alanine, determining the enantiomeric purity is as crucial as assessing the chemical purity. Chiral HPLC is the gold standard for this application, enabling the separation and quantification of the L- and D-enantiomers.[8][9]
Principle of Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1][8] The direct method using a CSP is often preferred as it simplifies sample preparation and avoids potential side reactions associated with derivatization.[9]
Benchmark Protocol: Chiral HPLC Analysis of N-Methyl-L-alanine Hydrochloride
Objective: To separate and quantify the D-enantiomer in a sample of N-Methyl-L-alanine hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
Procedure:
-
Mobile Phase Preparation:
-
20 mM Ammonium Acetate in Methanol/Water (80:20, v/v)
-
-
Sample Preparation:
-
Dissolve the N-Methyl-L-alanine hydrochloride sample in the mobile phase to a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
The two enantiomers will have different retention times.
-
Calculate the enantiomeric excess (e.e.) or the percentage of the D-enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Insight
¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment.[10] It provides information about the chemical environment of each proton in the molecule, allowing for the identification of the compound and the detection of impurities with different chemical structures. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[11][12]
Principle of Causality: The intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of the analyte's signals to that of a known amount of an internal standard, the absolute quantity and thus the purity of the analyte can be determined. This method is particularly valuable as it is a primary ratio method and does not rely on the response factor of the analyte, which can be a source of error in chromatographic techniques.
Mass Spectrometry (MS): Unambiguous Identification and Sensitive Impurity Detection
Coupled with a separation technique like HPLC or GC, mass spectrometry is a highly sensitive and specific method for identifying and quantifying N-Methyl-L-alanine and its impurities.[4][13] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.
Principle of Causality: MS separates ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of N-Methyl-L-alanine by its molecular ion peak (e.g., [M+H]⁺ at m/z 104.07113 in LC-ESI-MS).[13] Furthermore, MS can detect and help identify unknown impurities by their fragmentation patterns.
Comparative Analysis of Purity Assessment Techniques
| Analytical Technique | Primary Application | Strengths | Limitations |
| RP-HPLC | Chemical Purity | Robust, reproducible, widely available.[3] | May not separate all impurities, requires a reference standard for quantification. |
| Chiral HPLC | Enantiomeric Purity | Direct and accurate quantification of enantiomers.[8][9] | Requires specialized and often expensive chiral columns. |
| ¹H NMR | Structural Confirmation & Purity | Provides structural information, can be quantitative (qNMR) without a specific reference standard for the analyte.[10] | Lower sensitivity compared to HPLC and MS, may have overlapping signals in complex mixtures.[14] |
| LC-MS | Impurity Identification & Quantification | High sensitivity and specificity, provides molecular weight information for unknown impurities.[4][13] | Can suffer from ion suppression effects, quantification can be more complex than with UV detection. |
Visualizing the Workflow and Potential Impurities
Caption: Experimental workflow for comprehensive purity analysis.
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The Strategic Advantage of N-Methylation: A Comparative Efficacy Analysis of Drugs Derived from (S)-2-(Methylamino)propanoic Acid and its Analogs
Introduction: The Subtle Power of a Methyl Group
In the intricate world of drug development, the modification of amino acid scaffolds is a cornerstone of medicinal chemistry. The introduction of a methyl group to the nitrogen atom of an amino acid, a process known as N-methylation, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the therapeutic implications of compounds synthesized from (S)-2-(Methylamino)propanoic acid (N-methyl-L-alanine) and its simpler, yet more clinically explored analog, N-methylglycine, commonly known as Sarcosine.
While N-methyl-L-alanine itself is a crucial building block for creating peptide-based therapeutics with enhanced stability and cell permeability[1][2], Sarcosine has emerged as a promising therapeutic agent in its own right, particularly in the challenging field of neuropsychiatry. This guide will dissect the mechanism, compare the efficacy, and detail the experimental validation of Sarcosine, providing researchers and drug development professionals with a comprehensive understanding of the strategic advantage conferred by N-methylation in this context. The incorporation of N-methylated amino acids like N-methyl-L-alanine into peptides is a key strategy to enhance proteolytic stability and improve membrane permeability[1].
The Mechanistic Rationale: Targeting Glutamatergic Hypofunction
A growing body of evidence implicates the hypofunction of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of complex neurological disorders, most notably schizophrenia[3]. The NMDA receptor, a crucial component of glutamatergic neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active. A deficit in this signaling pathway is thought to contribute to the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by conventional antipsychotics.
This is where Sarcosine enters the therapeutic landscape. It exhibits a dual mechanism of action that synergistically enhances NMDA receptor function[4][5][6]:
-
Glycine Transporter Type 1 (GlyT1) Inhibition : Sarcosine is a competitive inhibitor of GlyT1, a transporter primarily found on glial cells that is responsible for reuptake of glycine from the synaptic cleft. By blocking GlyT1, Sarcosine increases the extracellular concentration of glycine, making more of the co-agonist available to bind to the NMDA receptor[3][5][7].
-
Direct NMDA Receptor Co-agonism : Beyond its transporter inhibition, Sarcosine can also act directly as a co-agonist at the glycine binding site of the NMDA receptor[5][6]. While it is less potent than glycine, this direct action contributes to the overall enhancement of NMDA receptor-mediated currents[5].
This multi-pronged approach makes Sarcosine a compelling candidate for addressing the core symptoms of schizophrenia that are resistant to traditional dopamine-blocking agents.
Comparative Efficacy: Insights from Clinical Trials
The therapeutic potential of Sarcosine, primarily as an adjunctive therapy in schizophrenia, has been evaluated in numerous double-blind, randomized controlled trials. A systematic review and meta-analysis provides the most robust evidence of its efficacy.
A meta-analysis published in 2020, which included seven trials with a total of 326 participants, demonstrated a significant effect of Sarcosine in improving the overall clinical symptoms of schizophrenia compared to placebo or other comparators[8].
| Efficacy Outcome | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Source |
| Overall Clinical Symptoms | 0.51 | 0.26 to 0.76 | < 0.01 | [8] |
| Cognitive Functions | 0.27 | -0.06 to 0.60 | 0.10 | [8] |
The data clearly indicates a statistically significant, medium-sized effect on overall symptoms, which are often measured using the Positive and Negative Syndrome Scale (PANSS). The effect was particularly notable in trials enrolling patients with stable clinical symptoms (SMD = 0.53) and those with a baseline PANSS score in the 70-79 range (Effect Size = 0.67)[4][8]. Studies have shown that adjunctive Sarcosine treatment can lead to significant improvements in positive, negative, cognitive, and general psychiatric symptoms[3].
Interestingly, while trends were positive, the meta-analysis did not find a statistically significant improvement in overall cognitive functions[8]. This suggests that while Sarcosine is beneficial for symptom management, its pro-cognitive effects may be less pronounced or require more targeted study designs to be fully elucidated.
Furthermore, Sarcosine has been explored for major depressive disorder, leveraging the same NMDA-enhancing mechanism. Early-phase clinical trials have compared its efficacy to standard antidepressants like citalopram, suggesting it may offer a novel therapeutic avenue for depression[9].
Experimental Protocols: Validating Efficacy in a Clinical Setting
The evaluation of Sarcosine's efficacy relies on well-defined clinical trial methodologies. The following outlines a typical workflow for a double-blind, placebo-controlled adjunctive therapy trial.
Step-by-Step Clinical Trial Protocol
-
Patient Recruitment :
-
Inclusion Criteria : Patients must have a confirmed diagnosis of schizophrenia according to the Diagnostic and Statistical Manual of Mental Disorders (DSM). They are typically required to be on a stable dose of a primary antipsychotic medication for a specified period before the trial begins[3].
-
Exclusion Criteria : Patients receiving clozapine are often excluded, as some studies have shown a lack of efficacy when Sarcosine is added to this specific antipsychotic[4][8]. Other exclusion criteria may include substance use disorders or other co-morbid psychiatric conditions.
-
-
Randomization and Blinding :
-
Treatment Period :
-
Efficacy Assessment :
-
Primary Outcome Measure : The primary measure of efficacy is the change in the total score of the Positive and Negative Syndrome Scale (PANSS) from baseline to the end of the trial[10].
-
Secondary Outcome Measures : These often include subscales of the PANSS (positive, negative, general psychopathology), cognitive assessment batteries (e.g., to measure executive function, memory), and scales for depressive symptoms and overall functioning.
-
-
Safety and Tolerability Assessment :
Conclusion and Future Directions
The strategic application of N-methylation, exemplified by Sarcosine (N-methylglycine), offers a validated and effective approach to enhancing NMDA receptor function. Clinical data robustly supports the use of adjunctive Sarcosine for improving overall symptoms in patients with schizophrenia. While the direct therapeutic applications of (S)-2-(Methylamino)propanoic acid are less explored in isolation, its role as a building block for creating metabolically stable and permeable peptide drugs is of significant interest[1][11]. Future research should continue to explore the pro-cognitive effects of Sarcosine with more sensitive measurement tools and investigate the therapeutic potential of novel peptides incorporating N-methyl-L-alanine for a range of CNS and metabolic disorders.
References
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Chang, C. H., Lin, C. H., & Lane, H. Y. (2020). Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. Journal of Psychopharmacology, 34(5), 495–505. [Link]
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Lane, H. Y., Lin, C. H., Green, M. F., Hellemann, G., Huang, C. C., Chen, P. W., Tun, R., & Tsai, G. E. (2008). Sarcosine (N-methylglycine) Treatment for Acute Schizophrenia: A Randomized, Double-Blind Study. Biological Psychiatry, 63(1), 9–12. [Link]
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Tsai, G., Lane, H. Y., Yang, P., Chong, M. Y., & Lange, N. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry, 55(5), 452–456. [Link]
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N-methylglycine (Sarcosine) Treatment for Depression. (2015). MedPath. Retrieved January 9, 2026, from [Link]
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Lin, C. H., Chang, C. H., & Lane, H. Y. (2020). Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials. Journal of Psychopharmacology, 34(5), 495–505. [Link]
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Zhang, H. X., Hashimoto, K., & Frei, E. (2009). The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. Journal of Neurophysiology, 101(6), 2911–2915. [Link]
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The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Sarcosine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]
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N-Methyl-L-Alanine (CAS 600-21-5): Synthesis, Properties, and Applications. (n.d.). Synpeptide. Retrieved January 9, 2026, from [Link]
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Sarcosine. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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N-methyl alanine, 600-21-5. (n.d.). The Good Scents Company. Retrieved January 9, 2026, from [Link]
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(S)-2-(METHYLAMINO)PROPANOIC ACID HCL. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]
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(S)-2-Methyl-3-(methylamino)propanoic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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2-(Methylamino)propanoic acid;molecular iodine. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Spectroscopic comparison of (S)- and (R)- enantiomers of 2-(Methylamino)propanoic acid
In the realms of pharmaceutical development, biochemistry, and stereoselective synthesis, the ability to distinguish between enantiomers is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 2-(Methylamino)propanoic acid, also known as N-methyl-alanine. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a robust framework for chiral discrimination of this important amino acid derivative.
The Challenge of Chirality: Why Standard Spectroscopy Fails
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in achiral environments, are inherently unable to differentiate between them. The identical connectivity and spatial orientation of atoms relative to each other result in indistinguishable spectra. This guide will explore the specialized techniques and methodologies required to overcome this challenge.
Chiroptical Techniques: The Direct Approach to Enantiomeric Distinction
Chiroptical spectroscopy methods are uniquely sensitive to the three-dimensional arrangement of atoms in a molecule and provide a direct means of distinguishing between enantiomers.
Optical Rotatory Dispersion (ORD) and Specific Rotation
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength[1].
The specific rotation, [α], is a standardized measure of this rotation. For the enantiomers of 2-(Methylamino)propanoic acid, the specific rotations are equal in magnitude but opposite in sign.
| Enantiomer | Specific Rotation [α]D20 |
| (S)-2-(Methylamino)propanoic acid | -14.3° to -15.2° (inferred) |
| (R)-2-(Methylamino)propanoic acid | +14.3° to +15.2° |
Note: The value for the (S)-enantiomer is inferred from the experimentally determined value for the (R)-enantiomer, as enantiomers exhibit equal and opposite rotation.
This difference in the sign of the specific rotation provides a definitive method for identifying each enantiomer.
Circular Dichroism (CD) Spectroscopy
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) extends the principles of CD to the infrared region of the spectrum, measuring the differential absorption of circularly polarized infrared radiation by vibrational transitions[4]. This technique is highly sensitive to the stereochemistry of a molecule. As with electronic CD, the (S)- and (R)-enantiomers of 2-(Methylamino)propanoic acid will display VCD spectra that are mirror images of each other, with peaks of equal magnitude but opposite signs[5][6].
Indirect Spectroscopic Methods: Creating a Diastereomeric Difference with NMR
While standard NMR spectroscopy cannot distinguish between enantiomers, it can be a powerful tool for chiral analysis when a chiral auxiliary is introduced to the sample. This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Chiral solvating agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte[7]. These diastereomeric complexes have different chemical environments and, therefore, distinct NMR spectra. This results in the splitting of signals for the previously indistinguishable enantiomers, allowing for their differentiation and quantification.
Conceptual Workflow for NMR Analysis with a Chiral Solvating Agent
Figure 1: A conceptual workflow illustrating the use of a chiral solvating agent in NMR spectroscopy to differentiate between enantiomers.
Expected ¹H and ¹³C NMR Data
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-2-(Methylamino)propanoic acid are identical. The expected chemical shifts for N-methyl-L-alanine are summarized below.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N-methyl-L-alanine [8]
| Nucleus | Atom | Expected Chemical Shift (ppm) |
| ¹H | H-2 (CH) | ~3.0 - 3.5 |
| N-CH₃ | ~2.3 - 2.7 | |
| C-CH₃ | ~1.2 - 1.5 | |
| ¹³C | C=O | ~170 - 180 |
| C-2 | ~55 - 65 | |
| N-CH₃ | ~30 - 35 | |
| C-3 | ~15 - 20 |
Upon the addition of a suitable chiral solvating agent, new sets of peaks corresponding to each enantiomer would appear, with slight differences in their chemical shifts (Δδ).
Infrared (IR) Spectroscopy
In an achiral medium, the IR spectra of the (S)- and (R)-enantiomers of 2-(Methylamino)propanoic acid are identical. The characteristic absorption bands are determined by the vibrational modes of the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands for N-methyl-L-alanine [9]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| N-H stretch | 3300 - 3500 |
| C-H stretch | 2850 - 3000 |
| C=O stretch (carboxylic acid) | 1700 - 1725 |
| N-H bend | 1550 - 1650 |
While standard IR spectroscopy cannot differentiate between the enantiomers, Vibrational Circular Dichroism (VCD), as discussed earlier, can.
Experimental Protocols
Protocol 1: Determination of Specific Rotation
Objective: To measure the specific rotation of an enantiomer of 2-(Methylamino)propanoic acid.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Volumetric flask (10 mL)
-
Polarimeter cell (1 dm)
-
Sample of (S)- or (R)-2-(Methylamino)propanoic acid
-
Solvent (e.g., water or ethanol)
Procedure:
-
Accurately weigh a known amount of the amino acid enantiomer (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a 10 mL volumetric flask and fill to the mark.
-
Calibrate the polarimeter with a blank solvent-filled cell.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α).
-
Calculate the specific rotation using the formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Trustworthiness: The accuracy of this protocol relies on the precise measurement of the sample concentration, the path length of the cell, and the observed rotation. Calibration of the polarimeter is crucial for obtaining reliable data.
Protocol 2: Chiral Analysis by ¹H NMR Spectroscopy using a Chiral Solvating Agent
Objective: To differentiate and quantify the enantiomers of 2-(Methylamino)propanoic acid in a mixture using a chiral solvating agent.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Racemic or enantiomerically enriched sample of 2-(Methylamino)propanoic acid
-
Enantiomerically pure chiral solvating agent (e.g., (R)-(+)-1-phenylethylamine or a commercially available chiral lanthanide shift reagent)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
Procedure:
-
Prepare a stock solution of the chiral solvating agent in the deuterated solvent.
-
Accurately weigh a known amount of the 2-(Methylamino)propanoic acid sample into an NMR tube.
-
Add a specific volume of the deuterated solvent to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Add a molar equivalent of the chiral solvating agent stock solution to the NMR tube.
-
Gently mix the solution and allow it to equilibrate.
-
Acquire another ¹H NMR spectrum.
-
Analyze the spectrum for the splitting of signals corresponding to the protons of 2-(Methylamino)propanoic acid.
-
Integrate the areas of the newly resolved peaks to determine the ratio of the (S)- and (R)-enantiomers.
Causality behind Experimental Choices: The choice of chiral solvating agent and solvent is critical. The CSA must interact sufficiently with the analyte to induce a noticeable difference in the chemical shifts of the diastereomeric complexes. The solvent should be anhydrous to prevent interference from water and should fully dissolve both the analyte and the CSA.
Experimental Workflow for Chiral NMR Analysis
Figure 2: A step-by-step workflow for performing chiral analysis using NMR spectroscopy with a chiral solvating agent.
Conclusion
The differentiation of the (S)- and (R)-enantiomers of 2-(Methylamino)propanoic acid requires specialized spectroscopic techniques. Chiroptical methods such as Optical Rotatory Dispersion and Circular Dichroism provide a direct and unambiguous means of identification based on the opposite interactions of the enantiomers with polarized light. Indirectly, NMR spectroscopy, when coupled with the use of a chiral solvating agent, offers a powerful tool for both qualitative differentiation and quantitative determination of enantiomeric excess. Standard IR spectroscopy, while useful for functional group identification, is not capable of distinguishing between these stereoisomers. A comprehensive approach, utilizing a combination of these techniques, will provide the most robust and reliable characterization of the enantiomers of N-methyl-alanine, a critical step in many areas of chemical and pharmaceutical research.
References
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Kraglund, A., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A. Retrieved from [Link]
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Optical Rotatory Dispersion. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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Urbanczyk-Lipkowska, Z., & Wszelaka-Rylik, M. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Chirality. Retrieved from [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022). The Journal of Physical Chemistry A. Retrieved from [Link]
-
CD spectra of L‐alanine methyl ester (represented by solid lines) and D‐alanine methyl ester (represented by dashed lines) after immersion with MOZ‐51. (n.d.). ResearchGate. Retrieved from [Link]
-
Vibrational Circular Dichroism. (n.d.). Wikipedia. Retrieved from [Link]
-
London, R. E., & Stewart, J. M. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine. (n.d.). ResearchGate. Retrieved from [Link]
-
CD spectra of the in situ formed Mo-complexes of D-alanine (9). (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
N-Methyl-L-Alanine. (n.d.). PubChem. Retrieved from [Link]
-
1H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021). Journal of the Royal Society Interface. Retrieved from [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. Retrieved from [Link]
-
The effect of N-methylation on the conformational landscape of alanine. (2018). Physical Chemistry Chemical Physics. Retrieved from [Link]
-
bmse000282 Alanine at BMRB. (n.d.). BMRB. Retrieved from [Link]
-
NMR Spectra and Molecular Structure. (n.d.). In NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001310). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Circular dichroism spectra of short, fixed-nucleus alanine helices. (2000). Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. (n.d.). PubMed Central. Retrieved from [Link]
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Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (2007). Journal of Peptide Science. Retrieved from [Link]
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A new labeling method for methyl TROSY NMR spectra of alanine residues. (n.d.). PubMed Central. Retrieved from [Link]
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CD spectra of L-Ala, D-Ala and a mixture of the two (1 mM) CD spectra... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (S)-2-(Methylamino)propanoic acid hydrochloride
In the landscape of pharmaceutical development and chiral chemistry, the stereochemical integrity of a molecule is paramount. For (S)-2-(Methylamino)propanoic acid hydrochloride, also known as N-methyl-L-alanine hydrochloride, ensuring high enantiomeric purity is not merely a quality control checkpoint; it is a critical determinant of its biological activity, efficacy, and safety.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric purity of this specific N-methylated amino acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Enantiomeric Purity in N-Methylated Amino Acids
(S)-2-(Methylamino)propanoic acid is a chiral building block utilized in the synthesis of various pharmaceutical compounds.[2] The "S" designation denotes a specific three-dimensional arrangement of atoms around the chiral center. Its enantiomer, (R)-2-(Methylamino)propanoic acid, possesses the same chemical formula and connectivity but a mirror-image structure.[3][4] This seemingly subtle difference can lead to profound variations in pharmacological and toxicological profiles. The introduction of an N-methyl group can enhance metabolic stability and cell permeability in peptides, making N-methylated amino acids valuable in drug design.[2] Therefore, robust and reliable analytical methods to quantify the enantiomeric excess (% ee) of the desired (S)-enantiomer are indispensable.
Comparative Analysis of Analytical Techniques
The assessment of enantiomeric purity for N-methyl-L-alanine hydrochloride can be approached through several analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the stage of drug development. Here, we compare the most prevalent and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Direct analysis of underivatized amino acids, high resolution, well-established and robust.[5][6] | Chiral columns can be expensive, method development can be time-consuming.[5] | Routine quality control, preparative separation.[7] |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | High sensitivity, excellent for complex mixtures.[8][9] | Requires derivatization, which can introduce errors; thermal instability of some derivatives.[5][10] | Trace analysis, impurity profiling. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals. | No chromatographic separation needed, simple sample preparation, provides structural information.[5][11] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[5] | Rapid screening, structural confirmation. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): For N-methylated amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are often highly effective.[6][12] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for resolving the subtle structural differences between enantiomers.[6]
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. The pH of the aqueous phase can significantly influence the ionization state of both the analyte and the CSP, thereby affecting retention and selectivity. Volatile buffers like ammonium acetate or formate are preferred for LC-MS compatibility.[13]
Experimental Protocol: Direct Enantiomeric Separation by Chiral HPLC
-
Column: Chirobiotic™ T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / 20 mM Ammonium Acetate, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for chiral separations, particularly valued for its high sensitivity.[8][9] However, it necessitates the conversion of the non-volatile amino acid into a volatile derivative.
Causality Behind Experimental Choices:
-
Derivatization: A two-step derivatization is commonly employed: esterification of the carboxylic acid group followed by acylation of the amino group. This process increases the volatility and thermal stability of the analyte.[14] It is crucial to use derivatizing agents that do not induce racemization.
-
Chiral Stationary Phase: Chiral capillary columns, such as those coated with Chirasil-Val, are frequently used for the separation of amino acid enantiomers.[9][10]
Experimental Protocol: Enantiomeric Analysis by Chiral GC-MS
-
Derivatization:
-
Esterification: To a dried sample of this compound (~1 mg), add 200 µL of 3M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under a stream of nitrogen.[5]
-
Acylation: To the dried ester, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate the reagents to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate).
-
-
GC Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.
-
Oven Program: Initial temperature 90 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.
-
Data Analysis: Monitor characteristic fragment ions for the derivatized N-methyl-alanine enantiomers. Calculate the % ee from the integrated peak areas of the corresponding ion chromatograms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage by not requiring chromatographic separation.[5] The principle lies in converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, consequently, exhibit distinct signals in the NMR spectrum.
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agent (CDA): A suitable CDA should react quantitatively with the amino acid under mild conditions without causing racemization. The resulting diastereomers should have well-resolved signals in the ¹H or ¹⁹F NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example, though other reagents are also effective.[15]
-
Spectrometer Field Strength: A higher field strength NMR spectrometer (e.g., 400 MHz or higher) is generally preferred to achieve better signal dispersion and resolution of the diastereomeric signals.[5]
Experimental Protocol: Enantiomeric Purity Determination by ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Derivatization: Add a slight molar excess (1.1 equivalents) of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-chiral base (e.g., triethylamine) to scavenge the HCl formed.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal (e.g., the N-methyl or α-proton) for each diastereomer. Integrate the corresponding peaks. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.
Visualizing the Workflows
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC-MS Analysis.
Conclusion and Recommendations
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound is a critical decision in the drug development process.
-
For routine quality control and process monitoring , where robustness and direct analysis are key, Chiral HPLC is the recommended method.[5][6]
-
For trace-level impurity analysis or when dealing with complex matrices , the high sensitivity of Chiral GC-MS makes it the superior choice, despite the need for derivatization.[8][10]
-
For rapid screening or when orthogonal confirmation is required , NMR spectroscopy provides a valuable alternative that is fast and requires minimal sample preparation.[5][11]
Ultimately, a multi-faceted approach, potentially employing one chromatographic technique as the primary method and another as a confirmatory tool, provides the most comprehensive and trustworthy assessment of enantiomeric purity. This ensures the delivery of a final product that meets the stringent quality and safety standards of the pharmaceutical industry.
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Gerhardt, G., & Nicholson, G. J. (2001). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]
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Haginaka, J. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link]
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Lickess, P. D., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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A Critical Evaluation of N-Methyl-L-alanine Hydrochloride: A Guide for Researchers and Drug Developers
In the landscape of peptide-based drug discovery and development, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic efficacy. Among these modifications, N-methylation represents a subtle yet profound alteration that can significantly improve the pharmacokinetic profile of peptide drug candidates. This guide provides a critical evaluation of the literature data on N-Methyl-L-alanine hydrochloride, a key building block in this advanced approach to medicinal chemistry. We will delve into its physicochemical properties, compare its performance with its non-methylated counterpart, and provide detailed experimental protocols for its synthesis and application.
The Rationale for N-Methylation: Enhancing Peptide Therapeutics
The utility of native peptides as therapeutic agents is often hampered by their poor metabolic stability and low membrane permeability[1][2]. N-methylation, the substitution of the amide proton with a methyl group, directly addresses these limitations by introducing steric hindrance that shields the peptide backbone from proteolytic enzymes[1]. This modification also disrupts the hydrogen-bonding network, which can lead to increased lipophilicity and improved cell permeability[1][3]. The incorporation of N-Methyl-L-alanine, in particular, offers a conservative modification that maintains the side-chain functionality of the parent L-alanine residue while conferring the benefits of N-methylation.
Physicochemical Properties of N-Methyl-L-alanine Hydrochloride: A Critical Assessment
A thorough understanding of the physicochemical properties of N-Methyl-L-alanine hydrochloride is paramount for its effective use in synthesis and formulation. While extensive data on the hydrochloride salt is not always explicitly differentiated from the freebase in the literature, a critical compilation of available information is presented below.
Table 1: Physicochemical Properties of N-Methyl-L-alanine and its Hydrochloride Salt
| Property | Reported Value(s) | Source(s) and Remarks |
| Molecular Formula | C₄H₉NO₂·HCl | [4] |
| Molecular Weight | 139.62 g/mol | [4] |
| Appearance | White to off-white powder/crystalline solid | [4][5][6] |
| Melting Point | 137-141 °C (for D-isomer HCl)[5]; 315-317 °C (decomp., for freebase)[7][8] | A significant discrepancy exists between the reported melting point for the D-isomer hydrochloride and the freebase. It is crucial for researchers to verify the melting point of the specific L-isomer hydrochloride they are using. |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol[5]. | Quantitative data is sparse. The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the freebase due to its ionic nature. |
| Optical Rotation | +2° to +4° | [4] |
Spectroscopic Data:
The structural integrity of N-Methyl-L-alanine hydrochloride must be verified using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of L-alanine hydrochloride shows characteristic peaks for N-H stretching, C-H stretching, and C=O stretching[11]. The N-methylation would alter the N-H stretching region.
-
Mass Spectrometry (MS): The mass spectrum of N-Methyl-L-alanine (freebase) has been reported, with key peaks identified[12][13]. The hydrochloride salt would be expected to show a molecular ion corresponding to the freebase.
Comparative Analysis: N-Methyl-L-alanine vs. L-Alanine in Peptide Synthesis
The primary application of N-Methyl-L-alanine hydrochloride is in solid-phase peptide synthesis (SPPS). The introduction of an N-methyl group presents both advantages and challenges compared to its non-methylated counterpart, L-alanine.
Advantages of Incorporating N-Methyl-L-alanine:
-
Enhanced Proteolytic Stability: N-methylation of the peptide backbone provides steric hindrance, making the adjacent peptide bonds less susceptible to cleavage by proteases. This can significantly increase the in vivo half-life of peptide therapeutics[1][14][15].
-
Improved Membrane Permeability and Oral Bioavailability: The replacement of a hydrogen bond donor (the amide N-H) with a methyl group increases the lipophilicity of the peptide. This can enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability[1][2].
-
Conformational Constraint: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity[3].
Challenges in Peptide Synthesis:
-
Slower Coupling Kinetics: The steric hindrance of the N-methyl group can impede the approach of the incoming activated amino acid, leading to slower and less efficient coupling reactions during SPPS compared to non-methylated amino acids[16].
-
Increased Risk of Racemization: The conditions required to activate the carboxylic acid of an N-methylated amino acid for coupling can sometimes be harsh enough to cause racemization, particularly when using certain coupling reagents[16].
-
Potential for Side Reactions: In some cases, side reactions such as the formation of diketopiperazines can be more prevalent when working with N-methylated residues[16].
To overcome these challenges, specialized coupling reagents and optimized protocols are often employed.
Experimental Protocols
Synthesis of N-Methyl-L-alanine Hydrochloride
The synthesis of N-Methyl-L-alanine typically involves the N-methylation of a protected L-alanine derivative, followed by deprotection and conversion to the hydrochloride salt.
Diagram: Synthetic Pathway to N-Methyl-L-alanine Hydrochloride
Caption: A common synthetic route to N-Methyl-L-alanine Hydrochloride.
Protocol:
-
Protection of L-alanine: Dissolve L-alanine in a suitable aqueous base (e.g., 2M NaOH) and cool to 0°C. Add benzyl chloroformate dropwise while maintaining a basic pH. Stir until the reaction is complete. Acidify the solution to precipitate N-benzyloxycarbonyl-L-alanine (Z-L-Ala), which is then filtered, washed, and dried[17].
-
N-methylation: Suspend Z-L-Ala in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. Add a strong base, such as sodium hydride, followed by a methylating agent like methyl iodide. The reaction is typically stirred at room temperature until completion[17].
-
Deprotection: Dissolve the N-methylated intermediate in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to remove the benzyloxycarbonyl protecting group[17].
-
Formation of the Hydrochloride Salt: After removal of the catalyst, the resulting N-Methyl-L-alanine can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ether) to precipitate N-Methyl-L-alanine hydrochloride. The product is then collected by filtration, washed with a non-polar solvent, and dried under vacuum[5].
Incorporation of Fmoc-N-Methyl-L-alanine into Peptides via SPPS
Diagram: SPPS Cycle for Incorporating Fmoc-N-Methyl-L-alanine
Caption: A simplified workflow for solid-phase peptide synthesis.
Protocol:
-
Resin Swelling and Deprotection: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group of the resin-bound peptide by treating it with a 20% solution of piperidine in DMF[16].
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methyl-L-alanine-OH, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for a short period[16]. Due to the slower coupling kinetics of N-methylated amino acids, more efficient coupling reagents are often preferred.
-
Coupling: Add the activated Fmoc-N-Methyl-L-alanine-OH solution to the deprotected resin-bound peptide. Agitate the mixture until the coupling reaction is complete. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
-
Repeat: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the desired peptide has been synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA)[16].
Conclusion and Future Perspectives
N-Methyl-L-alanine hydrochloride is a valuable building block for medicinal chemists seeking to enhance the therapeutic properties of peptide-based drugs. The literature strongly supports the benefits of N-methylation for improving metabolic stability and membrane permeability. However, researchers must be cognizant of the synthetic challenges associated with the incorporation of N-methylated amino acids and should employ optimized protocols to ensure efficient and high-fidelity peptide synthesis.
A critical evaluation of the available data reveals a need for more comprehensive and standardized characterization of N-Methyl-L-alanine hydrochloride itself, particularly concerning its quantitative solubility and detailed spectroscopic properties. Furthermore, direct, head-to-head comparative studies with its non-methylated counterpart in various applications would provide invaluable data for rationally designing next-generation peptide therapeutics. As the field of peptide drug discovery continues to evolve, the strategic use of N-methylated amino acids like N-Methyl-L-alanine will undoubtedly play an increasingly important role in bringing new and improved therapies to the clinic.
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Organic Syntheses Procedure. (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Available from: [Link].
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- Sun D, Zhang L, Wang J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. 2012;24(1):247-250.
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PrepChem. Synthesis of N-(2-indanyl)-L-alanine methyl ester hydrochloride. Available from: [Link].
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ResearchGate. (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available from: [Link].
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A Comparative Kinetic Analysis of N-Methylated Amino Acids in Peptide Synthesis: A Guide for Researchers
Abstract
N-methylation of amino acids is a cornerstone of modern peptidomimetic and drug design, offering a powerful strategy to enhance proteolytic stability, membrane permeability, and conformational rigidity.[1] However, these benefits come at a synthetic cost: the reaction kinetics of N-methylated residues are significantly retarded compared to their non-methylated counterparts. This guide provides a comprehensive comparative study of the reaction kinetics of N-methylated amino acids, focusing on the widely used Solid-Phase Peptide Synthesis (SPPS) framework. We will dissect the mechanistic basis for the observed kinetic differences, provide detailed experimental protocols for kinetic analysis, present comparative data, and offer field-proven insights to guide researchers in optimizing their synthetic strategies.
Introduction: The "Methyl Advantage" and the Kinetic Hurdle
The incorporation of a methyl group onto the backbone amide nitrogen of an amino acid residue fundamentally alters its chemical properties. This seemingly minor modification eliminates a hydrogen bond donor, introduces significant steric bulk, and can constrain the peptide's conformational flexibility.[2] These changes are highly desirable in drug development, as they can transform a biologically active but labile peptide into a robust therapeutic candidate. The immunosuppressant drug Cyclosporine A, which contains seven N-methylated residues, is a testament to the power of this approach, exhibiting an excellent pharmacokinetic profile.[3]
However, the very steric hindrance that confers these advantages presents a significant kinetic barrier during chemical synthesis.[4] The nucleophilicity of the secondary amine in an N-methylated residue is reduced, and the approach of the activated carboxyl group of the incoming amino acid is physically impeded.[4] This leads to slower and often incomplete coupling reactions, which can result in low yields and the formation of deletion sequences, where one or more amino acids are missing from the final product.[3] Understanding and quantifying these kinetic differences is paramount for developing efficient and reliable synthetic protocols.
The Mechanism of Steric Hindrance in Peptide Coupling
During SPPS, the formation of a peptide bond is an acylation reaction where the N-terminal amine of the resin-bound peptide chain acts as a nucleophile, attacking the activated carboxyl group of the next amino acid to be added. The efficiency of this reaction is governed by the accessibility and reactivity of both partners.
dot
Caption: Steric hindrance from the N-methyl group slows peptide coupling.
As illustrated in the diagram above, the primary amine of a standard amino acid like alanine presents a clear path for nucleophilic attack. In contrast, the N-methyl group on a residue like N-methylalanine acts as a bulky shield, sterically hindering the approach of the activated amino acid.[4] This increased steric bulk necessitates higher activation energy for the transition state to form, resulting in a significantly slower reaction rate. The effect is even more pronounced when coupling two consecutive N-methylated amino acids.[3]
Experimental Design for Comparative Kinetic Analysis
To objectively compare the reaction kinetics, a well-controlled experimental setup is crucial. Here, we outline a robust methodology based on Solid-Phase Peptide Synthesis (SPPS) and kinetic monitoring by High-Performance Liquid Chromatography (HPLC).
General Workflow for Kinetic Experiment
The core of the experiment involves initiating the coupling reaction and then tracking the disappearance of the starting material (the free N-terminal amine on the resin) or the appearance of the product over time. This is achieved by taking small, precisely timed aliquots from the reaction, quenching them to stop the reaction, and analyzing them by HPLC.
dot
Caption: Workflow for monitoring peptide coupling kinetics via HPLC.
Detailed Experimental Protocol: SPPS and Kinetic Monitoring
This protocol describes the coupling of either Fmoc-Ala-OH or Fmoc-N-Me-Ala-OH to a glycine-preloaded Rink Amide resin.
Materials:
-
Fmoc-Gly-Rink Amide Resin (0.5 mmol/g substitution)
-
Fmoc-Ala-OH
-
Fmoc-N-Me-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Acetic Anhydride (for quenching)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Resin Preparation: Swell 100 mg of Fmoc-Gly-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the glycine residue by treating the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Reaction Setup: In a separate vial, pre-activate the amino acid by dissolving Fmoc-Ala-OH (or Fmoc-N-Me-Ala-OH) (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF. Add DIPEA (8 equivalents) and mix for 3-5 minutes.[5]
-
Kinetic Run Initiation: Add the activated amino acid solution to the resin vessel. Start a timer immediately (t=0). Agitate the mixture consistently.
-
Time-Point Sampling: At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a small sample of the resin slurry (approx. 5 mg).
-
Quenching: Immediately transfer the resin sample to a microcentrifuge tube containing a quenching solution (e.g., 10% acetic anhydride in DMF) to cap any unreacted amines and stop the reaction. Wash the quenched resin sample with DMF and DCM and dry under vacuum.
-
Cleavage: Treat the dried resin from each time point with the TFA cleavage cocktail for 2 hours to cleave the dipeptide (Ala-Gly or N-Me-Ala-Gly) from the solid support.
-
Sample Preparation for HPLC: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide pellet in a 50:50 acetonitrile/water solution containing 0.1% TFA.[1]
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at 220 nm.[4]
-
Data Analysis: Integrate the peak areas corresponding to the starting material (Gly-NH₂) and the product dipeptide. Calculate the percentage conversion at each time point.
Calculating Reaction Kinetics
Assuming the concentration of the activated amino acid is in large excess compared to the resin-bound amine, the reaction can be treated with pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the remaining reactant concentration (ln[A]) versus time. The slope of this line will be equal to -k.
Comparative Kinetic Data
While the precise rate constants can vary based on specific reaction conditions (temperature, solvent, exact reagent concentrations), the literature and experimental evidence consistently demonstrate a dramatic reduction in reaction speed for N-methylated amino acids. The following table provides an illustrative comparison based on typical outcomes for HATU-mediated couplings.
| Parameter | Fmoc-Ala-OH (Standard) | Fmoc-N-Me-Ala-OH (N-Methylated) | Rationale & Causality |
| Typical Coupling Time | 15 - 30 minutes | 60 - 180 minutes (or requires double coupling) | The steric bulk of the N-methyl group significantly slows the nucleophilic attack, requiring longer reaction times to achieve high conversion.[3] |
| Relative Rate Constant (k) | k | ~0.1 k - 0.25 k | The rate constant is directly proportional to the reaction speed. A lower k value reflects the higher activation energy barrier caused by steric hindrance. |
| **Half-Life (t₁/₂) ** | ~5 - 10 minutes | ~30 - 60 minutes | The half-life, the time required for 50% of the reactant to be consumed, is inversely proportional to the rate constant. |
| Coupling Efficiency (Single Coupling) | >99% | 85% - 95% | Incomplete reactions are common for N-methylated residues within a standard timeframe, often necessitating a second coupling step to drive the reaction to completion.[2] |
| Recommended Reagent | HBTU, HCTU, HATU | HATU , PyAOP, PyBOP/HOAt | N-methylated amino acids require highly reactive coupling reagents. HATU is particularly effective due to the formation of a highly reactive OAt-active ester.[5][6] |
Note: The values in this table are illustrative representations to highlight the significant kinetic differences. Actual values must be determined experimentally for each specific peptide sequence and set of conditions.
Implications for Drug Development and Synthesis Strategy
The kinetic challenges associated with N-methylated amino acids have profound implications for process development in a research and drug discovery setting.
-
Process Optimization is Key: Simply extending reaction times may not be sufficient and can lead to side reactions. A systematic approach to optimizing coupling reagents, temperature (microwave-assisted synthesis can be highly effective), and reagent stoichiometry is necessary.[7]
-
Analytical Vigilance: Standard qualitative tests for reaction completion, like the Kaiser test (ninhydrin test), are unreliable for N-methylated residues as they react with secondary amines poorly or not at all. Alternative methods like the bromophenol blue test or quantitative HPLC/NMR analysis of cleaved aliquots are required to accurately monitor reaction progress.[4][5]
-
Cost and Time Considerations: The need for more expensive, highly reactive coupling reagents and longer synthesis cycles increases the overall cost and time required for producing N-methylated peptides. This must be factored into project planning and budgeting.
-
Sequence Design: The position of an N-methylated residue in a sequence matters. A coupling onto an N-methylated residue is the most difficult step. Whenever possible, designing sequences to avoid consecutive N-methylated residues can mitigate the most severe kinetic penalties.[3]
Conclusion
N-methylation is an indispensable tool in the peptide chemist's arsenal for creating drug-like molecules. However, harnessing its full potential requires a deep understanding of the kinetic challenges it imposes on peptide synthesis. The decreased nucleophilicity and increased steric hindrance of N-methylated amino acids lead to dramatically slower reaction rates, demanding specialized coupling reagents, optimized protocols, and rigorous analytical monitoring. By employing the systematic, quantitative approach outlined in this guide, researchers can overcome these hurdles, enabling the efficient and reliable synthesis of complex N-methylated peptides to drive the next generation of therapeutic innovation.
References
- BenchChem. (2025). A Comparative Guide to Fmoc-N-Me-D-Glu-OH and Other N-Methylated Amino Acids in Peptide Science. BenchChem.com.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). N-methyl-L-alanine: A Technical Guide to its Biological Significance. BenchChem.com.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]
- BenchChem. (2025).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com.
-
Collins, J. M., & Collins, K. D. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1251–1259. Available at: [Link]
-
Sletten, E. T., Nuño, M., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
ResearchGate. (2016). How to calculate the rate constant for first order kinetic model? ResearchGate. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-2-(Methylamino)propanoic acid hydrochloride
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-2-(Methylamino)propanoic acid hydrochloride (also known as N-Methyl-L-alanine hydrochloride). Our commitment is to empower you with the knowledge to not only adhere to safety and environmental regulations but also to understand the scientific rationale behind these essential procedures.
Hazard Assessment and Regulatory Context: Why This Matters
This compound is an amino acid derivative commonly used in synthetic chemistry and pharmaceutical research. While it may not be explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its properties necessitate a careful evaluation to ensure proper disposal.[1] Several Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed or inhaled and may cause skin and eye irritation.[2][3] Therefore, it is crucial to treat it as a potentially hazardous waste until a formal determination proves otherwise.
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal, a concept known as "cradle-to-grave" management.[5] A key responsibility for any generator of chemical waste is to determine if their waste is hazardous, which can be done in two ways: by checking if it is specifically listed as a hazardous waste, or by determining if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[6][7]
Hazardous Waste Determination Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is designed to guide you through a compliant and safe disposal process.
Step 1: Hazardous Waste Determination
As this compound is not typically found on the F, K, P, or U lists of hazardous wastes, the focus shifts to its potential characteristics.[1][8]
-
Ignitability (D001): This characteristic applies to flammable liquids, solids that can cause fire, ignitable compressed gases, and oxidizers.[6][7] Based on available SDS, this compound is a solid with a high melting point and is not considered flammable.
-
Corrosivity (D002): This applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel.[6][7][9] As a hydrochloride salt of an amino acid, a solution of this compound in water is likely to be acidic. A pH measurement of a representative waste stream is recommended.
-
Reactivity (D003): This characteristic pertains to wastes that are unstable, react violently with water, or can generate toxic gases.[6][7] There is no indication from available data that this compound is reactive.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.[10][11][12] If the leachate contains any of the 40 specified contaminants at concentrations above the regulatory limits, the waste is considered toxic. While the specific toxicity of this compound is not fully characterized in the context of TCLP, its known hazards warrant a conservative approach.[2]
Recommendation: Given the potential for corrosivity due to its acidic nature and the general toxicity warnings, it is prudent to manage this compound as a hazardous waste unless you have specific data or guidance from your institution's Environmental Health and Safety (EHS) office stating otherwise.
Step 2: Proper Waste Collection and Storage
Once determined to be hazardous, proper collection and storage are critical to ensure safety and compliance.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. The original container is often a good choice, provided it is in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated satellite accumulation area.[12] It is crucial to segregate it from incompatible materials, such as strong bases or oxidizing agents.
-
Closure: Keep the container securely closed at all times, except when adding waste.
Step 3: Disposal Request and Pickup
Never dispose of this chemical down the drain or in the regular trash.
-
Contact EHS: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your EHS department.
-
Documentation: Ensure all necessary paperwork is completed accurately, including the chemical name, quantity, and any known hazards.
-
Pickup: Your EHS department or a contracted hazardous waste vendor will collect the waste for proper treatment and disposal at a licensed facility.
Management of Empty Containers
Even empty containers that held this compound must be handled correctly.
-
Triple Rinsing: If the container held an acutely hazardous waste (this compound is not typically classified as such), it would require triple rinsing. For this compound, a thorough rinsing with a suitable solvent (like water) is a good practice to remove any residue.
-
Label Defacement: All hazardous waste labels must be removed or completely defaced.
-
Disposal: After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, according to your institution's policies.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Personal Protective Equipment (PPE): Before cleaning up a small spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution.
-
Waste Disposal: All cleanup materials, including contaminated absorbent and PPE, must be disposed of as hazardous waste.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Disposal Route | Hazardous Waste Vendor | Precautionary measure due to potential corrosivity and toxicity. |
| Container | Labeled, sealed, compatible | Prevents leaks, ensures proper identification and safe handling. |
| Storage | Segregated in a satellite accumulation area | Avoids reactions with incompatible chemicals. |
| Empty Containers | Triple-rinse, deface label | Removes hazardous residue, prevents misuse. |
| Spill Cleanup | Absorb, collect, and dispose of as hazardous waste | Protects personnel and the environment from exposure. |
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
Sources
- 1. epa.gov [epa.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 9. epa.gov [epa.gov]
- 10. hlinstruments.com [hlinstruments.com]
- 11. phoslab.com [phoslab.com]
- 12. fishersci.com [fishersci.com]
Navigating the Safe Handling of (S)-2-(Methylamino)propanoic Acid Hydrochloride: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. (S)-2-(Methylamino)propanoic acid hydrochloride, a derivative of the amino acid alanine, is a valuable building block in various research and development applications. However, its handling requires a meticulous approach to safety to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, ensuring both the safety of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
Before any handling protocols can be established, a thorough understanding of the inherent hazards of this compound is crucial. Based on its Safety Data Sheet (SDS), this compound presents the following primary risks:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.
-
Harmful if Swallowed or Inhaled: Ingestion or significant inhalation can be harmful.
These hazards necessitate a comprehensive safety strategy that prioritizes the prevention of direct contact and inhalation.
The Hierarchy of Controls: A Proactive Approach to Safety
Personal Protective Equipment is the final line of defense. A robust safety culture begins with the implementation of a hierarchy of controls, which prioritizes the most effective measures for risk reduction.
| Control Level | Application for this compound |
| Elimination/Substitution | If possible, consider if a less hazardous chemical can be used. |
| Engineering Controls | Handle the compound in a certified chemical fume hood to minimize inhalation of the powder. Use of a powder-containment balance enclosure for weighing is also a best practice. |
| Administrative Controls | Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Ensure all personnel are trained on these procedures and the associated hazards. Restrict access to the handling area to authorized personnel. |
| Personal Protective Equipment (PPE) | Use appropriate PPE as the final barrier to exposure. |
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of PPE is not a one-size-fits-all approach. It must be based on a thorough risk assessment of the specific tasks being performed. For handling this compound, the following PPE is mandatory.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Rationale: The risk of serious eye irritation from the powdered form or solutions of this compound is significant. Any accidental splash or aerosol generation could lead to severe eye damage.
Recommended PPE:
-
Safety Glasses with Side Shields: For general handling of small quantities where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when preparing solutions or when there is a higher risk of splashing. Goggles provide a complete seal around the eyes, offering superior protection.
-
Face Shield: To be worn in conjunction with chemical splash goggles when handling larger quantities or during procedures with a high potential for splashing, such as during neutralization of waste. A face shield protects the entire face from contact.
Skin and Body Protection: Preventing Dermal Contact
Rationale: As a known skin irritant, preventing dermal exposure is critical. Protective clothing also prevents the contamination of personal clothing, which could lead to prolonged exposure.
Recommended PPE:
-
Laboratory Coat: A standard, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger quantities or during spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit/Coveralls: In the event of a large spill or for extensive handling, disposable coveralls may be necessary.
Hand Protection: The Critical Barrier
Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. The selection of the correct glove material is vital for effective protection.
Recommended PPE:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including acids and bases, and are a suitable choice for handling this compound. They also provide good puncture resistance. It is recommended to use powder-free nitrile gloves to avoid potential contamination of samples. For prolonged handling or when working with solutions, consider double-gloving.
Important Note on Gloves: No glove material offers indefinite protection. Always inspect gloves for any signs of degradation or puncture before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
Respiratory Protection: Guarding Against Inhalation
Rationale: The powdered form of this compound can be easily aerosolized, leading to respiratory irritation upon inhalation.
Recommended PPE:
-
Work in a Fume Hood: As an engineering control, handling the solid material in a certified chemical fume hood is the primary method to prevent inhalation.
-
N95 Respirator: If a fume hood is not available or as an additional precaution when weighing out larger quantities, a NIOSH-approved N95 respirator should be worn. This will filter out fine dust particles.
Step-by-Step Protocols for PPE Usage
A self-validating safety system relies on consistent and correct procedures. Follow these detailed steps for donning and doffing PPE to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
N95 Respirator (if required): If your risk assessment indicates the need for respiratory protection, put on your N95 respirator. Ensure it forms a tight seal around your nose and mouth.
-
Eye and Face Protection: Put on your safety glasses or chemical splash goggles. If a face shield is required, put it on over your eyewear.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) PPE
-
Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the contaminated outer surface with your bare hands. Dispose of them in the appropriate waste container.
-
Face Shield: If wearing a face shield, remove it by grasping the headband and lifting it away from your face.
-
Goggles: Remove your goggles from the back of your head, handling them by the strap.
-
Lab Coat: Unbutton your lab coat and remove it by folding the contaminated exterior inward. Hang it in its designated storage area or dispose of it if it is a disposable garment.
-
N95 Respirator (if required): Remove your respirator by touching only the straps.
-
Wash Hands Thoroughly: Immediately after removing all PPE, wash your hands with soap and water for at least 20 seconds.
Operational Plan for Handling this compound
A clear and concise operational plan is essential for safe and efficient handling.
Weighing the Solid Compound
-
Preparation: Ensure the chemical fume hood is on and working correctly. Place a weigh boat or appropriate container on the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula.
-
Minimize Dust: Perform all transfers slowly and carefully to minimize the generation of airborne dust.
-
Clean-up: After weighing, securely close the stock bottle. Clean the spatula and any contaminated surfaces within the fume hood.
Preparing Solutions
-
Solvent Addition: In the fume hood, add the weighed solid to a suitable container (e.g., beaker, flask).
-
Dissolving: Slowly add the desired solvent to the container. Stir gently to dissolve the solid. Be aware of any potential for splashing.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
